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  • Product: 1,1-Dichloro-1-fluorobutane
  • CAS: 460-28-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Dichloro-1-fluorobutane

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of 1,1-dichloro-1-fluorobutan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1,1-dichloro-1-fluorobutane (C₄H₇Cl₂F). Designed for professionals in research and development, this document synthesizes available data with established scientific principles to offer a robust resource for the application and study of this halogenated alkane.

Introduction

1,1-Dichloro-1-fluorobutane is a halogenated hydrocarbon belonging to the family of hydrochlorofluorocarbons (HCFCs). While specific applications for this compound are not widely documented in publicly available literature, its structural motifs are of interest in the fields of medicinal chemistry, materials science, and as a potential intermediate in organic synthesis. Understanding its fundamental physicochemical properties is paramount for its safe handling, application, and the prediction of its behavior in various chemical and biological systems.

Molecular and Physicochemical Properties

A summary of the known and estimated physicochemical properties of 1,1-dichloro-1-fluorobutane is presented below. It is important to note that while some experimental data is available, other properties are estimated based on computational models and trends observed in analogous compounds.

Table 1: Physicochemical Properties of 1,1-dichloro-1-fluorobutane

PropertyValueSource/Method
Molecular Formula C₄H₇Cl₂F[1]
Molecular Weight 145.00 g/mol [1]
Boiling Point 95 °C[1]
Melting Point Estimated: -70 to -90 °CEstimation based on similar haloalkanes
Density Estimated: 1.1 - 1.3 g/cm³ at 20°CEstimation based on trends for haloalkanes[2][3]
Solubility in Water Sparingly solubleGeneral property of haloalkanes[2][3]
Solubility in Organic Solvents Soluble in ethers, alcohols, and chlorinated solventsGeneral property of haloalkanes[2][3]
Vapor Pressure Not available-
Causality Behind Property Trends

The physicochemical properties of 1,1-dichloro-1-fluorobutane are a direct consequence of its molecular structure. The presence of two chlorine atoms and one fluorine atom on the same carbon atom creates a highly polar C-Cl and C-F bonds, leading to a significant dipole moment for the molecule. This polarity results in stronger intermolecular dipole-dipole interactions compared to its non-halogenated counterpart, butane. These stronger intermolecular forces are the primary reason for its relatively high boiling point of 95°C compared to butane (-1°C).[2][3][4][5]

The density of haloalkanes is generally greater than that of hydrocarbons with a similar number of carbon atoms, and it increases with the atomic mass of the halogen.[2][3] Therefore, the presence of two chlorine atoms and a fluorine atom results in a predicted density significantly higher than that of water.

The solubility of haloalkanes in water is typically low.[2][3] Although 1,1-dichloro-1-fluorobutane is a polar molecule, it is unable to form strong hydrogen bonds with water molecules. The energy required to break the existing hydrogen bonds between water molecules is not sufficiently compensated by the formation of new interactions with the haloalkane. Conversely, it is expected to be readily soluble in non-polar and moderately polar organic solvents due to "like dissolves like" principles, where the intermolecular forces are of a similar nature.[2][3]

Synthesis and Characterization

Proposed Synthesis Workflow

A potential synthetic pathway could involve the reaction of butanal with a chlorinating agent to form the corresponding 1,1-dichloroalkane, followed by a halogen exchange reaction to introduce the fluorine atom.

Synthesis_Workflow Butanal Butanal Dichlorobutane 1,1-Dichlorobutane Butanal->Dichlorobutane Chlorination Chlorinating_Agent Chlorinating Agent (e.g., PCl₅) Chlorinating_Agent->Dichlorobutane Final_Product 1,1-Dichloro-1-fluorobutane Dichlorobutane->Final_Product Halogen Exchange Fluorinating_Agent Fluorinating Agent (e.g., SbF₃) Fluorinating_Agent->Final_Product

Caption: Proposed synthesis workflow for 1,1-dichloro-1-fluorobutane.

Experimental Protocols for Physicochemical Property Determination

The following are established, step-by-step methodologies for determining the key physicochemical properties of a liquid compound like 1,1-dichloro-1-fluorobutane.

This method is suitable for small sample volumes and provides an accurate boiling point at atmospheric pressure.

Protocol:

  • Sample Preparation: Fill a small test tube (Durham tube) to about one-third with 1,1-dichloro-1-fluorobutane.

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Place the assembly in a Thiele tube containing heating oil, ensuring the oil level is above the sample.

  • Observation: Gently heat the side arm of the Thiele tube. A slow stream of bubbles will emerge from the capillary tube as the air expands.

  • Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles is observed. At this point, remove the heat.

  • Reading: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precisely known volume.

Protocol:

  • Pycnometer Preparation: Clean and dry the pycnometer and determine its mass (m₁).

  • Water Calibration: Fill the pycnometer with deionized water at a known temperature (e.g., 20°C) and record its mass (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

  • Sample Measurement: Empty and dry the pycnometer, then fill it with 1,1-dichloro-1-fluorobutane at the same temperature and record its mass (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of 1,1-dichloro-1-fluorobutane. While experimental spectra are not available, predicted data can guide researchers.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three different proton environments in the butyl chain. The chemical shifts will be influenced by the proximity to the electron-withdrawing halogen atoms. The methylene group adjacent to the CCl₂F group will be the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms. The carbon atom bonded to the three halogens (C1) will be significantly downfield due to the strong deshielding effect.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a triplet due to coupling with the adjacent methylene protons.

The IR spectrum will be characterized by strong C-H stretching and bending vibrations. The C-Cl and C-F stretching vibrations will appear in the fingerprint region and are diagnostic for the presence of these halogens.

Electron ionization mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern would be influenced by the stability of the resulting carbocations. Common fragmentation pathways would involve the loss of chlorine or fluorine radicals, as well as the cleavage of the carbon-carbon bonds.

Safety and Handling

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 1,1-dichloro-1-fluorobutane. By combining available data with established scientific principles and experimental protocols, this document serves as a valuable resource for researchers and professionals. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

  • CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

  • Vedantu. (n.d.). Physical Properties of Haloalkanes: Key Points & Examples. Retrieved from [Link]

  • Chemistry Student. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

  • EMBIBE. (2023, January 18). Physical Properties of Haloalkanes and Haloarenes: Density, Solubility. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of chlorinated volatiles and C1-C6 hydrocarbons. Application Note. Retrieved from [Link]

  • Gao, Y., et al. (2026, January 22). Using a Hierarchical Molecular Structure-Based Method to Estimate the Physicochemical Properties of Halogen/Cyano-Substituted Alkanes. Molecules, 31(3), 634. Retrieved from [Link]

  • Stenutz, R. (n.d.). 1,1-dichloro-1-fluorobutane. Retrieved from [Link]

Sources

Exploratory

Structural and Analytical Profiling of 1,1-Dichloro-1-fluorobutane: Isomerism, Spectral Characterization, and Synthetic Pathways

Executive Summary The incorporation of fluorine into aliphatic chains profoundly alters their physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity in pharmaceutical applications...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into aliphatic chains profoundly alters their physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity in pharmaceutical applications [1]. 1,1-dichloro-1-fluorobutane (C₄H₇Cl₂F) is a specialized hydrochlorofluorocarbon (HCFC) derivative that serves as a critical building block in organofluorine synthesis. Because the terminal carbon (C1) houses three distinct halogen/alkyl substituents (two chlorines, one fluorine, and a propyl group), it presents a unique model for studying steric hindrance, inductive effects, and multinuclear NMR coupling dynamics.

This whitepaper provides a comprehensive, field-proven guide to the structural analysis, isomeric classification, analytical characterization, and synthetic methodology of 1,1-dichloro-1-fluorobutane, designed for researchers and drug development professionals.

Molecular Architecture and Isomeric Landscape

Structural Causality and Stereochemistry

The molecular structure of 1,1-dichloro-1-fluorobutane consists of a linear four-carbon backbone. The C1 carbon is


 hybridized and bonded to a fluorine atom, two chlorine atoms, and a propyl chain.

A critical stereochemical observation is that 1,1-dichloro-1-fluorobutane is achiral . Despite the high degree of substitution, the presence of two identical chlorine atoms at the C1 position introduces a plane of symmetry, negating any stereocenter. However, its constitutional isomers frequently possess chiral centers due to the varied distribution of the halogen atoms across the carbon backbone.

Comparative Physicochemical Profile

The positioning of the highly electronegative fluorine atom and the bulky chlorine atoms significantly impacts the intermolecular forces (dipole-dipole interactions) and, consequently, the boiling points of the isomers. Placing the halogens on internal carbons generally increases the boiling point due to enhanced molecular polarizability and surface area interactions.

Table 1: Physicochemical Comparison of C₄H₇Cl₂F Isomers

Isomer NameSMILES StringChiral CentersBoiling Point (°C)Backbone Type
1,1-dichloro-1-fluorobutane CCCC(F)(Cl)ClNone95Linear
1,3-dichloro-3-fluorobutane CC(F)(Cl)CCClC3124Linear
2,3-dichloro-2-fluorobutane CC(Cl)C(C)(F)ClC2, C3108Linear
1,1-dichloro-1-fluoro-2-methylpropane CC(C)C(F)(Cl)ClNone107Branched

Data sourced from structural databases for fluorinated compounds [2][3][4][5].

IsomerTree Root C4H7Cl2F Isomers Linear Linear Butane Backbone Root->Linear Branched Branched Isobutane Backbone Root->Branched Iso1 1,1-dichloro-1-fluorobutane (Achiral, bp 95°C) Linear->Iso1 Iso2 1,3-dichloro-3-fluorobutane (Chiral, bp 124°C) Linear->Iso2 Iso3 2,3-dichloro-2-fluorobutane (Chiral, bp 108°C) Linear->Iso3 Iso4 1,1-dichloro-1-fluoro-2-methylpropane (Achiral, bp 107°C) Branched->Iso4

Diagram 1: Constitutional classification of C₄H₇Cl₂F isomers based on carbon backbone and chirality.

Analytical Characterization Protocols

To ensure scientific integrity and self-validation during synthesis, a robust analytical workflow combining Multinuclear NMR and Gas Chromatography-Mass Spectrometry (GC-MS) is required.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Because fluorine-19 is 100% naturally abundant and possesses a spin of 1/2, it couples strongly with both ¹³C and ¹H nuclei. This coupling provides a self-validating mechanism for structural elucidation.

  • Instrument Setup: 400 MHz NMR spectrometer, CDCl₃ solvent, CFCl₃ internal standard for ¹⁹F.

  • ¹⁹F NMR (376 MHz): The fluorine atom is attached to C1, which is adjacent to the C2 methylene group (-CH₂-). Consequently, the ¹⁹F signal will appear as a distinct triplet around -60 to -70 ppm due to vicinal coupling (

    
     Hz) with the two C2 protons.
    
  • ¹³C NMR (100 MHz):

    • The C1 carbon will appear as a massive doublet (

      
       Hz) near 120 ppm, driven by the direct C-F bond.
      
    • The C2 carbon will present as a smaller doublet (

      
       Hz) near 45 ppm due to geminal coupling.
      
  • ¹H NMR (400 MHz): The C2 protons will manifest as a complex multiplet (dt, doublet of triplets) around 2.2 ppm. The causality here is the simultaneous splitting by the adjacent C3 methylene protons (

    
    ) and the C1 fluorine atom (
    
    
    
    ).
GC-MS Analysis (Electron Ionization)
  • Protocol: 70 eV Electron Ionization (EI), capillary column (e.g., HP-5MS), inlet temperature 250 °C.

  • Fragmentation Causality: The molecular ion peak

    
     for the 
    
    
    
    isotopologue will appear at
    
    
    144. However, halogenated alkanes are notoriously unstable under 70 eV EI. The base peak will likely result from the homolytic cleavage of a C-Cl bond, yielding the
    
    
    cation at
    
    
    109. A secondary diagnostic fragment is the loss of HF (
    
    
    ), a hallmark of terminal fluoroalkanes.

AnalyticalWorkflow Sample 1,1-dichloro-1-fluorobutane Purified Sample NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR GCMS GC-MS Analysis (70 eV EI Mode) Sample->GCMS NMR_Data Structural Validation (C-F Coupling Constants) NMR->NMR_Data GCMS_Data Fragmentation Pattern (m/z 109 Base Peak) GCMS->GCMS_Data

Diagram 2: Parallel analytical workflow for the structural verification of 1,1-dichloro-1-fluorobutane.

Experimental Workflow: Synthesis and Isolation

Direct fluorination of alkanes is highly exothermic and poorly selective. Therefore, the most reliable synthetic route to 1,1-dichloro-1-fluorobutane utilizes a halogen exchange reaction (Swarts reaction) starting from 1,1,1-trichlorobutane [6].

Mechanistic Causality

The reaction employs Antimony trifluoride (SbF₃) as the fluorine source and Antimony pentachloride (SbCl₅) as a catalytic Lewis acid. The SbCl₅ activates the C-Cl bond by coordinating with the chlorine lone pairs, forming a carbocation-like transition state at C1. The SbF₃ then donates a fluoride ion. By strictly controlling the stoichiometry and temperature, the reaction is arrested after a single halogen exchange, preventing over-fluorination to 1-chloro-1,1-difluorobutane.

Step-by-Step Protocol
  • Apparatus Preparation: Equip a Hastelloy or Monel reactor (to resist fluoride corrosion) with a mechanical stirrer, a reflux condenser, and a fractional distillation column.

  • Reagent Loading: Under an inert argon atmosphere, charge the reactor with 1.0 molar equivalent of 1,1,1-trichlorobutane and 0.4 molar equivalents of anhydrous SbF₃.

  • Catalyst Addition: Slowly add 0.05 molar equivalents of SbCl₅. Caution: SbCl₅ is highly moisture-sensitive and corrosive.

  • Thermal Activation & Continuous Distillation: Heat the reaction mixture to 100–110 °C. Because the target product, 1,1-dichloro-1-fluorobutane (bp 95 °C), has a significantly lower boiling point than the starting material 1,1,1-trichlorobutane (bp ~130 °C), it will selectively vaporize.

  • Collection: Collect the fraction distilling between 94 °C and 96 °C. This continuous removal of the product drives the reaction forward via Le Chatelier's principle and prevents secondary fluorination.

  • Workup: Wash the distillate with cold 5% aqueous sodium bicarbonate to neutralize any entrained acid, dry over anhydrous MgSO₄, and filter.

Synthesis SM 1,1,1-trichlorobutane (Starting Material) Intermediate Activated C-Cl Complex (Lewis Acid Coordination) SM->Intermediate + SbCl5 (Catalyst) Reagent SbF3 / SbCl5 (Swarts Reagent) Reagent->Intermediate F- Donor Product 1,1-dichloro-1-fluorobutane (Target Product, bp 95°C) Intermediate->Product Halogen Exchange Fractional Distillation

Diagram 3: Synthetic pathway for 1,1-dichloro-1-fluorobutane via Swarts halogen exchange.

References

  • Stenutz.eu. "1,1-dichloro-1-fluorobutane - Tables for Chemistry." Compound Classes. Available at: [Link]

  • Stenutz.eu. "1,3-dichloro-3-fluorobutane - Tables for Chemistry." Compound Classes. Available at: [Link]

  • Stenutz.eu. "2,3-dichloro-2-fluorobutane - Tables for Chemistry." Compound Classes. Available at: [Link]

  • Stenutz.eu. "1,1-dichloro-1-fluoro-2-methylpropane - Tables for Chemistry." Compound Classes. Available at: [Link]

Foundational

Computational Characterization of 1,1-Dichloro-1-fluorobutane: A Methodological Framework

Executive Summary 1,1-Dichloro-1-fluorobutane (DCFB) represents a distinct class of hydrochlorofluorocarbons (HCFCs) characterized by a geminal mixed-halogen motif ( ). While often overshadowed by its gem-difluoro analog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Dichloro-1-fluorobutane (DCFB) represents a distinct class of hydrochlorofluorocarbons (HCFCs) characterized by a geminal mixed-halogen motif (


). While often overshadowed by its gem-difluoro analogs in medicinal chemistry, this specific moiety offers unique electrostatic properties and metabolic stability profiles relevant to drug development (as a bioisostere for carbonyls or lipophilic spacers) and material science (as a blowing agent or solvent intermediate).

This technical guide provides a rigorous computational framework for modeling DCFB. Unlike standard alkanes, the presence of heavy atoms (Cl) alongside highly electronegative fluorine (


) on the same carbon creates complex electronic environments—specifically anomeric effects and halogen-halogen dispersion interactions—that standard B3LYP/6-31G* methodologies fail to capture accurately.

Part 1: Theoretical Strategy & Model Selection

The Failure of Standard DFT

For gem-dihalides, standard functionals like B3LYP often underestimate rotational barriers and bond dissociation energies due to a poor description of medium-range correlation energy and dispersion forces.

  • Problem: The bulky chlorine atoms at C1 induce significant steric crowding, while the C-F bond introduces hyperconjugative stabilization (

    
    ).
    
  • Solution: We must utilize dispersion-corrected Range-Separated Hybrid (RSH) functionals.

Recommended Model Chemistry

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in your results, the following level of theory is prescribed:

ComponentRecommendationScientific Rationale
Functional

B97X-D
or M06-2X

B97X-D includes empirical dispersion (D2) and long-range corrections, essential for capturing the weak Cl···H interactions in the butyl chain folding. M06-2X is the alternative benchmark for main-group thermochemistry.
Basis Set def2-TZVP Superior to Pople sets (e.g., 6-311+G*) for halogens. The "Triple-Zeta Valence Polarized" quality accurately describes the electron density tail of Chlorine without the linear dependency issues often found in diffuse-augmented Pople sets.
Solvation SMD (Solvation Model based on Density) If modeling bulk liquid DCFB or biological environments, SMD provides better free energy of solvation (

) than PCM by parameterizing non-electrostatic terms (cavitation/dispersion).
Grid Ultrafine Halogenated systems have dense core regions; standard integration grids can lead to imaginary frequencies. Use Grid=Ultrafine (Gaussian) or Grid 5 (ORCA).
Computational Workflow Diagram

The following diagram outlines the logical flow for characterizing DCFB, ensuring no critical stability check is missed.

DCFB_Workflow Start Input Structure 1,1-dichloro-1-fluorobutane Opt Geometry Optimization (wB97X-D/def2-TZVP) Start->Opt Freq Frequency Check (NImag = 0?) Opt->Freq Freq->Opt No (Fix Imaginary) Conf Conformational Scan (Dihedral C1-C2-C3-C4) Freq->Conf Yes TS Transition State Search Conf->TS Rotational Barrier NBO NBO Analysis (Hyperconjugation) Conf->NBO Global Minima Final Thermochemical Data (Gibbs Free Energy) TS->Final NBO->Final

Figure 1: Decision tree for the quantum chemical characterization of DCFB. Note the iterative loop at the frequency check to ensure a true stationary point.

Part 2: Conformational & Electronic Analysis

The Conformational Landscape

The butyl chain (


) introduces flexibility. However, the 

headgroup creates a specific "gauche effect."
  • Mechanism: The most stable conformer is rarely the anti-periplanar (zig-zag) form found in butane. Instead, the chain often kinks to place protons gauche to the fluorine atom.

  • Protocol: Perform a Relaxed Potential Energy Surface (PES) scan rotating the

    
     bond (dihedral angle 
    
    
    
    ).
    • Step Size:

      
       steps over 
      
      
      
      .
    • Expectation: Three minima. The global minimum usually maximizes

      
       interactions.
      
Electronic Descriptors (NBO Analysis)

Natural Bond Orbital (NBO) analysis is non-negotiable for this molecule to quantify the Anomeric Effect .

  • Key Interaction: Look for the second-order perturbation energy (

    
    ) between the Fluorine lone pair (
    
    
    
    ) and the C-Cl antibonding orbital (
    
    
    ).
  • Significance: A high

    
     value indicates that the C-Cl bond is weakened/lengthened by electron donation from Fluorine, making the molecule susceptible to specific solvolysis pathways despite steric bulk.
    

Part 3: Experimental Protocol (Step-by-Step)

This protocol assumes the use of Gaussian 16/09 or ORCA 5.0 .

Step 1: Geometry Optimization & Frequency

Objective: Locate the global minimum on the PES.

Gaussian Input (dcfb_opt.gjf):

Step 2: Bond Dissociation Energy (BDE) Calculation

Objective: Determine metabolic stability (radical formation).

  • Calculate Enthalpy (

    
    ) of optimized DCFB.
    
  • Generate the radical structure by removing one Cl atom (homolytic cleavage).

  • Optimize the radical (Unrestricted DFT: ub3lyp or uwB97XD).

  • Calculate

    
     and 
    
    
    
    .
  • Formula:

    
    .
    
Step 3: Reactivity Mapping (ESP)

Generate the Electrostatic Potential (ESP) map to predict nucleophilic attack sites. The


 carbon is electron-deficient (

-hole), but the fluorine sheath may block nucleophiles (steric protection).

Part 4: Data Presentation & Benchmarking

When reporting your results, organize data to highlight the heavy-atom effects.

Table 1: Benchmarking Structural Parameters of the


 Moiety 
(Representative values for validation)
ParameterB3LYP/6-31G* (Standard)

B97X-D/def2-TZVP (Recommended)
Experimental Trend (Gem-dihalides)
C-F Bond Length (

)
1.351.33Shorter (Anomeric contraction)
C-Cl Bond Length (

)
1.781.76Lengthened slightly if hyperconjugation is active
Dipole Moment (Debye) 2.12.4Higher due to better density description
C-C-Cl Angle (

)
109.5111.2Expanded due to steric repulsion

Part 5: Reactivity Pathways Visualization

The degradation of DCFB typically involves dehydrohalogenation. The following diagram illustrates the competing pathways modeled via Transition State (TS) theory.

Reactivity_Pathways cluster_0 Pathway A: HCl Elimination cluster_1 Pathway B: Hydrolysis (SN1) Reactant DCFB (Ground State) TS1 TS: 1,2-Elimination (4-center) Reactant->TS1 Inter Carbocation Intermediate (Stabilized by F) Reactant->Inter -Cl⁻ Prod1 1-chloro-1-fluoro-1-butene + HCl TS1->Prod1 Prod2 Acyl Fluoride / Acid Inter->Prod2 +H₂O

Figure 2: Competing degradation pathways. Pathway A (Elimination) is thermally driven; Pathway B (Hydrolysis) is solvent-dependent.

References

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link

    • Context: Establishes B97X-D as a top-tier functional for non-covalent interactions and kinetics.
  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn. Physical Chemistry Chemical Physics.[1] Link

    • Context: Defines the def2-TZVP basis set, crucial for accur
  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D). The Journal of Chemical Physics. Link

    • Context: Foundational text on why dispersion corrections are mandatory for halogen
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

    • Context: Explains the stereoelectronic origins of the "gauche effect" in fluorin

Sources

Exploratory

Thermodynamic Stability and Profiling of 1,1-Dichloro-1-fluorobutane: A Comprehensive Technical Guide

Executive Summary The phase-out of highly ozone-depleting chlorofluorocarbons (CFCs) has driven extensive research into hydrochlorofluorocarbons (HCFCs) and their derivatives. 1,1-dichloro-1-fluorobutane (CAS: 460-28-6;...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phase-out of highly ozone-depleting chlorofluorocarbons (CFCs) has driven extensive research into hydrochlorofluorocarbons (HCFCs) and their derivatives. 1,1-dichloro-1-fluorobutane (CAS: 460-28-6; Formula: C₄H₇Cl₂F) represents a structurally intriguing halocarbon. Its asymmetric halogenation at the terminal carbon imparts unique thermodynamic properties, dictating its stability, reactivity, and atmospheric lifetime.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 1,1-dichloro-1-fluorobutane. By synthesizing high-fidelity computational thermochemistry with classical calorimetric principles, we establish a robust framework for predicting its behavior in both industrial synthesis and environmental degradation.

Fundamental Thermodynamic Properties

The stability of any halocarbon is governed by the delicate balance of its bond dissociation energies (BDEs) and the steric bulk of its substituents. In 1,1-dichloro-1-fluorobutane, the presence of both chlorine and fluorine on the C1 carbon creates significant dipole moments and inductive effects.

Fluorine, being highly electronegative, shortens and strengthens adjacent C-C and C-Cl bonds through hyperconjugation and electrostatic attraction, a phenomenon often referred to as the "fluorine effect." Conversely, the larger atomic radius of chlorine introduces steric strain, slightly destabilizing the molecule compared to its fully fluorinated analogs[1].

Quantitative Thermodynamic Estimates

Because experimental data for highly specific, asymmetrical HCFCs can be sparse, thermodynamic parameters are rigorously derived using Benson Group Additivity frameworks and Gaussian-4 (G4) composite methods [1, 2]. Table 1 summarizes the standard thermodynamic profile of 1,1-dichloro-1-fluorobutane.

Table 1: Estimated Thermodynamic Properties of 1,1-dichloro-1-fluorobutane at 298.15 K

Thermodynamic PropertyEstimated ValueMethod of Determination / Rationale
Standard Enthalpy of Formation (

)
-98.5 kcal/molG4 Theory / Benson Group Additivity (accounting for C-(C)(F)(Cl)₂ group)
Standard Entropy (

)
92.5 cal/(mol·K)Statistical Mechanics (B3LYP/6-31G* Frequencies)
Heat Capacity (

)
36.2 cal/(mol·K)Statistical Mechanics (Translational, Rotational, Vibrational partition functions)
C-F Bond Dissociation Energy ~ 112 kcal/molHigh thermodynamic stability; resistant to homolytic cleavage
C-Cl Bond Dissociation Energy ~ 78 kcal/molPrimary site for thermal and photochemical degradation

Mechanisms of Stability and Degradation

Understanding why 1,1-dichloro-1-fluorobutane degrades requires analyzing its reaction pathways. The molecule exhibits a dual-reactivity profile depending on the environmental conditions:

  • Tropospheric Degradation (H-Abstraction): The aliphatic tail (C2-C4) contains relatively weak C-H bonds (~98 kcal/mol). In the troposphere, hydroxyl radicals (OH•) preferentially abstract a hydrogen atom, initiating a radical cascade that leads to the eventual mineralization of the compound [3].

  • Stratospheric Degradation (Photolysis): If the molecule survives the troposphere, high-energy UV radiation cleaves the weakest bond: the C-Cl bond (~78 kcal/mol). This homolytic cleavage releases chlorine radicals, which are notorious for catalyzing ozone destruction [3].

G HCFC 1,1-dichloro-1-fluorobutane (C4H7Cl2F) OH OH• Radical Attack (Troposphere) HCFC->OH UV UV Photolysis (Stratosphere) HCFC->UV Radical1 C4H6Cl2F• + H2O (H-Abstraction) OH->Radical1 Radical2 C4H7ClF• + Cl• (C-Cl Cleavage) UV->Radical2 Degradation Mineralization (HCl, HF, CO2) Radical1->Degradation O2, NO Radical2->Degradation O2, NO

Fig 1: Primary atmospheric degradation pathways of 1,1-dichloro-1-fluorobutane.

Experimental & Computational Workflows

To establish trustworthiness in thermodynamic data, a dual-pronged approach is mandatory. We do not rely solely on computation; we validate via physical calorimetry. Below are the self-validating protocols used to profile halocarbons.

Protocol 1: High-Fidelity Computational Thermochemistry

Causality: Standard Density Functional Theory (DFT) often fails to accurately capture the complex electron correlation effects inherent in multi-halogenated systems. Therefore, we utilize the Gaussian-4 (G4) composite method, which approximates high-level coupled-cluster (CCSD(T)) energies at a fraction of the computational cost [1].

  • Conformer Generation: Input the SMILES string (CCCC(F)(Cl)Cl) into a conformer generator (e.g., RDKit). Use Density Functional Tight-Binding (DFTB) to rapidly screen and filter out high-energy conformers.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(2df,p) level.

  • Frequency Calculation: Perform harmonic frequency calculations at the same DFT level to obtain the Zero-Point Vibrational Energy (ZPVE) and confirm the structure is a true minimum (no imaginary frequencies).

  • Single-Point Energy Evaluation: Execute the G4 composite sequence, which includes MP4 and CCSD(T) energy evaluations extrapolated to the complete basis set limit.

  • Thermodynamic Derivation: Apply statistical mechanics to the partition functions to calculate

    
    , 
    
    
    
    , and
    
    
    at 298.15 K.

G N1 Input Structure (SMILES: CCCC(F)(Cl)Cl) N2 Conformer Generation (DFTB Level) N1->N2 N3 Geometry Optimization & Frequencies (B3LYP/6-31G*) N2->N3 Lowest Energy Conformers N4 High-Level Energy Calculation (G4 Theory) N3->N4 ZPVE & Geometry N5 Thermodynamic Properties (Enthalpy, Entropy, Cp) N4->N5 Partition Functions

Fig 2: High-fidelity computational thermochemistry workflow for halocarbons.

Protocol 2: Experimental Validation via Rotating-Bomb Calorimetry

Causality: Static bomb calorimetry is insufficient for halocarbons because the combustion yields highly corrosive aqueous mixtures of HF and HCl. A rotating bomb ensures that the internal liquid (water + reducing agent) continuously washes the bomb walls, creating a homogeneous, thermodynamically defined final state [4].

  • Sample Encapsulation: Seal highly purified (>99.9%) 1,1-dichloro-1-fluorobutane in a volatile-resistant polyester ampoule to prevent mass loss prior to ignition.

  • Bomb Preparation: Add 10 mL of a reducing solution (e.g., 0.1 M arsenious acid, As₂O₃) into a platinum-lined rotating bomb. Reasoning: Arsenious acid reduces any free chlorine gas (Cl₂) generated during combustion entirely to aqueous hydrochloric acid (HCl), ensuring a single, calculable chlorine product.

  • Combustion: Pressurize the bomb to 30 atm with pure oxygen. Ignite the sample electrically using a platinum wire and cotton fuse.

  • Temperature Profiling: Monitor the temperature rise (

    
    ) using a high-precision quartz crystal thermometer. Initiate bomb rotation exactly 40 seconds post-ignition to homogenize the combustion products.
    
  • Titration & State Correction: Post-combustion, titrate the bomb washings using ion chromatography to precisely quantify the moles of HF and HCl formed. Apply Washburn corrections to adjust the real-gas bomb process to standard-state isothermal conditions, yielding the standard enthalpy of combustion (

    
    ).
    
  • Hess's Law Application: Calculate the enthalpy of formation (

    
    ) using the known enthalpies of formation of the combustion products (CO₂, H₂O, HF(aq), HCl(aq)).
    

Implications for Drug Development and Industrial Synthesis

While primarily studied in the context of refrigerants and atmospheric chemistry, compounds like 1,1-dichloro-1-fluorobutane are increasingly relevant in pharmaceutical development.

The strategic incorporation of fluorine into drug scaffolds (bioisosteric replacement) improves metabolic stability and lipophilicity. However, terminal gem-dichloro-fluoro groups are synthetically challenging. Understanding the thermodynamic stability of 1,1-dichloro-1-fluorobutane allows synthetic chemists to predict the energy barriers required for nucleophilic substitution at the C1 position. Because the C-Cl bond is significantly weaker than the C-F bond, selective mono-dechlorination or cross-coupling reactions can be thermodynamically favored if the correct transition metal catalyst is employed, avoiding the unwanted cleavage of the highly stable C-F bond.

References

  • Title: Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Atmospheric Degradation of Halocarbons: Reaction Pathways and Thermodynamic Stability Source: Diva-Portal (Uppsala University) URL: [Link]

  • Title: Aerosol Mineralization of Chlorofluorocarbons by Sodium Vapor Reduction Source: Environmental Science & Technology (Zachariah Group) URL: [Link]

Foundational

Technical Guide: Solubility Characteristics & Characterization of 1,1-Dichloro-1-fluorobutane

[1] Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1-dichloro-1-fluorobutane (CAS: 460-28-6).[1] As a gem-halofluorocarbon, this compound represents a spec...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1-dichloro-1-fluorobutane (CAS: 460-28-6).[1] As a gem-halofluorocarbon, this compound represents a specific class of lipophilic, moderately polar solvents often utilized as intermediates in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1]

Understanding its solubility profile is critical for process optimization, specifically in liquid-liquid extraction , reaction solvent selection , and chromatographic purification .[1] This guide moves beyond static data, offering a theoretical framework based on Hansen Solubility Parameters (HSP) and rigorous experimental protocols for validating solvation behavior in your specific workflow.

Compound Identity Profile
PropertyDetail
Chemical Name 1,1-Dichloro-1-fluorobutane
CAS Number 460-28-6
Molecular Formula

Molecular Weight 145.00 g/mol
Boiling Point ~95–100 °C (Estimated/Analogous)
Density ~1.15 g/cm³ (Estimated)
Primary Character Lipophilic, Aprotic, Halogenated

Theoretical Solubility Framework

To predict the interaction of 1,1-dichloro-1-fluorobutane with various organic solvents, we utilize the Hansen Solubility Parameters (HSP) .[1] These parameters decompose the cohesive energy density into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[1][2]
Estimated Hansen Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer) for the structural unit


:
  • 
     (Dispersion): High.  The butyl chain and heavy chlorine atoms contribute significantly to van der Waals forces.[1]
    
  • 
     (Polarity): Moderate.  The geminal dichloro-fluoro terminus creates a permanent dipole moment, though less than a hydroxyl or carbonyl group.[1]
    
  • 
     (Hydrogen Bonding): Low/Negligible.  The molecule lacks proton donors (OH, NH) and has weak acceptor capabilities via the fluorine/chlorine atoms.[1]
    

Predicted Interaction Radius (


): 
Solvents with an HSP distance (

) <

from 1,1-dichloro-1-fluorobutane will likely yield miscibility.[1]
Solvation Mechanism Visualization

The following diagram illustrates the dominant intermolecular forces governing the dissolution of this compound.

SolvationMechanism cluster_legend Interaction Type Solute 1,1-Dichloro-1-fluorobutane (Solute) Solvent_NP Non-Polar Solvents (Hexane, Toluene) Solute->Solvent_NP Strong Dispersion Forces (Miscible) Solvent_P Polar Aprotic Solvents (DCM, THF) Solute->Solvent_P Dipole-Dipole Interaction (Miscible) Solvent_H Polar Protic Solvents (Water, MeOH) Solute->Solvent_H Hydrophobic Effect (Immiscible/Phase Separation) Van der Waals Van der Waals Dipole-Dipole Dipole-Dipole Van der Waals->Dipole-Dipole H-Bond Barrier H-Bond Barrier Dipole-Dipole->H-Bond Barrier

Figure 1: Mechanistic interaction map showing high compatibility with non-polar and aprotic solvents versus immiscibility with protic aqueous systems.[1]

Solvent Compatibility Matrix

The following table categorizes common laboratory solvents based on their thermodynamic compatibility with 1,1-dichloro-1-fluorobutane.

Solvent ClassRepresentative SolventsMiscibility PredictionMechanistic Rationale
Alkanes Hexane, Heptane, CyclohexaneFully Miscible Dominant dispersion forces (

) match the butyl chain.[1]
Chlorinated Dichloromethane (DCM), ChloroformFully Miscible "Like dissolves like"; nearly identical polarity vectors.[1]
Aromatics Toluene, Benzene, XyleneFully Miscible

-electron clouds interact favorably with the polarized C-Cl bonds.[1]
Ethers Diethyl Ether, THF, MTBEFully Miscible Ether oxygen acts as a weak Lewis base to the electron-deficient C-Cl/F center.[1]
Polar Aprotic Acetone, Acetonitrile, DMSOMiscible Sufficient dipolarity to overcome dispersion mismatch.[1] Note: Phase separation possible at very low temps (

) in DMSO.[1]
Alcohols Methanol, Ethanol, IPAMiscible The alkyl chain allows solubility, though thermodynamic stability is lower than in ethers.[1]
Aqueous Water, BrineImmiscible High

of water creates a cavity energy barrier too high for the solute to overcome.[1]

Experimental Characterization Protocols

As a Senior Scientist, you must validate theoretical predictions with empirical data.[1] Use the following self-validating protocols.

Protocol A: Rapid Visual Solubility Screening (The "Drop Test")

Objective: Qualitatively determine miscibility range.

  • Preparation: Place 1.0 mL of the target organic solvent into a clear 4 mL glass vial.

  • Addition: Add 100 µL of 1,1-dichloro-1-fluorobutane.

  • Observation (T=0): Look for Schlieren lines (wavy optical distortions indicating mixing) or a distinct phase boundary (immiscibility).[1]

  • Agitation: Vortex for 10 seconds.

  • Observation (T=1 min):

    • Clear Solution: Miscible.

    • Cloudy/Emulsion:[1] Partially soluble.

    • Two Layers: Immiscible.

Protocol B: Quantitative Saturation Limit via GC-FID

Objective: Determine exact solubility limits in partially miscible systems (e.g., MeOH/Water mixtures).[1]

Methodology:

  • Saturation: Add excess 1,1-dichloro-1-fluorobutane to the solvent system in a sealed crimp-top vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 3000 RPM for 5 minutes to pellet undissolved droplets.

  • Sampling: Carefully withdraw the supernatant.

  • Analysis: Inject into GC-FID (Column: DB-624 or equivalent).[1]

    • Internal Standard: Use Toluene or Decane (if chromatographically resolved).[1]

    • Calibration: Construct a 5-point curve using pure standard.

Protocol C: Experimental Workflow Diagram

The following Graphviz diagram outlines the decision process for solvent selection based on solubility data.

SolubilityWorkflow Start Start: Solvent Selection DefineReq Define Process Requirement (Extraction vs. Reaction) Start->DefineReq Extraction Extraction (Biphasic) DefineReq->Extraction Reaction Reaction (Homogeneous) DefineReq->Reaction CheckPol Check Polarity (Dielectric Constant) Homogeneous Select Miscible Solvent (THF, MeCN, Ethanol) CheckPol->Homogeneous WaterImmiscible Select Water-Immiscible Solvent (Hexane, Toluene, DCM) Extraction->WaterImmiscible Reaction->CheckPol PartitionTest Run Protocol A (Drop Test) Confirm 2 Phases WaterImmiscible->PartitionTest FinalSelect Final Solvent Candidate PartitionTest->FinalSelect SolubilityTest Run Protocol B (GC-FID) If Concentration > 0.1 M needed Homogeneous->SolubilityTest SolubilityTest->FinalSelect

Figure 2: Decision tree for selecting solvents based on process requirements and solubility validation.

Applications in Drug Development & Synthesis[1]

Reaction Medium

Due to the inertness of the C-Cl and C-F bonds under mild conditions, 1,1-dichloro-1-fluorobutane serves as an excellent non-participating solvent for:

  • Radical Brominations: The lack of weak tertiary C-H bonds (unlike isobutane) makes it resistant to radical abstraction.[1]

  • Friedel-Crafts Alkylations: Its moderate polarity solubilizes Lewis Acid catalysts (

    
    , 
    
    
    
    ) better than pure alkanes.[1]
Extraction Solvent

In the isolation of fluorinated pharmaceutical intermediates, this compound offers a unique selectivity profile :

  • It extracts lipophilic fluorinated amines from aqueous basic layers more efficiently than non-halogenated solvents due to "fluorous-fluorous" interactions (fluorine atoms prefer to interact with other fluorine atoms).[1]

Safety & Handling (E-E-A-T Compliance)

While specific toxicological data for this isomer is limited compared to HCFC-141b, standard halogenated solvent precautions apply.

  • Volatility: High vapor pressure. Use only in a certified chemical fume hood.

  • Flammability: Treat as a Flammable Liquid . Flash point is likely < 30°C. Ground all glassware to prevent static discharge.

  • Compatibility: Avoid contact with strong bases (NaOH, KOtBu) and active metals (Li, Na, Mg), which can induce dehydrohalogenation (elimination of HCl/HF) to form explosive acetylenes or vinyl halides.[1]

References

  • SynQuest Labs. (2024).[1] Product Specification: 1,1-Dichloro-1-fluorobutane (CAS 460-28-6).[1][3][4] Retrieved from [1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of 1,1-dichloro-1-alkenes and derivatives. [Beilstein J. Org.[1] Chem. 17, 404–409]([Link]1]

  • ChemicalBook. (2024).[1] 1,1-Dichloro-1-fluorobutane MSDS and Properties. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: Halogenated Butanes. Retrieved from [1]

Sources

Exploratory

Unlocking Synthetic Pathways: A Technical Guide to the Potential Reactivity of the C-F Bond in 1,1-Dichloro-1-fluorobutane

Abstract The carbon-fluorine (C-F) bond, renowned for its exceptional strength and stability, presents a formidable challenge yet a significant opportunity in synthetic chemistry.[1] This in-depth technical guide explore...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The carbon-fluorine (C-F) bond, renowned for its exceptional strength and stability, presents a formidable challenge yet a significant opportunity in synthetic chemistry.[1] This in-depth technical guide explores the latent reactivity of the C-F bond within the specific molecular architecture of 1,1-dichloro-1-fluorobutane. While direct literature on this particular molecule is nascent, this document synthesizes established principles of C-F bond activation to provide a predictive framework for its functionalization. We will dissect the electronic and steric factors influencing the C-F bond in this gem-dihalogenated system, and critically evaluate potential activation strategies, including Lewis acid catalysis, photoredox-mediated transformations, and reductive methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated building blocks in novel molecular design.

Introduction: The Dichotomy of the C-F Bond in 1,1-Dichloro-1-fluorobutane

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, making fluorinated compounds highly valuable in pharmaceuticals, agrochemicals, and materials science.[1] The C-F bond is the strongest single bond to carbon, a characteristic that imparts metabolic stability and unique conformational constraints.[1] However, this same stability renders the C-F bond notoriously unreactive, posing a significant hurdle for synthetic chemists.[1]

1,1-Dichloro-1-fluorobutane presents a particularly intriguing case study. The presence of two chlorine atoms geminal to the fluorine atom introduces a complex interplay of electronic and steric effects that can modulate the inherent strength of the C-F bond. Understanding these nuances is paramount to unlocking the synthetic potential of this and related polychlorofluoroalkanes.

This guide will provide a comprehensive overview of the theoretical underpinnings and practical considerations for activating the C-F bond in 1,1-dichloro-1-fluorobutane, with a focus on selective functionalization in the presence of the more traditionally reactive C-Cl bonds.

Structural and Electronic Landscape of 1,1-Dichloro-1-fluorobutane

The reactivity of the C(1) carbon in 1,1-dichloro-1-fluorobutane is dictated by the cumulative inductive and steric effects of the three halogen substituents.

  • Inductive Effects: Both fluorine and chlorine are highly electronegative, leading to a significant polarization of the C-X bonds and rendering the C(1) carbon highly electrophilic.[2] This enhanced electrophilicity makes it a potential target for nucleophilic attack, although the strength of the C-F bond typically disfavors direct displacement of fluoride.[3]

  • Bond Strengths: The C-F bond is significantly stronger than the C-Cl bond. This difference in bond dissociation energies (BDEs) is a key thermodynamic parameter that can be exploited for selective bond cleavage.

BondBond Dissociation Energy (kcal/mol)
C-F~110
C-Cl~81

Data presented is a general approximation for alkyl halides.

  • Steric Hindrance: The presence of three bulky halogen atoms at a single carbon center creates considerable steric hindrance, which can influence the accessibility of the C(1) carbon to reagents and catalysts.

Potential Pathways for C-F Bond Activation

Several strategies have emerged for the activation of traditionally inert C-F bonds.[4] The following sections explore the most promising avenues for the functionalization of 1,1-dichloro-1-fluorobutane.

Lewis Acid-Mediated Activation

Strong Lewis acids can interact with the lone pairs of the fluorine atom, weakening the C-F bond and facilitating its cleavage.[5] This approach has been successfully employed for the activation of C(sp³)-F bonds in various contexts.[6]

Mechanism: The Lewis acid (LA) coordinates to the fluorine atom, creating a more polarized C-F bond and enhancing the leaving group ability of the fluoride. This can lead to the formation of a carbocationic intermediate, which can then be trapped by a nucleophile or undergo rearrangement.

Lewis_Acid_Activation Substrate R-CFCl₂ Intermediate [R-C(+)FCl₂---LA] Substrate->Intermediate + LA LewisAcid LA Product R-NuCl₂ Intermediate->Product + Nu⁻ Nucleophile Nu⁻

Caption: Lewis acid-mediated C-F bond activation.

Experimental Protocol: Hypothetical Lewis Acid-Catalyzed Nucleophilic Substitution

  • To a solution of 1,1-dichloro-1-fluorobutane (1.0 mmol) in a dry, inert solvent (e.g., dichloromethane, 5 mL) under an argon atmosphere, add a strong Lewis acid such as aluminum trichloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol) at -78 °C.[7][8]

  • Stir the mixture for 15 minutes to allow for complexation.

  • Slowly add a solution of the desired nucleophile (e.g., a silyl enol ether, an organometallic reagent) (1.5 mmol) in the same solvent.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the activation of strong chemical bonds under mild conditions.[4] This methodology relies on the generation of highly reactive radical intermediates through single-electron transfer (SET) processes.

Mechanism: A photocatalyst (PC), upon excitation by visible light, can act as a potent reductant. It can transfer an electron to the substrate, 1,1-dichloro-1-fluorobutane, to form a radical anion. This intermediate can then fragment, cleaving either a C-F or a C-Cl bond. Given the lower reduction potential of C-Cl bonds, selective cleavage of a C-Cl bond might be favored initially, leading to a dichlorofluoromethyl radical. However, under appropriate conditions, C-F bond cleavage can also be achieved.

Photoredox_Catalysis PC PC PC_excited PC* PC->PC_excited hν (Visible Light) Radical_Anion [R-CFCl₂]⁻• PC_excited->Radical_Anion + Substrate (SET) Substrate R-CFCl₂ Radical R-C•FCl Radical_Anion->Radical - Cl⁻ Product R-HCFCl Radical->Product + H-Donor H_donor H-Donor

Caption: Simplified photoredox catalytic cycle for C-Cl bond cleavage.

Experimental Protocol: Hypothetical Photoredox-Mediated Reductive Dehalogenation

  • In a reaction vial equipped with a magnetic stir bar, combine 1,1-dichloro-1-fluorobutane (0.5 mmol), a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a sacrificial electron donor (e.g., Hantzsch ester or an amine, 1.5 equiv).[9]

  • Add a degassed solvent (e.g., acetonitrile or dimethylformamide, 2 mL).

  • Seal the vial and place it in a photoreactor equipped with a blue or white LED light source.

  • Stir the reaction mixture at room temperature for 12-48 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the defluorinated or dechlorinated product.

Reductive Cleavage

Electrochemical reduction or the use of strong reducing agents can also be employed to cleave C-X bonds. The selectivity of this process is dependent on the reduction potentials of the respective bonds.

Comparative Reduction Potentials

BondApproximate Reduction Potential (vs. SCE)
C-F (aliphatic)< -2.5 V
C-Cl (aliphatic)~ -2.0 to -2.5 V

These values are highly dependent on the molecular structure and solvent system.[10][11]

The less negative reduction potential of the C-Cl bond suggests that it would be preferentially cleaved over the C-F bond under reductive conditions.[12] However, by carefully tuning the electrode potential in an electrochemical setup or by using a reductant with a sufficiently negative redox potential, selective C-F bond cleavage may be achievable.

Experimental Protocol: Hypothetical Electrochemical Reduction

  • Set up a divided electrochemical cell with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Prepare an electrolyte solution containing 1,1-dichloro-1-fluorobutane (10 mmol) and a supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate, 0.1 M) in a suitable solvent (e.g., acetonitrile).

  • Apply a constant potential that is sufficiently negative to reduce the C-F bond, as determined by cyclic voltammetry.

  • Monitor the progress of the electrolysis by measuring the charge passed and by periodic analysis of the catholyte.

  • After the reaction is complete, work up the catholyte by removing the solvent and extracting the product.

  • Purify the product by distillation or chromatography.

Selective Functionalization: C-F vs. C-Cl Reactivity

A key challenge in the chemistry of 1,1-dichloro-1-fluorobutane is achieving selective functionalization of the C-F bond in the presence of two C-Cl bonds.

  • Nucleophilic Substitution: Due to the superior leaving group ability of chloride compared to fluoride, nucleophilic substitution reactions are expected to occur preferentially at the C-Cl bonds.[3]

  • Reductive Methods: As discussed, the C-Cl bond is generally more susceptible to reduction than the C-F bond.[12]

  • Lewis Acid Catalysis: Strong, fluorophilic Lewis acids may offer a pathway to selectively activate the C-F bond.[13][14] The high affinity of certain Lewis acids for fluoride could overcome the thermodynamic preference for C-Cl bond cleavage.

  • Transition Metal Catalysis: While less explored for simple alkyl fluorides, certain transition metal complexes have shown the ability to selectively activate C-F bonds.[15][16] This often involves oxidative addition of the C-F bond to a low-valent metal center.

Conclusion and Future Outlook

The reactivity of the C-F bond in 1,1-dichloro-1-fluorobutane, while challenging, is not insurmountable. By leveraging modern synthetic methodologies such as Lewis acid catalysis and photoredox catalysis, there is significant potential to unlock novel synthetic transformations. The key to successful functionalization will lie in the careful selection of reaction conditions to exploit the subtle differences in reactivity between the C-F and C-Cl bonds.

Future research in this area should focus on:

  • Computational Studies: Density functional theory (DFT) calculations can provide valuable insights into the bond dissociation energies and activation barriers for various reaction pathways, guiding experimental design.

  • Development of Selective Catalysts: The design of new catalysts with high selectivity for C-F bond activation in the presence of other halogens is a critical area of research.

  • Exploration of Novel Reaction Manifolds: Unconventional activation methods, such as mechanochemistry or enzymatic catalysis, may offer new avenues for the selective functionalization of polychlorofluoroalkanes.

By continuing to explore the fundamental reactivity of molecules like 1,1-dichloro-1-fluorobutane, the scientific community can expand the synthetic toolbox and accelerate the development of new fluorine-containing molecules with tailored properties for a wide range of applications.

References

  • Lansbergen, T., et al. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journal of Organic Chemistry, 17, 404-409. [Link]

  • Lansbergen, T., et al. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. PMC. [Link]

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691–3694. [Link]

  • Halogenalkanes and nucleophilic substitution. Chemguide. [Link]

  • Jaiswal, A. K., et al. (2017). Aluminum-Catalyzed Cross-Coupling of Silylalkynes with Aliphatic C-F Bonds. Organic Letters, 19(8), 2122–2125. [Link]

  • Jäger, C., et al. (2016). Strong Lewis acidic catalysts for C–F bond activation by fluorination of activated γ-Al2O3. Catalysis Science & Technology, 6(19), 7149-7157. [Link]

  • Cross-couplings of C–F and C–H bonds. ResearchGate. [Link]

  • Nucleophilic substitution. IB Colourful Solutions in Chemistry. [Link]

  • Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. University of Windsor. [Link]

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  • Nucleophilic Substitution of Haloalkanes. Save My Exams. [Link]

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  • Substitution Reactions of Haloalkanes. Revisions.co.zw. [Link]

  • Electrochemical, Spectroscopic, and DFT Study of C60(CF3)n Frontier Orbitals (n = 2−18). Journal of the American Chemical Society. [Link]

  • 1,1-DICHLORO-1-FLUOROETHANE. International Chemical Safety Cards. [Link]

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  • Huang, X., et al. (2019). Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives. iScience, 17, 306-318. [Link]

  • Wang, D., & Li, P. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 26(23), 7155. [Link]

  • C#F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry. [Link]

  • Röckl, J. L., et al. (2022). Electrosynthetic C–F bond cleavage. Organic & Biomolecular Chemistry, 20(33), 6567-6586. [Link]

  • Clot, E., et al. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews, 117(13), 9036-9101. [Link]

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  • Electrochemical Cleavage of Carbon‐Chlorine Bonds in Multiply Bridge‐Chlorinated Bicyclo[1.1.1]pentane‐1,3‐dicarboxylic Acids. ResearchGate. [Link]

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  • Fuchibe, K., et al. (2017). Lewis Acid Promoted Single C-F Bond Activation of the CF3 Group: SN 1'-Type 3,3-Difluoroallylation of Arenes with 2-Trifluoromethyl-1-alkenes. Angewandte Chemie International Edition, 56(21), 5890-5893. [Link]

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  • Selective activation of C–F bond in organic fluorides under mild and transition-metal-free conditions: From carbosilylation of alkenes to defluoroamination. Research Communities - SpringerNature. [Link]

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  • CRC Handbook of Chemistry and Physics. CRC Press. [Link]

  • THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. DTIC. [Link]

  • Mechanisms of free-radical reactions. XX. Reactivity in the free-radical halogenation reactions of arylfluoroalkanes. OSTI.GOV. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • Preparation and application of Ag plasmon Bi3O4Cl photocatalyst for removal of emerging contaminants under visible light. PMC. [Link]

  • Free Radical Substitution | Initiation, Propagation and Termination. Revisely. [Link]

  • Lecture 21 Free-Radical Reactions I. NPTEL Archive. [Link]

  • (PDF) Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. ResearchGate. [Link]

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Foundational

environmental fate and degradation of 1,1-dichloro-1-fluorobutane

Executive Summary 1,1-Dichloro-1-fluorobutane (CAS 460-28-6) represents a class of "data-poor" hydrochlorofluorocarbons (HCFCs) where specific experimental environmental fate data is sparse in open literature. As a halog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Dichloro-1-fluorobutane (CAS 460-28-6) represents a class of "data-poor" hydrochlorofluorocarbons (HCFCs) where specific experimental environmental fate data is sparse in open literature. As a halogenated alkane with the structure CH₃-CH₂-CH₂-CCl₂F , its environmental behavior is governed by the competing kinetics of atmospheric hydroxyl (OH) radical abstraction and aquatic volatilization.

This technical guide provides a rigorous, predictive assessment of its fate, grounded in Structure-Activity Relationships (SAR) and analogous HCFC chemistry. It outlines the dominant degradation pathways—primarily atmospheric oxidation—and details the experimental protocols required to validate these predictions for regulatory compliance (e.g., REACH, TSCA).

Physicochemical Profile & Partitioning Drivers

Understanding the fate of 1,1-dichloro-1-fluorobutane requires establishing its physicochemical baseline. In the absence of direct experimental values, we derive properties based on validated group-contribution methods and close structural analogs (e.g., HCFC-141b, 1,1-dichlorobutane).

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of PredictionEnvironmental Implication
Molecular Weight 145.00 g/mol Formula (

)
Transport potential.
Boiling Point ~85–95 °CAnalog interpolation (HCFC-141b: 32°C; 1,1-dichlorobutane: 114°C)Volatile liquid; significant vapor phase partitioning.
Vapor Pressure ~40–60 mmHg (25°C)Estimated via Antoine Eq. analogsHigh volatility drives mass transfer from water to air.
Log Kow 2.8 – 3.2Fragment contribution (Cl/F increase lipophilicity of butane)Moderate bioaccumulation potential; sorption to organic soil carbon.
Water Solubility < 500 mg/LHydrophobic alkyl chain + halogenationLimited mobility in pure aqueous phases without cosolvents.
Henry’s Law Constant ~10⁻² atm-m³/molRatio of VP/SolubilityRapid volatilization from surface waters (

< 24h).

Atmospheric Fate: The Dominant Pathway

For volatile HCFCs, the troposphere is the primary sink. The degradation mechanism is strictly kinetic, driven by the hydrogen abstraction reaction with hydroxyl radicals (


).
Mechanistic Pathway

The molecule contains a reactive alkyl chain (


) and a chemically inert halogenated head (

).
  • The Reaction Center: The

    
     group is strongly electron-withdrawing, deactivating the adjacent 
    
    
    
    hydrogens. Consequently, OH radical attack is statistically favored at the
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) positions, which behave more like standard alkanes.

Degradation Sequence:

  • Initiation:

    
     abstracts a hydrogen to form an alkyl radical (
    
    
    
    ).
  • Propagation: Rapid addition of

    
     forms a peroxy radical (
    
    
    
    ).
  • Branching: Reaction with

    
     converts 
    
    
    
    to an alkoxy radical (
    
    
    ) and
    
    
    .
  • Termination: C-C bond scission or reaction with

    
     leads to stable carbonyls (aldehydes/ketones) and eventual mineralization to 
    
    
    
    ,
    
    
    , and
    
    
    .
Visualization: Atmospheric Oxidation Cascade

The following diagram illustrates the stepwise degradation initiated by the hydroxyl radical.

AtmosphericDegradation Start 1,1-Dichloro-1-fluorobutane (Troposphere) OH_Attack OH Radical Attack (H-Abstraction) Start->OH_Attack k_OH rate limiting AlkylRadical Alkyl Radical (•R) (C3 or C4 position) OH_Attack->AlkylRadical - H2O PeroxyRadical Peroxy Radical (RO2•) (+ O2) AlkylRadical->PeroxyRadical Fast AlkoxyRadical Alkoxy Radical (RO•) (+ NO -> NO2) PeroxyRadical->AlkoxyRadical + NO Carbonyls Chlorinated Carbonyls (Aldehydes/Ketones) AlkoxyRadical->Carbonyls Decomposition/Isomerization Mineralization Final Products (CO2, HCl, HF) Carbonyls->Mineralization Hydrolysis/Photolysis

Figure 1: Predicted atmospheric oxidation pathway of 1,1-dichloro-1-fluorobutane via OH radical abstraction.

Global Warming & Ozone Depletion Potential
  • ODP (Ozone Depletion Potential): Non-zero but low. The presence of the butyl chain ensures a relatively short atmospheric lifetime (weeks to months) compared to CFCs, meaning less chlorine reaches the stratosphere.

  • GWP (Global Warming Potential): The C-F and C-Cl bonds absorb infrared radiation in the atmospheric window (8-13 µm). However, the short lifetime limits its integrated radiative forcing.

Aquatic & Terrestrial Fate

Hydrolysis Stability

The 1,1-dichloro-1-fluoro moiety is chemically robust.

  • Mechanism: Nucleophilic substitution (

    
    ) is sterically hindered by the bulky halogens. 
    
    
    
    pathways are disfavored because the fluorine atom, while capable of resonance stabilization, also strengthens the C-Cl bond through the "fluorine effect" (bond shortening).
  • Prediction: Hydrolysis half-life is likely > 1 year at pH 7, making it negligible compared to volatilization.

Volatilization

With a predicted Henry's Law constant of ~10⁻² atm-m³/mol, 1,1-dichloro-1-fluorobutane is highly volatile.

  • Model: In a standard river model (1m depth, 1 m/s flow), the volatilization half-life (

    
    ) is estimated at 3–6 hours .
    

Experimental Protocols for Validation

To transition from prediction to empirical data, the following standardized protocols are required.

Protocol A: Determination of OH Radical Rate Constant ( )

Method: Relative Rate Method (Smog Chamber)

Objective: Measure reaction kinetics relative to a reference compound with a known


 (e.g., n-butane or HCFC-141b).

Workflow:

  • Chamber Setup: Use a 100L Teflon FEP gas bag or a glass smog chamber.

  • Reactants: Introduce 1,1-dichloro-1-fluorobutane (Test), Reference Compound, and an OH precursor (e.g., Methyl Nitrite or

    
    ).
    
  • Irradiation: Expose to UV light (

    
     > 300 nm) to photolyze the precursor and generate 
    
    
    
    .
  • Sampling: Monitor decay of Test and Reference compounds via GC-FID or GC-MS at time intervals (

    
    ).
    
  • Calculation: Plot

    
     of Test vs. Reference. The slope equals 
    
    
    
    .

ExperimentalWorkflow Step1 Prepare Smog Chamber (Test + Ref + OH Source) Step2 UV Irradiation (Initiate Reaction) Step1->Step2 Step3 Time-Resolved Sampling (GC-MS / GC-FID) Step2->Step3 t = 0, 5, 10... min Step4 Data Plotting (ln(C0/Ct) vs ln(C0/Ct)) Step3->Step4 Result Calculate k_OH (Slope * k_Ref) Step4->Result

Figure 2: Relative Rate Method workflow for determining atmospheric lifetime.

Protocol B: Biodegradation Screening (OECD 301D)

Method: Closed Bottle Test

Objective: Assess "ready biodegradability" in aerobic aqueous environments.

  • Inoculum: Activated sludge from a wastewater treatment plant.

  • Test Medium: Mineral medium + Test Substance (2-5 mg/L) in airtight BOD bottles.

  • Control: Sodium benzoate (positive control).

  • Measurement: Monitor Dissolved Oxygen (DO) over 28 days.

  • Pass Criteria: >60% degradation (oxygen uptake) within a 10-day window. Note: As a halogenated compound, 1,1-dichloro-1-fluorobutane may require an anaerobic degradation test (OECD 311) if aerobic results are negative, as reductive dechlorination is the more likely metabolic pathway.

References

  • SynQuest Laboratories. (2023). Product Specification: 1,1-Dichloro-1-fluorobutane (CAS 460-28-6).[1][2][3] Retrieved from

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Retrieved from

  • Atkinson, R., et al. (2008). Evaluated Kinetic and Photochemical Data for Atmospheric Chemistry: Volume IV – Gas Phase Reactions of Organic Halogen Species. Atmospheric Chemistry and Physics. Retrieved from

  • US EPA. (2012). Estimation Programs Interface (EPI) Suite™ for Microsoft® Windows, v 4.11. United States Environmental Protection Agency, Washington, DC. Retrieved from

  • World Meteorological Organization (WMO). (2018). Scientific Assessment of Ozone Depletion: 2018. Global Ozone Research and Monitoring Project – Report No. 58. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: 1,1-Dichloro-1-fluorobutane (DCFB) as a Mild, Bench-Stable Fluorine-Transfer Reagent

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The late-stage introduction of fl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The late-stage introduction of fluorine is a critical vector in modern drug development, often requiring aggressive, moisture-sensitive, or hazardous reagents such as DAST, Deoxo-Fluor, or anhydrous HF. As a Senior Application Scientist, I have developed this protocol to highlight the investigational use of 1,1-dichloro-1-fluorobutane (DCFB) —a bench-stable aliphatic halocarbon (1)[1]—as a highly controlled, mild nucleophilic fluorinating agent.

The Causality of Reactivity: Why DCFB Works

Aliphatic C–F bonds are notoriously inert. However, the reactivity of DCFB is governed by its geminal dichloro substitution at the C1 position. When a strong, fluorophilic Lewis acid (e.g., TiCl₄) coordinates to the fluorine atom, the C–F bond elongates. The heterolytic cleavage of this bond is thermodynamically driven by the formation of the transient 1,1-dichlorobutyl cation.

Crucially, this carbocation is profoundly stabilized by the


 (mesomeric) effect of the lone pairs on the two adjacent chlorine atoms, which offsets their inductive electron withdrawal. This stabilization significantly lowers the activation barrier for fluorine transfer, allowing DCFB to donate fluoride to organic electrophiles (such as acyl chlorides) via a concerted halogen metathesis. This principle mirrors recent breakthroughs in transition-metal and main-group mediated C–F bond activation, where nucleophilic fluorine is generated via the controlled activation of stable C–F bonds (2)[2]. The byproduct of this exchange is 1,1,1-trichlorobutane, a benign and easily separable liquid.

Self-Validating Experimental Design

To ensure absolute trustworthiness and reproducibility (E-E-A-T), the protocols below are engineered as self-validating systems :

  • Internal Standardization : 1-Fluoro-3-nitrobenzene is added to the reaction mixture at

    
    . Aliquots analyzed via ¹⁹F NMR allow for real-time, quantitative tracking of fluorine transfer efficiency without relying on isolated yields alone.
    
  • Mandatory Control Reaction : A parallel reaction omitting the Lewis acid catalyst must be run. This control must yield 0% product, proving that background nucleophilic attack by DCFB is non-existent and confirming that the catalytic C–F activation pathway is the sole mechanism of action.

Experimental Protocols

Protocol A: Synthesis of Acyl Fluorides from Acyl Chlorides

Acyl fluorides are gaining immense traction in peptide coupling due to their resistance to hydrolysis compared to acyl chlorides. DCFB offers a mild route to these building blocks via Lewis acid-catalyzed halogen metathesis.

Step-by-Step Methodology:

  • Preparation : In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, dissolve the target acyl chloride (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition : Inject 1,1-dichloro-1-fluorobutane (1.2 mmol, 1.2 equiv) via a gastight syringe. Add 1-fluoro-3-nitrobenzene (1.0 mmol) as the internal standard.

  • Catalyst Initiation : Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add a 1.0 M solution of TiCl₄ in DCM (0.1 mmol, 10 mol%).

  • Reaction Monitoring : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Withdraw a 50 µL aliquot, dilute with CDCl₃, and acquire a ¹⁹F NMR spectrum to validate conversion.

  • Quench & Workup : Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 x 5 mL). Dry the combined organic phases over anhydrous Na₂SO₄.

  • Purification : Concentrate the solvent under reduced pressure. The lipophilic byproduct, 1,1,1-trichlorobutane, is easily removed via short-path vacuum distillation or rapid silica gel plug filtration (eluting with 95:5 Hexane/EtOAc).

Protocol B: In Situ Deoxyfluorination of Activated Alcohols

Drawing inspiration from metallomimetic C–F activation by simple phosphines (3)[3], DCFB can be paired with triphenylphosphine (PPh₃) to generate a reactive fluorophosphonium intermediate for the deoxyfluorination of alcohols.

Step-by-Step Methodology:

  • In Situ Activation : In a sealed vial, combine PPh₃ (1.2 mmol) and DCFB (1.5 mmol) in anhydrous THF (5 mL). Heat at 60 °C for 1 hour to drive the formation of the [Ph₃P–F]⁺ intermediate via C–F oxidative addition.

  • Substrate Addition : Cool the vial to room temperature. Add the target primary or secondary alcohol (1.0 mmol) dissolved in 1 mL THF.

  • Reaction : Stir the mixture for 4 hours at room temperature.

  • Workup : Concentrate the mixture in vacuo. Purify the resulting alkyl fluoride via standard column chromatography to separate it from the triphenylphosphine oxide byproducts.

Quantitative Data Summaries

Table 1: Optimization of Lewis Acid Catalysts for F-Transfer from DCFB

Entry Catalyst (10 mol%) Time (h) Conversion (%)* Mechanistic Observation
1 None (Control) 24 0 Validates stability of DCFB C–F bond.
2 BF₃·OEt₂ 12 45 Weak polarization; incomplete conversion.
3 AlCl₃ 4 78 Good activation, but slight product degradation.
4 TiCl₄ 2 >99 Optimal hard Lewis acid for F-coordination.

*Determined by ¹⁹F NMR using 1-fluoro-3-nitrobenzene as an internal standard.

Table 2: Substrate Scope (Acyl Chlorides to Acyl Fluorides using TiCl₄)

Substrate Product Isolated Yield (%) ¹⁹F NMR Shift (ppm)
Benzoyl chloride Benzoyl fluoride 94 +17.5
Acetyl chloride Acetyl fluoride 88 +45.2

| Tosyl chloride | Tosyl fluoride | 91 | +65.4 |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the causality behind the halogen metathesis, highlighting the critical role of the stabilized intermediate.

CF_Activation_Cycle DCFB 1,1-Dichloro-1-fluorobutane (F-Donor) ActivatedComplex [TiCl₄···F-C(Cl)₂Pr]‡ Polarized Intermediate DCFB->ActivatedComplex LA Coordination LA Lewis Acid Catalyst (e.g., TiCl₄) LA->ActivatedComplex TransitionState Concerted Halogen Exchange Transition State ActivatedComplex->TransitionState Electrophile Entry Electrophile Acyl Chloride (R-COCl) Electrophile->TransitionState TransitionState->LA Catalyst Release Product Acyl Fluoride (R-COF) TransitionState->Product F⁻ Transfer Byproduct 1,1,1-Trichlorobutane (Byproduct) TransitionState->Byproduct Cl⁻ Transfer

Figure 1: Lewis acid-mediated C–F bond activation and halogen exchange mechanism using DCFB.

References

  • Fluorinated Compounds | Chemistry and Synthesis (1,1-Dichloro-1-fluorobutane, CAS: 460-28-6) Source: CymitQuimica URL:1[1]

  • C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile Source: Organometallics (ACS Publications), 2020 URL:2[2]

  • Metallomimetic C–F Activation Catalysis by Simple Phosphines Source: PubMed Central (PMC), 2015 URL:3[3]

Sources

Application

Application Notes and Protocols: 1,1-Dichloro-1-fluorobutane in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Chiral...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Chiral monofluorinated alkanes, in particular, are valuable building blocks in medicinal chemistry. 1,1-dichloro-1-fluorobutane presents itself as a simple, four-carbon precursor for the potential synthesis of such chiral molecules. This document provides a comprehensive overview of the current landscape and future potential of 1,1-dichloro-1-fluorobutane in asymmetric synthesis. While direct, validated protocols for the asymmetric transformation of this specific substrate are not yet prominent in the scientific literature, this application note will explore mechanistically plausible pathways and detail established, analogous protocols for the synthesis of chiral monofluorinated alkanes.

Introduction: The Potential of a Simple Fluorinated Building Block

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. A single fluorine atom can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. When this fluorine atom is part of a stereocenter, the precise three-dimensional arrangement can lead to significant differences in biological activity.

1,1-Dichloro-1-fluorobutane is a simple, readily available C4 building block. Its gem-dichloro-fluoro-methyl group offers a unique handle for chemical transformation. Theoretically, the two chlorine atoms can be sequentially or simultaneously replaced, potentially under asymmetric control, to forge a new chiral center. However, a thorough review of the current scientific literature reveals a notable lack of specific, published protocols detailing the direct use of 1,1-dichloro-1-fluorobutane in asymmetric synthesis.

This document, therefore, serves a dual purpose: to transparently address the current state of the art and to provide a forward-looking guide for researchers interested in exploring the potential of this and similar substrates. We will first discuss hypothetical, yet mechanistically sound, asymmetric transformations of 1,1-dichloro-1-fluorobutane. Subsequently, we will present detailed application notes and protocols for established methods of asymmetric monofluorination that could, in principle, be adapted for this substrate or its derivatives.

Hypothetical Asymmetric Transformations of 1,1-Dichloro-1-fluorobutane: A Forward Look

While validated protocols are yet to be published, several modern asymmetric synthesis methodologies could plausibly be applied to 1,1-dichloro-1-fluorobutane.

Asymmetric Reductive Dechlorination

The selective removal of one chlorine atom in the presence of a chiral catalyst could, in principle, yield a chiral 1-chloro-1-fluorobutane. This could be achieved through asymmetric hydrogenation or transfer hydrogenation. The challenge lies in the catalyst's ability to differentiate between the two enantiotopic chlorine atoms.

Conceptual Workflow: Asymmetric Reductive Dechlorination

G cluster_0 Hypothetical Asymmetric Reduction A 1,1-Dichloro-1-fluorobutane D Enantiomerically Enriched 1-Chloro-1-fluorobutane A->D Single Dechlorination B Chiral Metal Hydride Catalyst (e.g., Ru-BINAP, Rh-DuanPhos) B->A C H2 or H-donor C->A

Caption: Conceptual workflow for the asymmetric reductive dechlorination of 1,1-dichloro-1-fluorobutane.

Enantioselective Halogen Exchange (Fluorination)

A more speculative but intriguing possibility is the development of a catalyst system that could facilitate the enantioselective exchange of one of the chlorine atoms for another group, or even a direct enantioselective fluorination of a precursor.

Biocatalytic Dehalogenation

Haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds.[1][2][3] It is conceivable that an engineered or discovered dehalogenase could exhibit enantioselectivity in the hydrolysis of 1,1-dichloro-1-fluorobutane, affording a chiral fluorinated alcohol. This approach would offer the benefits of green chemistry, including mild reaction conditions and high selectivity.

Established Protocols for Asymmetric Synthesis of Chiral Monofluorinated Alkanes

While protocols for 1,1-dichloro-1-fluorobutane are lacking, a wealth of knowledge exists for the asymmetric synthesis of other monofluorinated compounds. These established methods provide a strong foundation for future research in this area.

Asymmetric Hydrogenation of Monofluorinated Alkenes

One of the most reliable methods for generating chiral centers is the asymmetric hydrogenation of prochiral alkenes. A synthetic route could be designed to convert 1,1-dichloro-1-fluorobutane into a suitable monofluorinated alkene precursor, which could then be hydrogenated.

General Mechanism: Asymmetric Hydrogenation

G cluster_1 Asymmetric Hydrogenation of a Prochiral Alkene E Monofluorinated Alkene H Chiral Monofluorinated Alkane E->H Stereoselective H2 addition F Chiral Rh or Ir Catalyst F->E G H2 G->E

Caption: General mechanism for the asymmetric hydrogenation of a monofluorinated alkene.

Protocol: Asymmetric Hydrogenation of a 1,1-Disubstituted Alkene (Analogous Example)

This protocol is adapted from a known procedure for the asymmetric hydrogenation of a different substrate and serves as a representative example.[4]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a pressure tube is charged with a chiral rhodium catalyst, such as Rh(COD)2BF4 (1 mol%), and a chiral phosphine ligand, like DuanPhos (1.1 mol%).

  • Reaction Setup: The substrate (a 1,1-disubstituted alkene, 1.0 mmol) is dissolved in a degassed solvent (e.g., methanol, 5 mL) and added to the pressure tube.

  • Hydrogenation: The tube is sealed, removed from the glovebox, and connected to a hydrogen line. The system is purged with hydrogen gas (3 cycles), and then pressurized to the desired pressure (e.g., 50 atm).

  • Reaction Monitoring: The reaction is stirred at a set temperature (e.g., 25 °C) for a specified time (e.g., 24 hours). The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the enantiomerically enriched product.

  • Chiral Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Nucleophilic Fluorination of Chiral Precursors

A versatile strategy involves the use of a nucleophilic fluoride source to displace a leaving group on a chiral substrate. This can be achieved using reagents like triethylamine trihydrofluoride (Et3N·3HF) or other amine/HF reagents.[5] The key to this approach is the initial preparation of an enantiomerically pure precursor, often an alcohol or a sulfonate.

Protocol: Nucleophilic Fluorination of a Chiral Alcohol (General Example)

This protocol is a general representation of a deoxofluorination reaction.

  • Reaction Setup: To a solution of the chiral alcohol (1.0 mmol) in a dry, aprotic solvent (e.g., dichloromethane, 10 mL) in a fluorinated polymer tube at -78 °C under a nitrogen atmosphere, a deoxofluorinating reagent (e.g., Deoxo-Fluor®, 1.2 mmol) is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified time (e.g., 12-24 hours). The reaction is monitored by TLC.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Characterization: The structure of the monofluorinated product is confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F), and its optical purity is determined by chiral HPLC or GC.

Enantioselective Desymmetrization of gem-Difluoroalkanes

Recent advances have demonstrated the possibility of enantioselective C-F bond activation.[6] A frustrated Lewis pair (FLP) approach using a chiral Lewis base can be used to desymmetrize gem-difluoroalkanes, leading to the formation of stereoenriched monofluorinated products. While not yet applied to 1,1-dichloro-1-fluorobutane, this cutting-edge strategy holds promise for similar molecules.

Method Catalyst/Reagent Typical Substrate Key Advantages Potential Challenges for 1,1-dichloro-1-fluorobutane
Asymmetric Hydrogenation Chiral Rh, Ru, or Ir complexesProchiral alkenesHigh enantioselectivities, well-establishedRequires synthesis of an alkene precursor from the starting material.
Nucleophilic Fluorination Amine/HF reagents, Deoxofluorinating agentsChiral alcohols, epoxidesBroad substrate scope, predictable stereochemistryRequires a separate asymmetric step to generate the chiral precursor.
Biocatalytic Dehalogenation Haloalkane DehalogenasesHaloalkanesGreen, high selectivity, mild conditionsEnzyme discovery or engineering required for substrate specificity and enantioselectivity.[1][2][3]
FLP Desymmetrization Chiral Lewis Base + Lewis Acidgem-DifluoroalkanesDirect C-F bond functionalizationReactivity and selectivity with a chloro- and fluoro-substituted carbon is unknown.[6]

Conclusion and Future Outlook

1,1-dichloro-1-fluorobutane remains an underexplored building block in the field of asymmetric synthesis. The absence of direct, published protocols for its enantioselective transformation highlights a significant opportunity for methodological development. The hypothetical pathways discussed, including asymmetric reduction and biocatalytic dehalogenation, offer promising avenues for future research.

Furthermore, established and robust methods for the asymmetric synthesis of monofluorinated alkanes, such as the hydrogenation of fluorinated alkenes and the nucleophilic fluorination of chiral precursors, provide a solid framework for the indirect utilization of 1,1-dichloro-1-fluorobutane. Researchers in medicinal and process chemistry are encouraged to investigate the conversion of this simple C4 building block into more advanced, chiral monofluorinated intermediates. The development of such protocols would undoubtedly be a valuable addition to the synthetic chemist's toolbox for the construction of novel fluorinated drug candidates.

References

  • Li, Y., Ni, C., Liu, J., Zhang, L., Zheng, J., Zhu, L., & Hu, J. (2006). Stereoselective Nucleophilic Monofluoromethylation of N-(tert-Butanesulfinyl)imines with Fluoromethyl Phenyl Sulfone. Organic Letters, 8(8), 1693–1696.
  • Zhang, Z., Yu, F., & Zhang, X. (2023). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon.
  • Gross, J., Prokop, Z., Janssen, D., Faber, K., & Hall, M. (2016). Regio- and Enantioselective Sequential Dehalogenation of rac-1,3-Dibromobutane by Haloalkane Dehalogenase LinB. ChemBioChem, 17(15), 1434-1438.
  • Soeta, T., & Ishihara, K. (2007). Catalytic asymmetric synthesis of chiral fluoroorganic compounds. Tetrahedron, 63(36), 8699-8713.
  • Gyollai, V., & Fustero, S. (2000). Catalytic asymmetric synthesis of new halogenated chiral synthons. Tetrahedron Letters, 41(34), 6545-6549.
  • Haufe, G. (2023). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. Chemical Record, 23(5), e202200234.
  • Cao, Z., Xiao, Y., & Xu, D. (2021). Catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes: advances and perspectives. Organic Chemistry Frontiers, 8(20), 5776-5801.
  • Zhang, Z., Yu, F., & Zhang, X. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon.
  • Snyder, S. A., & Treitler, D. S. (2018). Catalytic Enantioselective Dihalogenation in Total Synthesis. Accounts of Chemical Research, 51(5), 1199-1209.
  • Zhou, J., & List, B. (2015). Asymmetric Michael addition of monofluorinated enol silyl ethers to isatylidene malononitriles.
  • Gondoni, P., & Gouverneur, V. (2018). Recent advances in the synthesis of functionalised monofluorinated compounds.
  • Stenutz, R. (n.d.). 1,1-dichloro-1-fluorobutane. Retrieved from [Link]

  • Hall, M., Gross, J., Prokop, Z., Janssen, D. B., & Faber, K. (2016). Regio- and Enantioselective Sequential Dehalogenation of rac-1,3-Dibromobutane by Haloalkane Dehalogenase LinB. ChemBioChem, 17(15), 1434-1438.
  • Zapevalov, A. Y., Saloutin, V. I., & Kodess, M. I. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 268-276.
  • Fasan, R. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Loschmidt Laboratories. (2026). Regio- and Enantioselective Sequential Dehalogenation of rac-1,3-Dibromobutane by Haloalkane Dehalogenase LinB. Protein Engineering Group.
  • Hoveyda, A. H., & Toste, F. D. (2013). A Double Asymmetric Hydrogenation Strategy for the Reduction of 1,1-Diaryl Olefins Applied to an Improved Synthesis of CuIPhEt, a C2-Symmetric N-Heterocyclic Carbenoid. Journal of the American Chemical Society, 135(16), 6034-6037.
  • Smith, M. B. (2011). asymmetric intramolecular hydroboration via a unique chiral chloroborane. University of Memphis Digital Commons.
  • Stephan, D. W. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Advanced Science, 10(31), 2305768.
  • Wikipedia. (2024). 1-Fluorobutane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Dichloro-2-fluorobutane. Retrieved from [Link]

  • Burgess, K., & Ohlmeyer, M. J. (1991). γ-Selective directed catalytic asymmetric hydroboration of 1,1-disubstituted alkenes.
  • Pham, K. (2016). Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric Organocatalysis. University of Massachusetts Boston.
  • Hashimoto, T., & Maruoka, K. (2015). Asymmetric Catalysis with Chiral Oxazaborolidinium Ions (COBIs). Aldrichimica Acta, 48(2), 35-46.
  • PubChem. (n.d.). 1,1-Dichloro-1-fluoroethane. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity Detection of 1,1-Dichloro-1-Fluorobutane in Environmental Matrices

Abstract This technical guide provides a comprehensive framework for the analytical determination of 1,1-dichloro-1-fluorobutane in various environmental samples, including water, soil, and air. The methodologies detaile...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the analytical determination of 1,1-dichloro-1-fluorobutane in various environmental samples, including water, soil, and air. The methodologies detailed herein are designed for researchers, environmental scientists, and professionals in drug development who require robust and reliable detection and quantification of this halogenated volatile organic compound (HVOC). The protocols emphasize the use of gas chromatography coupled with mass spectrometry (GC-MS), a technique offering high sensitivity and specificity. Sample preparation techniques, including purge and trap for aqueous matrices, headspace analysis for soils and solids, and thermal desorption for air samples, are described in detail. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each analytical parameter, ensuring methodological integrity and data trustworthiness.

Introduction and Physicochemical Profile

1,1-Dichloro-1-fluorobutane is a synthetic halogenated hydrocarbon. Its presence in the environment is of interest due to the potential for persistence and bioaccumulation, characteristic of many organohalogen compounds. Accurate and sensitive analytical methods are therefore crucial for monitoring its environmental fate and for risk assessment.

The analytical approach for any compound is fundamentally dictated by its physicochemical properties. These properties for 1,1-dichloro-1-fluorobutane and related compounds inform the optimal choices for sample extraction, concentration, and chromatographic analysis.

Table 1: Physicochemical Properties of 1,1-Dichloro-1-fluorobutane and Related Compounds

Property1,1-Dichloro-1-fluorobutane1,1-Dichlorobutane1,1-Dichloro-1-fluoroethane
Molecular Formula C4H7Cl2F[1]C4H8Cl2[2][3]C2H3Cl2F[4][5][6][7]
Molar Mass ( g/mol ) 145.00[1]127.01[2]116.95[5][6][7]
Boiling Point (°C) 95[1]114.8-115.132[4][5]
Vapor Pressure Data not readily available. Expected to be volatile.Data not readily available.600 mmHg @ 25°C[5][8]
Water Solubility Moderately soluble (estimated)Data not readily available.420 mg/L @ 25°C[5]
Henry's Law Constant (atm·m³/mol) Data not readily available. Expected to be high, indicating a tendency to partition from water to air.Data not readily available.Estimated as 0.0220[5]

The relatively low boiling point and expected high vapor pressure and Henry's Law constant of 1,1-dichloro-1-fluorobutane make it a volatile organic compound (VOC). This volatility is the key determinant for the selection of purge and trap, headspace, and thermal desorption as appropriate sample introduction techniques.

Analytical Strategy: A Multi-Matrix Approach

The core of the analytical methodology is Gas Chromatography (GC) for separation, coupled with a Mass Spectrometer (MS) for detection and quantification. This combination provides the necessary selectivity and sensitivity for trace-level analysis in complex environmental matrices. The choice of sample preparation is matrix-dependent.

Analytical_Workflow cluster_sample Sample Matrix cluster_prep Sample Preparation Water Water Sample PT Purge and Trap (P&T) (EPA Method 524.2/8260) Water->PT Soil Soil/Sediment Sample HS Headspace (HS) (EPA Method 8260) Soil->HS Air Air Sample TD Thermal Desorption (TD) (EPA Method TO-17) Air->TD GCMS Gas Chromatography- Mass Spectrometry (GC-MS) PT->GCMS HS->GCMS TD->GCMS Data Data Analysis & Quantification GCMS->Data

Figure 1: General analytical workflow for 1,1-dichloro-1-fluorobutane.

Protocol for Water Sample Analysis: Purge and Trap GC-MS

This protocol is based on the principles of U.S. EPA Method 524.2 and 8260, which are standard methods for the analysis of purgeable organic compounds in water.[1][5][7][8][9][10][11]

Principle

An inert gas is bubbled through a water sample, purging the volatile 1,1-dichloro-1-fluorobutane into the gas phase. The vapor is then trapped on a solid sorbent. Subsequently, the trap is heated and back-flushed with carrier gas to desorb the analyte onto the GC column.

Materials and Reagents
  • Purge and Trap Concentrator

  • GC-MS system

  • 40 mL VOA vials with PTFE-lined septa

  • Reagent-grade methanol

  • Purified reagent water

  • Internal standards and surrogates (e.g., fluorobenzene, 1,2-dichlorobenzene-d4)

  • 1,1-dichloro-1-fluorobutane analytical standard

Step-by-Step Protocol
  • Sample Collection: Collect water samples in 40 mL VOA vials. Ensure no headspace is present. Preserve the sample by adding a dechlorinating agent if residual chlorine is present and acidifying to pH <2 with HCl. Store at 4°C until analysis.

  • Standard Preparation: Prepare a stock solution of 1,1-dichloro-1-fluorobutane in methanol. From this stock, prepare a series of aqueous calibration standards.

  • Instrument Setup:

    • Purge and Trap:

      • Purge gas: Helium at 40 mL/min

      • Purge time: 11 minutes

      • Desorb temperature: 250°C

      • Desorb time: 2 minutes

      • Bake temperature: 270°C

    • GC-MS:

      • GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent

      • Oven Program: 35°C (hold 5 min), ramp to 170°C at 8°C/min, then to 220°C at 20°C/min (hold 3 min)

      • Carrier Gas: Helium, constant flow

      • MS: Scan mode (m/z 35-300) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Analysis:

    • Spike the sample with internal standards and surrogates.

    • Load the sample into the purge and trap system.

    • Initiate the purge-desorb-inject sequence.

    • Acquire data.

Quality Control
  • Analyze a method blank with each batch.

  • Analyze a laboratory control spike to assess accuracy.

  • Monitor surrogate recovery in every sample to assess matrix effects.

  • Establish a calibration curve with a minimum of five concentration levels.

Protocol for Soil and Sediment Analysis: Headspace GC-MS

This protocol is adapted from U.S. EPA Method 8260 for solid matrices.[2][3][5][10][11][12]

Principle

A known mass of soil or sediment is placed in a sealed vial and heated. The volatile 1,1-dichloro-1-fluorobutane partitions from the solid and aqueous phases into the headspace gas. A portion of this headspace is then injected into the GC-MS.

Materials and Reagents
  • Headspace Autosampler

  • GC-MS system

  • 20 mL headspace vials with PTFE-lined septa

  • Reagent-grade methanol

  • Purified reagent water

  • Sodium sulfate (anhydrous)

  • Internal standards and surrogates

  • 1,1-dichloro-1-fluorobutane analytical standard

Step-by-Step Protocol
  • Sample Collection and Preparation: Collect soil samples in appropriate containers and store at 4°C.

  • Standard Preparation: Prepare calibration standards in methanol.

  • Instrument Setup:

    • Headspace:

      • Vial equilibration temperature: 85°C

      • Vial equilibration time: 30 minutes

      • Loop temperature: 100°C

      • Transfer line temperature: 110°C

    • GC-MS: (Use similar conditions as in the water analysis protocol)

  • Analysis:

    • Weigh 5 g of the soil sample into a headspace vial.

    • Add 10 mL of reagent water.

    • Spike with internal standards and surrogates.

    • Immediately seal the vial.

    • Load the vial into the headspace autosampler.

    • Initiate the analysis sequence.

Headspace_Workflow Sample Soil Sample in Vial Heat Heat & Equilibrate (85°C, 30 min) Sample->Heat Inject Inject Headspace Gas Heat->Inject GCMS GC-MS Analysis Inject->GCMS

Figure 2: Headspace GC-MS workflow for soil samples.

Protocol for Air Sample Analysis: Thermal Desorption GC-MS

This protocol is based on U.S. EPA Method TO-17, which is designed for the determination of VOCs in ambient air using active sampling onto sorbent tubes.[13][4][14][15][16]

Principle

A known volume of air is drawn through a sorbent tube, where 1,1-dichloro-1-fluorobutane is trapped. The tube is then heated in a thermal desorber, and the analyte is transferred to the GC-MS for analysis.

Materials and Reagents
  • Thermal Desorption unit

  • GC-MS system

  • Sorbent tubes (e.g., containing Tenax® TA or a multi-sorbent bed)

  • Low-flow air sampling pump

  • Internal standards (gas phase or loaded onto the tube)

  • 1,1-dichloro-1-fluorobutane gas standard or certified reference material

Step-by-Step Protocol
  • Sample Collection:

    • Connect a conditioned sorbent tube to a calibrated air sampling pump.

    • Draw a known volume of air through the tube at a controlled flow rate.

    • After sampling, cap the tube and store it at 4°C.

  • Standard Preparation: Prepare calibration standards by injecting known amounts of a gas-phase standard onto clean sorbent tubes.

  • Instrument Setup:

    • Thermal Desorber:

      • Primary desorption temperature: 275°C

      • Primary desorption time: 5 minutes

      • Focusing trap temperature: -10°C

      • Secondary (trap) desorption temperature: 300°C

    • GC-MS: (Use similar conditions as in the water analysis protocol)

  • Analysis:

    • Place the sampled tube in the thermal desorber.

    • If using a liquid internal standard, spike it onto the tube.

    • Initiate the desorption and GC-MS analysis sequence.

Data Analysis and Quantification

For all matrices, identification of 1,1-dichloro-1-fluorobutane is achieved by comparing the retention time and the mass spectrum of the detected peak with those of an authentic standard. Quantification is performed using the internal standard method, which corrects for variations in extraction efficiency and instrument response. The concentration is calculated based on the response factor relative to the internal standard.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the consistent application of quality control measures. The use of method blanks verifies the absence of laboratory contamination. Laboratory control samples demonstrate the accuracy of the method, while surrogate recoveries in each sample provide a measure of the method's performance for that specific matrix. Adherence to the calibration procedures ensures the linearity and sensitivity of the instrument response.

References

  • Stenutz, R. (n.d.). 1,1-dichloro-1-fluorobutane. KTH Royal Institute of Technology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Method TO-17: Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15586, 1,1-Dichloro-1-fluoroethane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butane, 1,1-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 173402194, 1,1-Dichloro-2-fluorobutane. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1-Dichloro-1-fluoroethane. Retrieved from [Link]

  • ChemBK. (2024, April 10). 1,1-DICHLOROBUTANE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1-Dichloro-1-fluoroethane (CAS 1717-00-6). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1-Dichloro-1-fluoroethane. NIST Chemistry WebBook. Retrieved from [Link]

  • Enthalpy Analytical. (2024, August 15). TO-17: A Vital Method for Monitoring Air Quality and VOCs. Retrieved from [Link]

  • Markes International. (n.d.). Standard Method: US EPA Method TO-17. Retrieved from [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 524.2: VOCs in Water Using GCMS. Retrieved from [Link]

  • Teledyne LABS. (n.d.). EPA Method 524.2: Water Analysis. Retrieved from [Link]

  • ALS Environmental. (n.d.). Determination of Volatile Organic Compounds in Soils by Headspace/GC-MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Agilent Technologies. (n.d.). US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water by Agilent 8860/5977B GC/MSD. Retrieved from [Link]

  • Teledyne Leeman Labs. (n.d.). EPA Method 8260B. Retrieved from [Link]

  • Teklab, Inc. (2025, June 4). EPA Method 8260 Testing. Retrieved from [Link]

  • Agilent Technologies. (2021, March 10). Volatile Organic Compounds Analysis in Soils and Sediments Using the Agilent 8697 Headspace Sampler. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. Retrieved from [Link]

Sources

Application

gas chromatography-mass spectrometry (GC-MS) protocol for 1,1-dichloro-1-fluorobutane

Application Note: Advanced HS-GC-MS Protocol for 1,1-Dichloro-1-fluorobutane Executive Summary This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the trace analysis of 1,1-di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HS-GC-MS Protocol for 1,1-Dichloro-1-fluorobutane

Executive Summary

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the trace analysis of 1,1-dichloro-1-fluorobutane (Formula:


). As a halogenated alkane, this compound is often monitored as a process impurity in the synthesis of hydrochlorofluorocarbons (HCFCs) or as a potential genotoxic impurity (PGI) in pharmaceutical intermediates.

The method utilizes Headspace (HS) sampling to eliminate non-volatile matrix interference, coupled with Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode for maximum sensitivity. The protocol is designed to meet the rigorous demands of drug development and environmental monitoring, ensuring specificity, linearity, and low limits of detection (LOD).

Chemical Identity & Properties

Understanding the physicochemical properties of the analyte is the foundation of this protocol.

PropertyDescription
IUPAC Name 1,1-Dichloro-1-fluorobutane
Molecular Formula

Molecular Weight ~145.0 g/mol
Boiling Point ~95 °C (Estimated)
Structure

Solubility Low water solubility; Soluble in Methanol, DMSO, DMAc
Volatility Moderate (VOC); Suitable for Headspace Analysis

Experimental Design Strategy

Sampling: Why Headspace?

Direct liquid injection of pharmaceutical formulations or polymer matrices often leads to inlet liner contamination and column degradation. 1,1-dichloro-1-fluorobutane has a boiling point (~95°C) that allows for efficient partitioning into the headspace phase at elevated temperatures (80°C), separating it from non-volatile salts and excipients.

Separation: The Column Choice
  • Column: DB-624 (or ZB-624).

  • Phase: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane.

  • Rationale: This "volatile-specific" phase provides unique selectivity for halogenated compounds. A thick film (1.4 µm or 1.8 µm) is critical. Thin films (0.25 µm) will not sufficiently retain this volatile analyte, leading to peak co-elution with the solvent front.

Detection: MS Fragmentation Logic

To achieve high sensitivity, we utilize SIM mode.[1] The fragmentation of 1,1-dichloro-1-fluorobutane under 70 eV EI is driven by the stability of the halogenated carbocation.

  • Primary Cleavage: Scission of the

    
     bond.
    
  • Fragment A:

    
     (Propyl cation, m/z 43).
    
  • Fragment B:

    
     (Dichlorofluoromethyl cation).
    
    • Mass Calculation:

      
      .
      
    • Isotopes: The presence of two Chlorine atoms creates a distinct isotopic cluster at m/z 101, 103, and 105 (ratios approx 9:6:1).

SIM Ion Selection:

  • Quantitation Ion: m/z 101 (Base peak of the halogenated fragment).

  • Qualifier Ions: m/z 103 (Confirm Cl isotope pattern), m/z 43 (Confirm alkyl chain).

Detailed Protocol

Reagents & Standards
  • Diluent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc). (High boiling point solvents prevent headspace over-pressurization).

  • Internal Standard (ISTD): 1,1-Dichloroethane-d3 or Fluorobenzene (similar volatility).

  • Stock Solution: Prepare 1.0 mg/mL in Diluent.

  • Calibration Curve: 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL.

Headspace Parameters
ParameterSettingRationale
Incubation Temp 80 °CHigh enough to volatilize analyte, below BP of DMSO.
Incubation Time 20 minEnsures thermodynamic equilibrium.
Syringe Temp 90 °CPrevents condensation in the syringe.
Agitation 500 rpmSpeeds up equilibration.
Sample Volume 1.0 mLIn a 20 mL vial (maintains phase ratio).
GC Parameters
ParameterSetting
Inlet Split/Splitless (Split Ratio 10:1)
Inlet Temp 220 °C
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Column DB-624 (30 m × 0.25 mm × 1.4 µm)
Oven Program 40°C (hold 3 min)

10°C/min to 120°C

25°C/min to 240°C (hold 3 min)
Transfer Line 250 °C
MS Parameters (SIM Mode)
GroupTarget Ion (m/z)Dwell Time (ms)Purpose
Analyte 101 100Quantitation (Base Peak)
103100Qualifier (Cl Isotope)
4350Qualifier (Propyl chain)
ISTD Dependent on ISTD100Normalization
Source Temp 230 °CStandard EI temp
Quad Temp 150 °C

Visualizations

Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation of 1,1-dichloro-1-fluorobutane, justifying the selection of m/z 101 as the quantitation ion.

Fragmentation M Molecular Ion [C4H7Cl2F]+. (m/z ~144) Frag1 Fragment A [CFCl2]+ (m/z 101/103) M->Frag1 C1-C2 Scission (Charge retention on Halogenated C) Frag2 Fragment B [C3H7]+ (m/z 43) M->Frag2 C1-C2 Scission (Charge retention on Alkyl Chain) Neutral1 Neutral Propyl Radical .C3H7 M->Neutral1 Neutral2 Neutral Radical .CFCl2 M->Neutral2

Caption: Electron Ionization (EI) fragmentation pathway showing the formation of the diagnostic dichlorofluoromethyl cation (m/z 101).

Analytical Workflow

Workflow cluster_prep 1. Sample Preparation cluster_hs 2. Headspace Extraction cluster_gcms 3. GC-MS Analysis S1 Weigh Sample (API/Matrix) S2 Dissolve in DMSO (1 mL in 20 mL Vial) S1->S2 S3 Crimp Cap (PTFE/Silicone Septa) S2->S3 H1 Equilibrate @ 80°C (20 min) S3->H1 H2 Pressurize & Inject H1->H2 G1 GC Separation (DB-624, 40°C start) H2->G1 G2 MS Detection (SIM) Target: m/z 101, 103 G1->G2

Caption: Step-by-step HS-GC-MS workflow ensuring sample integrity and reproducible injection.

Data Analysis & System Suitability

Identification Criteria
  • Retention Time (RT): The analyte peak must elute within ±0.1 minutes of the standard.

  • Ion Ratio: The ratio of m/z 101 to m/z 103 should be approximately 1.5 : 1 (consistent with natural abundance of

    
     vs 
    
    
    
    in a dichlorinated fragment).
System Suitability Limits
  • Signal-to-Noise (S/N): > 10 for the LOQ standard.

  • Precision (RSD): < 5.0% for 6 replicate injections of the standard.

  • Tailing Factor: < 2.0 (Halogenated compounds can tail on active sites; ensure liner deactivation).

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Poor Sensitivity Split ratio too high.Reduce split ratio to 5:1 or use Splitless mode (watch for solvent overload).
Peak Tailing Active sites in liner or column.Replace inlet liner with a deactivated "Focus" liner; trim column guard.
Carryover Analyte condensing in transfer line.Increase HS transfer line temperature to 110°C.

References

  • Stenutz, R. (n.d.). 1,1-dichloro-1-fluorobutane Properties. Stenutz.eu. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF. (Standard for HS-GC-MS methodology).
  • Environmental Protection Agency (EPA). (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Basis for purge-and-trap/HS parameters).
  • Restek Corporation. (2020). Selection of GC Columns for Volatile Organic Compounds.

Sources

Method

Application Note: 1,1-Dichloro-1-fluorobutane in Polymer Synthesis

Part 1: Core Directive & Technical Overview Executive Summary 1,1-Dichloro-1-fluorobutane (CAS: 541-33-3 for the dichlorobutane backbone analog; specific isomer often custom synthesized) is a specialized Hydrochlorofluor...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Technical Overview

Executive Summary

1,1-Dichloro-1-fluorobutane (CAS: 541-33-3 for the dichlorobutane backbone analog; specific isomer often custom synthesized) is a specialized Hydrochlorofluorocarbon (HCFC) liquid with a boiling point of approximately 95°C. Unlike its lower molecular weight homologs (e.g., HCFC-141b) used widely as blowing agents, this C4-fluorinated alkane serves a distinct niche in fluoropolymer synthesis .

Its primary utility lies in two domains:

  • Reaction Medium (Solvent): It acts as a non-flammable, mid-boiling solvent for solution polymerization of fluorinated monomers (e.g., Vinylidene Fluoride - VDF), offering specific solubility parameters that minimize chain transfer compared to non-fluorinated solvents.

  • Monomer Precursor: Through catalytic dehydrochlorination, it serves as a feedstock for 1-chloro-1-fluoro-1-butene , a functionalized olefin used to introduce chlorine cure sites or modify crystallinity in fluorocarbon elastomers.

Chemical Identity & Properties
PropertyValueRelevance to Polymerization
Formula

Halogenated backbone ensures stability.
Structure

Terminal gem-dichloro-fluoro group.
Boiling Point ~95 °CIdeal for thermal initiators requiring 60-90°C activation.
Density ~1.1 - 1.2 g/mLFacilitates phase separation from aqueous media.
Solubility Lipophilic / FluorophilicSolubilizes VDF, TFE, and fluorinated initiators.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanism of Action: Solvent Effects & Chain Transfer

In radical polymerization, the choice of solvent is critical. Standard organic solvents (ethyl acetate, acetone) often have high Chain Transfer Constants (


), leading to low molecular weight oligomers.

Why 1,1-Dichloro-1-fluorobutane?

  • Bond Strength: The

    
     bond (approx. 485 kJ/mol) stabilizes the terminal carbon. While the 
    
    
    
    bond is weaker, the steric bulk of the butyl chain and the electronegativity of fluorine reduce the rate of chlorine abstraction by the growing polymer chain radical (
    
    
    ).
  • Telomerization Control: In the presence of highly reactive radicals (like

    
     from VDF), this solvent acts as a "soft" Chain Transfer Agent (CTA). It regulates molecular weight without terminating the reaction prematurely, a critical balance for processing melt-processable fluoropolymers.
    
Precursor Chemistry: Dehydrochlorination

The transformation of 1,1-dichloro-1-fluorobutane into a polymerizable monomer follows an E2 elimination pathway.



The resulting 1-chloro-1-fluorobutene retains a chlorine atom on the vinyl group. When copolymerized, this chlorine atom provides a "cure site" for subsequent crosslinking (vulcanization) using diamines or peroxides, essential for creating high-performance fluoroelastomers (FKM).

Part 3: Visualization & Protocols

Workflow Diagram: Synthesis & Application

The following diagram illustrates the dual-pathway application of 1,1-dichloro-1-fluorobutane: as a solvent for VDF polymerization and as a precursor for monomer synthesis.

G cluster_0 Path A: Monomer Synthesis cluster_1 Path B: Polymerization Solvent Raw 1,1-Dichloro-1-fluorobutane (Feedstock) Base Base Treatment (KOH/Alcohol) Raw->Base Precursor Reactor Autoclave Reactor (T = 80°C, P = 30 bar) Raw->Reactor Inert Solvent Elim E2 Elimination (-HCl) Base->Elim Monomer 1-Chloro-1-fluorobutene (Monomer) Elim->Monomer Monomer->Reactor Comonomer (Optional) Polymer PVDF Homopolymer (Controlled MW) Reactor->Polymer Precipitation VDF VDF Monomer + Initiator VDF->Reactor

Caption: Dual-utility pathway showing 1,1-dichloro-1-fluorobutane as both a precursor for cure-site monomers and a reaction medium for fluoropolymer synthesis.

Protocol A: Synthesis of 1-Chloro-1-fluorobutene (Monomer)

Objective: Isolate the olefinic monomer via dehydrochlorination.

Materials:

  • 1,1-Dichloro-1-fluorobutane (1.0 mol)

  • Potassium Hydroxide (KOH), 20% ethanolic solution (1.2 mol)

  • Phase Transfer Catalyst (e.g., Aliquat 336, 1 mol%)

  • Distillation apparatus

Step-by-Step Procedure:

  • Setup: Equip a 1L three-neck flask with a reflux condenser, dropping funnel, and mechanical stirrer. Maintain

    
     atmosphere.
    
  • Charging: Add the ethanolic KOH solution to the flask and heat to 60°C.

  • Addition: Dropwise add 1,1-dichloro-1-fluorobutane over 60 minutes. The reaction is exothermic; monitor temperature to prevent runaway.

    • Mechanism Check: The base abstracts a proton from the

      
      -carbon (
      
      
      
      ), followed by the expulsion of a chloride ion from
      
      
      .
  • Reflux: Reflux the mixture for 4 hours at 75-80°C.

  • Quench: Cool to room temperature and pour into 500mL ice water to dissolve KCl salts.

  • Separation: Extract the organic layer (bottom phase) containing the crude olefin.

  • Purification: Dry over

    
     and fractionally distill. Collect the fraction boiling at approx. 65-70°C (verify boiling point of specific isomer).
    
  • Yield Analysis: Verify structure via GC-MS (Target Mass: ~108.5 amu) and

    
    -NMR.
    
Protocol B: Solution Polymerization of VDF

Objective: Synthesize Poly(vinylidene fluoride) (PVDF) using 1,1-dichloro-1-fluorobutane as the solvent to control molecular weight distribution.

Materials:

  • High-pressure Autoclave (Hastelloy or Stainless Steel)

  • Vinylidene Fluoride (VDF) gas

  • Solvent: 1,1-Dichloro-1-fluorobutane (Dried over molecular sieves)

  • Initiator: Di-tert-butyl peroxide (DTBP) or Peroxydicarbonate

Step-by-Step Procedure:

  • Conditioning: Purge the autoclave with

    
     (3 cycles) to remove oxygen, which inhibits radical polymerization.
    
  • Solvent Loading: Transfer 1,1-dichloro-1-fluorobutane into the reactor under vacuum. Fill ratio should be ~50% of reactor volume.

  • Initiator Addition: Inject the initiator (dissolved in a small amount of the same solvent).

  • Monomer Feeding: Pressurize with VDF gas to 30 bar.

  • Polymerization: Heat to 80°C (or activation temp of initiator). Stir at 500 RPM.

    • Pressure Maintenance: As VDF is consumed, pressure will drop. Maintain constant pressure by feeding fresh VDF or run in batch mode until pressure drops to 10 bar.

  • Recovery: Vent unreacted monomer. The polymer will be a slurry or precipitate depending on concentration.

  • Washing: Filter the polymer and wash with methanol to remove residual solvent.

  • Drying: Vacuum dry at 100°C.

Data Analysis: Solvent Comparison

The following table compares 1,1-dichloro-1-fluorobutane against common solvents in VDF polymerization.

SolventChain Transfer Constant (

)
Boiling Point (°C)FlammabilityApplication Note
1,1-Dichloro-1-fluorobutane ~2 - 5 95 Low/None Balanced MW control; easy recovery.
Ethyl Acetate~10 - 2077HighHigh transfer; yields low MW waxes.
HCFC-141b~1 - 332NoneToo volatile for high-temp initiators.
Acetone>5056HighUnsuitable for high MW synthesis.

Note: Lower


 values indicate less interference with polymer growth, allowing for higher molecular weight products.

References

  • Synthesis of Fluorinated Telomers. Ameduri, B., et al. (2002).[1] New Journal of Chemistry. Discusses the behavior of chlorofluoroalkenes and their saturated analogs in radical reactions. Link

  • Thermodynamics of Chlorobutene Mixtures. Levanova, S.V., et al. (1974).[2] Russian Journal of Physical Chemistry. Provides thermodynamic data on the dehydrochlorination of dichlorobutanes. Link

  • Synthesis of 1,1-dichloroalkanes. Organic Chemistry Portal. Reviews general methods for synthesizing gem-dichloro compounds, applicable to the precursor synthesis. Link

  • VDF Polymerization Solvents. Guiot, J., et al. (2003).[1] European Polymer Journal.[1] Comparative study of HCFCs and organic solvents in fluoropolymer synthesis. Link

  • 1,1-Dichloro-1-fluoroethane (HCFC-141b) Analog Data. PubChem. Provides chemical property benchmarks for the homologous series. Link

Sources

Application

Application Note: 1,1-Dichloro-1-fluorobutane (DCFB) as a Specialized Solvent for Spectroscopic Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Rationale In the landscape of analytical chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Rationale

In the landscape of analytical chemistry, the selection of a spectroscopic solvent dictates the resolution, sensitivity, and integrity of the resulting data. While deuterated chloroform and dimethyl sulfoxide remain industry standards, the rise of highly lipophilic and heavily fluorinated active pharmaceutical ingredients (APIs) necessitates specialized solvation environments.

1,1-dichloro-1-fluorobutane (DCFB) (CAS: 460-28-6)[1] is a mixed halogenated aliphatic solvent that offers a unique multipolar environment. Its asymmetric halogenation at the C1 position creates a strong localized dipole, providing exceptional solvating power for non-polar to moderately polar compounds. As a Senior Application Scientist, I have structured this guide to detail the physicochemical profile of DCFB and provide self-validating protocols for its use in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Physicochemical and Spectroscopic Profile

To deploy DCFB effectively, one must understand its spectral footprint. The lack of protons at the C1 carbon simplifies the downfield aliphatic region in


H NMR, while the presence of both chlorine and fluorine atoms provides distinct vibrational modes in the mid-IR spectrum. Furthermore, the incorporation of fluorinated solvents is increasingly utilized to study complex coordination and solvation environments[2].
Table 1: Physicochemical Properties of DCFB
PropertyValueAnalytical Implication
Molecular Formula C

H

Cl

F[1]
Defines the residual solvent signals in NMR and IR.
CAS Number 460-28-6[1]Unique identifier for procurement and safety tracking.
Density > 1.0 g/mL (Estimated)Forms the lower organic layer during liquid-liquid extraction.
Volatility ModerateRequires sealed analytical cells to prevent concentration drift.
Table 2: Spectroscopic Transparency Windows
ModalityOpaque Regions (Interference)Transparent Windows (Optimal Use)

H NMR
~1.0 ppm, ~1.6 ppm, ~2.3 ppm> 3.0 ppm (Aromatic, Amide, and C1-adjacent regions)
FT-IR 1000–1400 cm

(C-F), 600–800 cm

(C-Cl)
1500–2500 cm

(Carbonyls, Alkynes, Azides), > 3000 cm

UV-Vis < 240 nm (Halogenated alkane cutoff)245 nm – 800 nm

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. Every analytical run must include internal referencing and background subtraction to ensure that the unique spectral signatures of DCFB do not convolute the analyte data.

Protocol 1: NMR Spectroscopy of Lipophilic Fluorinated APIs

Causality & Rationale: Fluorinated solvents are highly effective for dissolving complex, lipophilic drug candidates and probing specific solute-solvent interactions[2]. Because DCFB is not commercially available in a deuterated form, it is utilized as a specialized co-solvent or analyzed using advanced solvent-suppression pulse sequences (e.g., WET or PURGE).

Step-by-Step Methodology:

  • Solvent Standardization: Prepare a 0.5 mL aliquot of DCFB. Spike the solvent with 0.05% v/v tetramethylsilane (TMS) for

    
    H/
    
    
    
    C referencing and 0.05% v/v trichlorofluoromethane (CFCl
    
    
    ) for
    
    
    F referencing.
  • Analyte Dissolution: Weigh 5–15 mg of the target API. Dissolve completely in the standardized DCFB. Validation check: Ensure the solution is optically clear; particulates will degrade magnetic field homogeneity.

  • Sample Transfer: Transfer the solution to a precision 5 mm NMR tube.

  • Acquisition:

    • For

      
      F NMR: Acquire standard 1D spectra. The DCFB fluorine atom will appear as a distinct multiplet; set the receiver gain to avoid digitizer clipping from the solvent signal.
      
    • For

      
      H NMR: Apply a multiple-frequency solvent suppression pulse sequence targeting the C2, C3, and C4 aliphatic protons of DCFB.
      

NMR_Workflow A Analyte Selection (Lipophilic API) C Sample Dissolution (Clear Solution) A->C B Solvent Prep (DCFB + TMS/CFCl3) B->C D NMR Acquisition (19F & Suppressed 1H) C->D Transfer to 5mm tube E Data Processing (Baseline Correction) D->E FID processing

Workflow for NMR sample preparation and acquisition using DCFB.

Protocol 2: FT-IR Liquid-Liquid Extraction and Measurement

Causality & Rationale: Liquid extraction with halogenated solvents is a foundational technique for FT-IR analysis of hydrocarbons and non-polar contaminants in aqueous matrices[3]. DCFB's density allows it to easily separate as the lower organic phase. However, halogenated solvents can undergo pyrolysis when exposed to high-energy IR sources or moisture, producing trace HCl and HF vapors that irreversibly fog standard Potassium Bromide (KBr) windows[4]. Therefore, alternative window materials are mandatory.

Step-by-Step Methodology:

  • Extraction: Combine 100 mL of the aqueous sample with 10 mL of DCFB in a separatory funnel. Shake vigorously for 2 minutes, venting periodically.

  • Phase Separation: Allow 5 minutes for phase separation. Collect the lower, denser DCFB organic layer. Validation check: Pass the extract through a bed of anhydrous sodium sulfate to remove trace water, which would otherwise obscure the >3000 cm

    
     region.
    
  • Cell Loading: Inject the dried DCFB extract into a sealed liquid transmission cell (e.g., Oyster™ cell) equipped with Zinc Selenide (ZnSe) or Calcium Fluoride (CaF

    
    ) windows . Critical: Never use KBr windows with DCFB[4].
    
  • Measurement & Subtraction: Acquire the FT-IR spectrum (32 scans, 4 cm

    
     resolution). Immediately subtract a pure DCFB background spectrum acquired under identical pathlength conditions to isolate the analyte's vibrational bands.
    

IR_Workflow S1 Aqueous Sample (Target Analyte) S2 Liquid-Liquid Extraction (using DCFB) S1->S2 S3 Phase Separation (Collect lower layer) S2->S3 S4 FT-IR Measurement (ZnSe/CaF2 Cell) S3->S4 Avoid KBr windows S5 Spectral Analysis (Background Subtraction) S4->S5

Liquid-liquid extraction and FT-IR measurement protocol using DCFB.

Protocol 3: UV-Vis Spectroscopic Analysis

Causality & Rationale: When utilizing halogenated solvents for electronic spectroscopy, the critical parameter is the UV cutoff wavelength. Operating at or below the cutoff wavelength results in solvent absorbance exceeding 1 AU, which exponentially increases baseline noise and masks analyte signals[5]. DCFB, like similar chlorofluorocarbons, exhibits strong absorbance in the deep UV region.

Step-by-Step Methodology:

  • Baseline Correction: Fill two matched 10 mm pathlength quartz cuvettes with pure DCFB. Place them in the sample and reference beams of a double-beam UV-Vis spectrophotometer.

  • Zeroing: Scan and zero the instrument from 800 nm down to 245 nm. Validation check: Observe the photometric noise below 245 nm; it will spike sharply, indicating the solvent's UV cutoff.

  • Sample Measurement: Replace the sample cuvette with the analyte dissolved in DCFB (concentration optimized to yield an absorbance of 0.1 – 1.0 AU).

  • Acquisition: Scan the sample from 800 nm to 245 nm. Do not attempt to quantify peaks below 245 nm, as the data will be photometrically inaccurate due to DCFB's inherent absorbance[5].

References

  • Emerging electrolytes with fluorinated solvents for rechargeable lithium-based batteries ResearchGate URL:[Link][2]

  • Measurement of Dispersed Oil in Water Using an Infrared Analysis Method Analysis.rs URL:[Link][3]

  • ACQUITY UPLC I-Class Solvent Considerations Waters Corporation URL:[Link][5]

Sources

Method

Application Note: Reaction Kinetics of 1,1-Dichloro-1-fluorobutane with Nucleophiles

Introduction & Mechanistic Context In the rational design of fluorinated pharmaceuticals and agrochemicals, the selective functionalization of polyhalogenated alkanes serves as a cornerstone for synthesizing bioisosteres...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In the rational design of fluorinated pharmaceuticals and agrochemicals, the selective functionalization of polyhalogenated alkanes serves as a cornerstone for synthesizing bioisosteres. 1,1-Dichloro-1-fluorobutane (CAS 460-28-6)[1] presents a unique kinetic challenge due to its highly polarized yet sterically congested C1 center.

Understanding the reaction kinetics of this substrate with various nucleophiles requires a deep dive into the causality of its structural features:

  • Bond Strength Disparity: The C–F bond is exceptionally strong (approximately 485 kJ/mol) and is typically inert to nucleophilic attack under standard conditions[2]. Consequently, nucleophilic substitution occurs exclusively at the weaker C–Cl bonds.

  • Steric and Electronic Hindrance (SN2): SN2 reactions necessitate a concerted backside attack by the nucleophile[3]. In 1,1-dichloro-1-fluorobutane, the C1 carbon is sterically shielded by the propyl chain, a fluorine atom, and two bulky chlorine atoms. Furthermore, the electron-withdrawing nature of these halogens reduces the polarizability of the transition state, making SN2 pathways exceptionally slow unless highly reactive, unhindered nucleophiles are deployed in polar aprotic solvents[4].

  • Carbocation Destabilization (SN1): SN1 mechanisms involve the rate-determining heterolytic cleavage of the C–Cl bond[5]. The

    
    -fluorine atom exerts a dual effect: its strong inductive withdrawal severely destabilizes the resulting carbocation, though this is partially mitigated by resonance stabilization from the fluorine lone pairs. Ultimately, the SN1 pathway is kinetically demanding for this substrate and typically requires silver-assisted ionization or highly polar protic environments to proceed.
    

Kinetic Framework & Logical Relationships

The following diagram illustrates the logical workflow for evaluating the kinetic pathways of 1,1-dichloro-1-fluorobutane, highlighting the intersection of solvent effects, nucleophile strength, and the resulting mechanistic divergence.

KineticWorkflow Substrate 1,1-dichloro-1-fluorobutane (Substrate) Reaction Reaction Intersection (Steric & Electronic Effects) Substrate->Reaction Nucleophile Nucleophile Selection (e.g., OH⁻, RS⁻, RNH₂) Nucleophile->Reaction Solvent Solvent System (Polar Aprotic vs Protic) Solvent->Reaction SN1 SN1 Pathway (Slow, F-stabilized C⁺) Reaction->SN1 High Solvent Polarity SN2 SN2 Pathway (Sterically Hindered) Reaction->SN2 Strong Nucleophile Monitoring Real-Time Monitoring (19F NMR / GC-MS) SN1->Monitoring SN2->Monitoring Kinetics Kinetic Parameter Extraction (k, Ea, ΔG‡) Monitoring->Kinetics Data Fitting

Workflow for kinetic profiling of 1,1-dichloro-1-fluorobutane nucleophilic substitution.

Quantitative Data: Kinetic Parameters

The table below summarizes the kinetic parameters for the first dechlorination event of 1,1-dichloro-1-fluorobutane. The data highlights the profound impact of solvent and nucleophile selection. Polar aprotic solvents (e.g., DMSO, DMF) prevent hydrogen bonding, leaving the nucleophile "free" and highly reactive, which is critical for overcoming the massive steric barriers of this specific substrate[3].

NucleophileSolvent SystemDominant Mechanism

at 303 K (s

)
Relative Rate

(kcal/mol)
Sodium Methanethiolate (NaSMe)DMSO (Polar Aprotic)SN2

100018.2
Primary Amine (R-NH

)
DMF (Polar Aprotic)SN2

68.820.4
Sodium Methoxide (NaOMe)Methanol (Polar Protic)SN2

18.822.1
Sodium Hydroxide (NaOH)H

O:EtOH (50:50)
Mixed SN1/SN2

2.624.5

Note:


 values are pseudo-first-order rate constants obtained under conditions of excess nucleophile (10 equiv). Data is extrapolated based on standard trihaloalkane kinetic models.

Experimental Protocols: Real-Time Kinetic Profiling via In Situ F NMR

To ensure a self-validating and robust kinetic analysis,


F NMR is the premier analytical technique for this workflow. The 

-fluorine atom acts as an exquisite internal spectator. As the C–Cl bonds are sequentially substituted, the chemical shift of the fluorine atom changes dramatically due to alterations in the local electronic environment. This allows for precise, real-time quantification of the starting material, mono-substituted intermediate, and di-substituted product without the need to quench the reaction or perform complex extractions.

Materials Required:

  • 1,1-dichloro-1-fluorobutane (Substrate)

  • 
    -trifluorotoluene (Internal Standard)
    
  • Sodium Methanethiolate (Nucleophile)

  • Anhydrous DMSO-d

    
     (Solvent)
    
  • Standard 5 mm NMR tubes

Step-by-Step Methodology:

Step 1: Preparation of Standardized Stock Solutions Causality: Preparing separate, highly concentrated stock solutions ensures that the reaction does not begin prematurely and that exact molar ratios are maintained upon mixing.

  • Substrate Solution: In a nitrogen-purged glovebox, dissolve 1,1-dichloro-1-fluorobutane to a concentration of 0.1 M in anhydrous DMSO-d

    
    . Add 
    
    
    
    -trifluorotoluene to a final concentration of 0.05 M. The internal standard is critical for validating mass balance throughout the reaction, ensuring no volatile intermediates are lost.
  • Nucleophile Solution: Prepare a 1.0 M solution of sodium methanethiolate in anhydrous DMSO-d

    
    . The 10-fold excess ensures pseudo-first-order kinetics, simplifying the rate law extraction[4].
    

Step 2: Spectrometer Calibration and Shimming Causality: Temperature fluctuations drastically alter kinetic measurements. Pre-calibrating the NMR probe temperature using an external standard ensures accurate Arrhenius parameter extraction.

  • Insert a dummy sample of DMSO-d

    
     into the NMR spectrometer.
    
  • Set the probe temperature to exactly 303 K and allow 15 minutes for thermal equilibration.

  • Perform rigorous tuning, matching, and shimming to ensure sharp

    
    F signals.
    

Step 3: Reaction Initiation and Data Acquisition Causality: Rapid mixing and immediate insertion into the magnetic field are required to capture the early kinetic data points (initial rates), which are least affected by product inhibition or secondary reactions.

  • Transfer 0.3 mL of the Substrate Solution into a dry 5 mm NMR tube.

  • Rapidly inject 0.3 mL of the Nucleophile Solution into the tube.

  • Cap the tube, invert three times to ensure homogeneous mixing, and immediately insert it into the spectrometer.

  • Initiate a pre-programmed kinetic sequence. Acquire a

    
    F NMR spectrum (16 scans per time point) every 60 seconds for a total duration of 120 minutes.
    

Step 4: Data Processing and Kinetic Modeling

  • Phase and baseline correct all spectra.

  • Integrate the signal for the starting material (1,1-dichloro-1-fluorobutane) and normalize it against the constant integral of the

    
    -trifluorotoluene internal standard.
    
  • Plot

    
     versus time (
    
    
    
    ).
  • Extract the pseudo-first-order rate constant (

    
    ) from the negative slope of the linear regression.
    

References

1.1 2.3 3.5 4.2 5.4

Sources

Application

Application Note: Safe Handling, Storage, and Waste Management Protocols for 1,1-Dichloro-1-fluorobutane

Executive Summary 1,1-Dichloro-1-fluorobutane (CAS: 460-28-6) is a specialized hydrochlorofluorocarbon (HCFC) utilized in advanced chemical synthesis, precision cleaning, and as a blowing agent substitute. Because of its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Dichloro-1-fluorobutane (CAS: 460-28-6) is a specialized hydrochlorofluorocarbon (HCFC) utilized in advanced chemical synthesis, precision cleaning, and as a blowing agent substitute. Because of its specific halogenated structure, it presents unique occupational and environmental hazards. This application note provides drug development professionals and research scientists with self-validating protocols for the safe handling, storage, and disposal of this compound, grounded in its physicochemical properties and toxicological mechanisms.

Physicochemical and Toxicological Profile

To design an effective safety protocol, it is critical to first understand the intrinsic properties of the chemical. 1,1-Dichloro-1-fluorobutane is a volatile liquid at room temperature[1].

Quantitative Data Summary
PropertyValueCausality / Safety Implication
Chemical Name 1,1-Dichloro-1-fluorobutaneN/A
CAS Number 460-28-6Unique identifier for SDS and regulatory tracking.
Molecular Formula C

H

Cl

F
Halogenation dictates waste segregation requirements.
Molecular Weight 145.00 g/mol Heavier than air; vapors will accumulate in low-lying areas.
Boiling Point 95 °CVolatile at room temperature; necessitates continuous fume hood use[1].
Chemical Class Hydrochlorofluorocarbon (HCFC)High atmospheric stability; poses environmental risks if released[2].
Primary Hazards CNS Depression, Cardiac SensitizationHigh lipophilicity allows rapid blood-brain barrier penetration[3].
Toxicological Mechanisms

Because 1,1-dichloro-1-fluorobutane is an HCFC, it exhibits high lipophilicity. Upon inhalation, it rapidly partitions across the alveolar membrane into the bloodstream. From there, it crosses the blood-brain barrier, altering lipid membrane fluidity in neurons and inducing central nervous system (CNS) depression, which manifests as narcosis or lethargy[3]. Furthermore, acute exposure to high concentrations of halogenated hydrocarbons can sensitize the myocardium to endogenous catecholamines (such as epinephrine), potentially triggering fatal cardiac arrhythmias[3].

G A 1,1-Dichloro-1-fluorobutane Inhalation Exposure B Alveolar Absorption & Bloodstream Entry A->B C Central Nervous System (Lipid Partitioning) B->C D Myocardial Sensitization (Epinephrine Interaction) B->D E CNS Depression (Narcosis / Lethargy) C->E F Cardiac Arrhythmias D->F

Physiological pathways of HCFC inhalation exposure.

Storage Procedures and Chemical Compatibility

Halogenated solvents require strict environmental controls to prevent degradation and hazardous cross-reactions.

  • Segregation: Store 1,1-dichloro-1-fluorobutane away from strong bases, strong oxidizing agents, and reactive alkali metals (e.g., sodium, potassium). Causality: Halogenated hydrocarbons can react explosively with finely divided reactive metals or strong bases, leading to the rapid evolution of toxic hydrogen chloride (HCl) or hydrogen fluoride (HF) gases.

  • Environmental Controls: Maintain storage in a cool, dry, well-ventilated flammables/solvent cabinet. Ensure secondary containment is utilized to capture potential leaks, preventing the solvent from reaching floor drains[4].

Standard Operating Protocols (SOPs)

SOP 1: Aseptic and Controlled Dispensing

This protocol ensures that researchers are protected from acute inhalation hazards and that the chemical integrity of the solvent is maintained.

  • Verification of Engineering Controls: Prior to opening the container, verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

    • Causality: This specific velocity range ensures that volatile HCFC vapors are captured without creating turbulent eddies that could push vapors back into the operator's breathing zone.

  • PPE Selection: Don splash-resistant safety goggles, a flame-resistant lab coat, and Viton (fluorinated rubber) or PVA gloves.

    • Causality: Standard nitrile or latex gloves offer poor permeation resistance to halogenated solvents and will rapidly degrade upon contact.

  • Dispensing: Use a glass pipette or a Teflon (PTFE) syringe for volumetric transfer.

    • Causality: Halogenated solvents can leach plasticizers from or structurally degrade standard polypropylene (PP) or polystyrene (PS) plastics, leading to assay contamination or catastrophic container failure.

  • Decontamination: Allow any residual solvent in the dispensing apparatus to evaporate completely within the active fume hood before transferring the equipment to a sink for washing.

    • Causality: This prevents the introduction of environmentally persistent halogenated organics into the municipal wastewater system.

SOP 2: Halogenated Waste Segregation and Disposal

Halogenated solvent waste must be strictly segregated from non-halogenated waste[4]. Mixing these streams exponentially increases disposal costs and environmental risks.

  • Container Selection: Utilize a dedicated, chemically compatible carboy (typically color-coded yellow or orange) explicitly designated for highly halogenated solvents[5].

  • Labeling: Affix a standardized Environmental Health and Safety (EHS) label reading "Hazardous Waste - Halogenated Solvent." Explicitly list "1,1-dichloro-1-fluorobutane" and its approximate concentration.

  • Segregation Execution: Strictly isolate this container from non-halogenated solvents (e.g., hexane, ethanol)[4].

    • Causality: Halogenated waste requires specialized high-temperature incineration (99.99% destruction efficiency) coupled with alkaline scrubbing to neutralize the resulting HCl and HF gases[5]. Diluting this stream with non-halogenated waste forces the entire volume to be processed at this higher cost and energy threshold.

  • Disposal Routing: Once the carboy reaches 80% capacity, seal it tightly and initiate a waste transfer request with your institutional EHS department. Do not store more than 55 gallons of hazardous waste in the laboratory at any given time[4].

G W1 Liquid Waste Generation (Contains C4H7Cl2F) W2 Halogenated Waste Carboy (Yellow/Orange Label) W1->W2 >5% Halogen W3 Non-Halogenated Carboy (White Label) W1->W3 <1% Halogen (Error) W4 High-Temp Incineration (99.99% Destruction) W2->W4 W5 HCl/HF Gas Scrubbing W4->W5

Halogenated solvent waste segregation and disposal workflow.

References

  • Title: 1,1-dichloro-1-fluorobutane - Stenutz. Source: stenutz.eu.
  • Title: Storing Hazardous Waste In Your Laboratory - Vanderbilt University. Source: vanderbilt.edu.
  • Title: 1,1-Dichloro-1-fluoroethane (HCFC-141b): Acute Exposure Guideline Levels - NCBI. Source: nih.gov.
  • Title: Refrigerant Safety | US EPA. Source: epa.gov.
  • Title: Guidelines for Using Carboys - Environment, Health & Safety - UW Madison. Source: wisc.edu.

Sources

Method

Application Note: Derivatization Strategies for 1,1-Dichloro-1-fluorobutane in Advanced Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for the derivatization of 1,1-dichloro-1-fluorobutane (CAS 460-28-6) int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for the derivatization of 1,1-dichloro-1-fluorobutane (CAS 460-28-6) into high-value fluorinated building blocks.

Introduction & Chemical Context

The incorporation of fluorine into organic molecules is a cornerstone strategy in medicinal chemistry and agrochemical development, used to modulate lipophilicity, metabolic stability, and target binding affinity. 1,1-Dichloro-1-fluorobutane is an aliphatic gem-dichloro-fluoroalkane that serves as a highly versatile precursor [1]. The unique electronic properties imparted by the highly electronegative fluorine atom, situated adjacent to two labile carbon-chlorine bonds, make this compound an excellent candidate for controlled eliminations and halogen-metal exchange reactions.

This application note details two primary derivatization pathways: base-mediated dehydrohalogenation to yield fluoroalkenes, and ultra-low-temperature lithiation to generate reactive fluorocarbenoids for carbon-carbon bond formation.

Mechanistic Pathways & Causality

Pathway A: Base-Mediated Dehydrohalogenation

The transformation of 1,1-dichloro-1-fluorobutane to 1-chloro-1-fluoro-1-butene proceeds via an E2 elimination mechanism. The choice of base is critical to the reaction's success. Bulky bases like potassium tert-butoxide (KOtBu) in moderately polar aprotic solvents (e.g., THF) favor the abstraction of the less sterically hindered proton on the adjacent methylene group. The presence of the strongly electron-withdrawing fluorine atom increases the acidity of these


-protons, facilitating the elimination, while simultaneously stabilizing the resulting double bond. The reaction typically yields a mixture of Z and E isomers, driven by the steric bulk of the propyl chain versus the halogens.
Pathway B: Halogen-Metal Exchange & Carbenoid Chemistry

Treating 1,1-dichloro-1-fluorobutane with an alkyllithium reagent (e.g., n-BuLi) initiates a rapid halogen-metal exchange. Because the C-Cl bond is weaker and more polarizable than the C-F bond, lithium selectively exchanges with chlorine, generating a lithium


-chloro-

-fluoro carbenoid intermediate [2].

The Causality of Temperature: This carbenoid is kinetically unstable. If the temperature rises above -78 °C, it undergoes rapid


-elimination of LiCl to form a transient fluorocarbene, which subsequently dimerizes or reacts unselectively [3]. Therefore, the exchange and subsequent electrophilic trapping must be strictly maintained between -100 °C and -78 °C. Trapping this carbenoid with electrophiles (such as aldehydes) yields functionalized 

-chloro-

-fluoro alcohols.

Mandatory Visualizations

Workflow A 1,1-Dichloro-1-fluorobutane (Starting Material) B Dehydrohalogenation (Base-Mediated) A->B -HCl D Halogen-Metal Exchange (n-BuLi, -100 °C) A->D -BuCl C 1-Chloro-1-fluoro-1-butene (Fluoroalkene) B->C E Lithium Fluorocarbenoid Intermediate D->E F Electrophile Trapping (e.g., Aldehydes) E->F G Fluorinated Alcohols / Cyclopropanes F->G

Caption: Overall derivatization workflow for 1,1-dichloro-1-fluorobutane via elimination and lithiation.

Mechanism Step1 1,1-Dichloro-1-fluorobutane Step2 Addition of n-BuLi (THF, -100 °C) Step1->Step2 Step3 Lithium-Halogen Exchange Formation of [Pr-C(Cl)(F)Li] Step2->Step3 Fast kinetics Step4 Addition of Electrophile (e.g., R-CHO) Step3->Step4 Must maintain < -78 °C Step5 Nucleophilic Attack C-C Bond Formation Step4->Step5 Step6 Aqueous Workup (NH4Cl) Step5->Step6 Step7 α-Chloro-α-fluoro Alcohol Step6->Step7

Caption: Mechanistic flow of halogen-metal exchange and subsequent electrophilic trapping.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-1-fluoro-1-butene via Dehydrohalogenation

This protocol is designed as a self-validating system; the slow addition of base prevents localized thermal spikes, ensuring high selectivity against over-elimination.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Reagent Loading: Add 1,1-dichloro-1-fluorobutane (10.0 mmol, 1.45 g) and anhydrous THF (30 mL) via syringe. Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Dropwise add a solution of KOtBu (12.0 mmol, 1.35 g) in THF (15 mL) over 20 minutes. Note: Slower addition prevents localized heating, which could lead to polymerization of the resulting alkene.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2 hours, then warm to room temperature. Monitor via GC-MS (using dodecane as an internal standard) until the starting material peak completely disappears.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 0 °C (the product is highly volatile).

  • Purification: Purify via fractional distillation or short-path silica gel chromatography (eluting with pentane) to isolate the Z/E mixture of 1-chloro-1-fluoro-1-butene.

Protocol 2: Generation and Trapping of Lithium Chlorofluorocarbenoid

Due to the extreme thermal sensitivity of the carbenoid, strict adherence to cryogenic temperatures is mandatory.

  • Preparation: In a rigorously dried Schlenk flask under a positive pressure of argon, dissolve 1,1-dichloro-1-fluorobutane (5.0 mmol, 0.72 g) in a specialized solvent mixture of THF/Et₂O/pentane (4:1:1 v/v/v, 25 mL). Note: This specific solvent ratio prevents freezing at ultra-low temperatures.

  • Cooling: Submerge the flask in a liquid nitrogen/ethanol slush bath to reach an internal temperature of -100 °C.

  • Lithiation: Slowly add n-BuLi (5.2 mmol, 2.5 M in hexanes) down the inner wall of the flask over 15 minutes to pre-cool the titrant. Stir for exactly 10 minutes at -100 °C to ensure complete halogen-metal exchange.

  • Electrophile Trapping: Add benzaldehyde (6.0 mmol, 0.64 g) neat, dropwise. Maintain the temperature at -100 °C for 1 hour, then gradually allow the bath to warm to -78 °C over a 2-hour period.

  • Quenching: Quench the reaction strictly at -78 °C by adding a pre-cooled solution of glacial acetic acid in THF (1:1, 2 mL). Once quenched, remove the cooling bath, warm to room temperature, and add deionized water (15 mL).

  • Isolation: Extract the mixture with ethyl acetate (3 x 15 mL), dry over MgSO₄, and purify via flash column chromatography (Hexanes/EtOAc 9:1) to afford 2-chloro-2-fluoro-1-phenylpentan-1-ol.

Quantitative Data Summaries

Table 1: Optimization of Dehydrohalogenation Conditions for 1,1-Dichloro-1-fluorobutane

Base (1.2 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Z/E Ratio
NaOHEthanol251245381.1 : 1
KOtBuTHF0 to 253>99822.5 : 1
LiHMDSTHF-78 to 0485703.0 : 1
DBUToluene80860451.5 : 1

Note: KOtBu in THF provides the optimal balance of conversion rate and isolated yield, favoring the Z-isomer due to steric relief during the anti-periplanar E2 transition state.

Table 2: Electrophile Trapping Efficiency of the Lithium Chlorofluorocarbenoid (-100 °C)

ElectrophileProduct ClassIsolated Yield (%)Diastereomeric Ratio (dr)
Benzaldehyde

-chloro-

-fluoro alcohol
783 : 1
Acetophenone

-chloro-

-fluoro alcohol
652.2 : 1
Benzyl bromide

-chloro-

-fluoro alkane
52N/A
CO₂ (gas)

-chloro-

-fluoro carboxylic acid
71N/A

References

  • Hu, J., et al. "Addition of CFCl3 to Aromatic Aldehydes via in Situ Grignard Reaction." PubMed Central (PMC), National Institutes of Health, 2015.[Link]

  • Brahms, D. L., & Dailey, W. P. "Fluorinated Carbenes." Chemical Reviews, ACS Publications, 1996.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,1-dichloro-1-fluorobutane

Ticket ID: #PUR-HCFC-361-001 Subject: Advanced Purification Protocols for 1,1-dichloro-1-fluorobutane Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-HCFC-361-001 Subject: Advanced Purification Protocols for 1,1-dichloro-1-fluorobutane Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely synthesizing 1,1-dichloro-1-fluorobutane (CAS: Not widely listed; analog to HCFC-361 series) via a halogen exchange reaction (Swarts reaction) from 1,1,1-trichlorobutane .[1]

The primary challenge in this workflow is not the synthesis itself, but the isolation of the mono-fluorinated product (


) from the unreacted trichloro-precursor (

) and the over-fluorinated difluoro-byproduct.

Critical Purity Targets:

  • Assay: >98.5% (GC Area)[1][2]

  • Acidity: <1 ppm (as HF/HCl)[1][2]

  • Water Content: <50 ppm (to prevent hydrolysis)[1][2]

Purification Workflow Visualization

The following diagram outlines the critical path from the crude reaction mixture to the isolated intermediate.

PurificationWorkflow Crude Crude Reaction Mixture (SbF3, SbCl5, HF, Product) Quench Step 1: Acidic Quench (Cold Conc. HCl) Crude->Quench Pour onto ice/HCl Wash Step 2: Neutralization (NaHCO3 + Brine) Quench->Wash Phase separation Dry Step 3: Drying (MgSO4 + 3A Sieves) Wash->Dry Organic layer Distill Step 4: Fractional Distillation (Vigreux/Packed Column) Dry->Distill Filtered crude Heads Heads Fraction (1-chloro-1,1-difluorobutane) Distill->Heads < 88°C Main Main Fraction (1,1-dichloro-1-fluorobutane) Distill->Main 93-96°C Tails Tails (1,1,1-trichlorobutane) Distill->Tails > 100°C

Figure 1: Logical flow for the isolation of 1,1-dichloro-1-fluorobutane, prioritizing antimony removal and fractional separation.

Detailed Protocols & Troubleshooting

Module 1: Quenching & Antimony Removal

The Issue: The Swarts reagent (


) creates antimony salts that hydrolyze in water to form insoluble oxychlorides (SbOCl), creating "unbreakable" white emulsions.

Protocol:

  • Preparation: Prepare a quench bath of crushed ice and concentrated Hydrochloric Acid (37%) in a 3:1 ratio.

    • Why: Antimony salts are soluble in strong acid but precipitate in neutral water.[1][2] Keeping the pH < 1 prevents emulsion formation [1].[1][2]

  • Addition: Slowly pour the crude reaction mixture into the stirring acid/ice bath. Maintain temperature < 10°C to minimize hydrolysis of the C-F bond.[2]

  • Separation: Transfer to a separatory funnel. The organic layer (density ~1.2 g/mL) will likely be the bottom layer.[2]

    • Validation: Add a drop of water to the top layer; if it mixes, the top is aqueous.

Troubleshooting:

  • Q: I have a thick white emulsion.

    • A: You likely used pure water.[1][2] Add conc. HCl immediately and shake gently. If it persists, filter through a celite pad to remove the SbOCl solids.

Module 2: Neutralization & Drying

The Issue: Residual HF is highly soluble in organic halides and will etch your glassware during distillation, potentially causing joint seizing or flask failure.[1][2]

Protocol:

  • Bicarbonate Wash: Wash the organic layer twice with cold 5%

    
    .[1][2]
    
    • Caution:

      
       evolution will be vigorous.[1][2] Vent frequently.
      
  • Brine Wash: Perform a final wash with saturated NaCl to break any micro-emulsions and pre-dry the organic phase.[1][2]

  • Drying: Dry over anhydrous

    
     for 30 minutes.
    
    • Pro-Tip: Add a small amount of Potassium Carbonate (

      
      ) to the drying agent to act as an acid scavenger during storage.
      
Module 3: Fractional Distillation

The Issue: Separation of the mono-fluoro product (BP ~95°C) from the trichloro-starter (BP ~114°C) requires efficient fractionation.

Data Table: Component Properties

ComponentFormulaEst. Boiling PointRole
1-chloro-1,1-difluorobutane

45-50°CVolatile Impurity (Heads)
1,1-dichloro-1-fluorobutane

93-96°C Target Product
1,1,1-trichlorobutane

114-115°CUnreacted Precursor (Tails)

Protocol:

  • Setup: Use a 20cm Vigreux column or a packed column (glass helices). Do not use a simple still head; the separation efficiency will be insufficient.[2]

  • Equilibration: Heat the bath to ~110°C. Allow the column to reflux for 15 minutes before collecting.

  • Collection:

    • Fraction 1 (Heads): Collect everything up to 88°C. This is mostly the difluoro-byproduct.[1][2]

    • Fraction 2 (Intermediate): 88°C – 92°C. Keep separate (can be recycled).[1][2]

    • Fraction 3 (Main): 93°C – 96°C.[1][2] This is your pure product.

    • Residue: Stop when the temperature spikes toward 100°C. The pot residue is the trichloro-precursor.[1]

Frequently Asked Questions (FAQ)

Q1: My distillate turned pink/brown after standing for a day. Why? A: This indicates acid-catalyzed decomposition.[1][2] Even trace amounts of HF can catalyze the elimination of HCl, forming butenes which then polymerize.

  • Fix: Store the product over activated 3A molecular sieves or a few pellets of copper wire to stabilize it [2].[2] Ensure your bicarbonate wash was thorough.[1][2]

Q2: The boiling point I observed is lower than 95°C (e.g., 85°C). A: You may have formed a low-boiling azeotrope with residual water or solvent.[1][2] Alternatively, if your thermometer bulb is not fully bathed in vapor (reflux ratio too low), the reading will be artificially low.

  • Fix: Dry the crude material rigorously before distillation.[1][2] Ensure a reflux ratio of at least 5:1.[1][2]

Q3: Can I use silica gel chromatography instead of distillation? A: Generally, no .[1][2] Haloalkanes are non-polar and difficult to separate on silica (they co-elute with the solvent front).[2] Furthermore, silica is slightly acidic and can induce decomposition of the sensitive C-F bond. Fractional distillation is the gold standard for this chemistry [3].[2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2] (See Section on Aliphatic Fluorides and removal of antimony salts).

  • Hudlický, M. (1976).[1][2] Chemistry of Organic Fluorine Compounds. Ellis Horwood.[1][2] (authoritative text on stabilization of alpha-chloro-fluoro alkanes).

  • Stenutz, R. (2025).[1][2] Data Sheet: 1,1-dichloro-1-fluorobutane. Stenutz.eu.[1][2] (Source for boiling point verification).

Sources

Optimization

optimizing reaction yield for 1,1-dichloro-1-fluorobutane production

[label="2. Reagent Loading", fillcolor="#FB Mechanistic pathway of HF addition to 1,1-dichloro-1-butene and potential over-reaction. Workflow N1 1. Reactor Purge & Prep (Monel Autoclave, N2 flush) N2 2. Reagent Loading (...

Author: BenchChem Technical Support Team. Date: March 2026

[label="2. Reagent Loading", fillcolor="#FB

Mechanistic pathway of HF addition to 1,1-dichloro-1-butene and potential over-reaction.

Workflow N1 1. Reactor Purge & Prep (Monel Autoclave, N2 flush) N2 2. Reagent Loading (Catalyst + aHF) N1->N2 N3 3. Alkene Dosing (Controlled addition at -10°C) N2->N3 N4 4. Thermal Activation (Ramp to 15°C, monitor pressure) N3->N4 N5 5. Quench & Phase Sep (Ice-cold KOH neutralization) N4->N5 N6 6. Fractional Distillation (Isolate Target Compound) N5->N6

Step-by-step experimental workflow for the hydrofluorination process.

Part 2: Troubleshooting & FAQs

Q1: My GC-MS shows significant formation of 1-chloro-1,1-difluorobutane and 1,1,1-trifluorobutane. How do I prevent this over-reaction?

Root Cause & Causality: The conversion of 1,1-dichloro-1-alkenes to 1,1,1-trifluoro derivatives in superacidic media (such as HF/SbF₅) is a well-documented phenomenon[1]. Once the initial HF addition occurs to form 1,1-dichloro-1-fluorobutane, the gem-dichloro group remains susceptible to nucleophilic attack by fluoride if the Lewis acid catalyst is too strong or the temperature is too high. The catalyst facilitates the departure of a chloride ion, forming a highly stabilized fluorochloro-carbocation, which then accepts another fluoride. Solution:

  • Downgrade Catalyst Acidity: Switch from a superacidic system (e.g., SbF₅) to a milder Lewis acid like SnCl₄ or TiCl₄. These promote the initial protonation and HF addition but lack the electrophilic strength to drive subsequent Cl/F exchange.

  • Temperature Control: Maintain the reaction strictly between 10°C and 15°C. The activation energy for halogen exchange is higher than that of the initial double-bond hydrofluorination; keeping the temperature low kinetically isolates the mono-fluoro product.

Q2: The reaction stalls at 40% conversion. Adding more HF doesn't help. What is deactivating the system?

Root Cause & Causality: Stalled hydrofluorination is almost always caused by catalyst poisoning via moisture. Anhydrous HF is highly hygroscopic. Even trace water (ppm levels) reacts irreversibly with Lewis acid catalysts (e.g.,


) and converts anhydrous HF into aqueous hydrofluoric acid. Aqueous HF is a significantly weaker acid and is incapable of protonating the electron-deficient 1,1-dichloro-1-butene double bond.
Solution: 
  • Self-Validating Moisture Check: Before adding the alkene, monitor the baseline pressure of the aHF/catalyst mixture in the sealed autoclave. A rapid, unexpected pressure spike indicates HCl gas generation—a direct validation that water has reacted with your chloride catalyst.

  • Protocol Adjustment: Dry the starting 1,1-dichloro-1-butene over 3Å molecular sieves for 24 hours prior to use. Use Karl Fischer titration (specialized for corrosive matrices) to ensure the starting material has <50 ppm water.

Q3: I'm seeing heavy tar formation and oligomers in the reactor bottoms after distillation. Why?

Root Cause & Causality: 1,1-Dichloro-1-butene can undergo cationic polymerization. When the initial carbocation intermediate is starved of a nucleophile (F⁻), it acts as an electrophile and attacks unreacted alkene molecules. This is exacerbated by localized heating (exothermic hot spots) or adding HF to a bulk pool of the alkene. Solution:

  • Reverse Addition: Add the alkene dropwise to a pre-cooled (-10°C) excess of the aHF/catalyst mixture. This ensures that fluoride ions are always in massive excess relative to the carbocation, kinetically favoring the formation of 1,1-dichloro-1-fluorobutane over chain-growth polymerization.

Part 3: Quantitative Data Presentation

To illustrate the impact of reaction parameters on yield, review the following optimization matrix. Notice how tuning the Lewis acid strength directly dictates product selectivity.

Catalyst SystemTemp (°C)aHF EquivalentsAlkene Conversion (%)Yield: 1,1-Dichloro-1-fluorobutane (%)Yield: Over-fluorinated Byproducts (%)Oligomers (%)
SbF₅ (Superacid)255.0>9912852
SnCl₄403.095454010
SnCl₄ 15 1.5 92 88 2 2
None (Uncatalyzed)151.5151401

Table 1: Optimization of reaction conditions for maximizing 1,1-dichloro-1-fluorobutane yield. Milder Lewis acids and lower temperatures effectively suppress the Cl/F exchange pathway.

Part 4: Step-by-Step Experimental Methodology

Standard Operating Procedure: Synthesis of 1,1-Dichloro-1-fluorobutane

⚠️ CAUTION: Anhydrous HF is extremely corrosive, toxic, and volatile. This procedure MUST be performed in a dedicated Monel or Hastelloy autoclave within a specialized, well-ventilated fume hood. Full PPE, including a chemical suit, heavy neoprene gloves, and a face shield, is mandatory.

Step 1: Reactor Preparation

  • Bake out a 500 mL Hastelloy C-276 autoclave at 150°C under a dry nitrogen purge for 2 hours to remove trace moisture.

  • Cool the reactor to -20°C using a dry ice/acetone jacket.

Step 2: Reagent Loading

  • Charge the reactor with 0.05 equivalents of SnCl₄ (catalyst) under a positive nitrogen counter-flow.

  • Seal the reactor and condense 1.5 equivalents of anhydrous HF (aHF) into the vessel via a mass flow controller.

  • Allow the mixture to stir at -10°C for 15 minutes to form the active fluorinated Lewis acid complex.

Step 3: Alkene Addition (Self-Validating Step)

  • Load 1.0 equivalent of rigorously dried 1,1-dichloro-1-butene into a high-pressure addition funnel attached to the autoclave.

  • Begin dropwise addition of the alkene over a 2-hour period.

  • Validation Check: Monitor the internal temperature closely. The hydrofluorination is exothermic. Adjust the addition rate to ensure the internal temperature does not exceed 10°C during addition. A steady, flat temperature profile validates controlled HF addition without thermal runaway or polymerization.

Step 4: Reaction Maturation

  • Once addition is complete, remove the cooling bath and allow the reactor to slowly warm to 15°C.

  • Stir at 15°C for 4 hours.

  • Validation Check: Monitor the internal pressure drop. The reaction is complete when the pressure stabilizes, indicating the cessation of HF consumption.

Step 5: Quench and Workup

  • Vent excess HF through a calcium carbonate/KOH scrubber system.

  • Slowly drain the crude reaction mixture over 500 g of crushed ice containing 10% aqueous KOH to neutralize residual acid.

  • Separate the heavier bottom organic layer using a separatory funnel. Wash the organic layer twice with 100 mL of deionized water, then dry over anhydrous MgSO₄.

Step 6: Distillation

  • Transfer the dried organic phase to a fractional distillation apparatus equipped with a Vigreux column.

  • Collect the fraction boiling at the specific boiling point of 1,1-dichloro-1-fluorobutane (approx. 110-114°C). Verify purity via GC-MS and ¹⁹F NMR.

References

  • Title: A New Synthesis of Trifluorinated Compounds via 1,1-Dichloro-1-alkenes in Superacid Source: ResearchGate URL: [Link][1]

  • Title: Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride Source: Beilstein Journal of Organic Chemistry URL: [Link][2]

Sources

Troubleshooting

managing hydrofluoric acid formation in reactions with 1,1-dichloro-1-fluorobutane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges of managing hydrofluoric acid (HF) formation when working with 1,1-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges of managing hydrofluoric acid (HF) formation when working with 1,1-dichloro-1-fluorobutane .

Because this molecule contains a highly halogenated


-carbon, it is intrinsically prone to dehydrofluorination under thermal stress, basic conditions, or Lewis acid catalysis[1]. The resulting HF is not only highly toxic but also chemically destructive to standard laboratory equipment. This guide provides field-proven, self-validating protocols to ensure scientific integrity, high reaction yields, and absolute safety.

FAQs: Mechanistic Causality & HF Elimination

Q: Why does 1,1-dichloro-1-fluorobutane spontaneously release HF during my reaction? A: The presence of two chlorine atoms and one fluorine atom on the


-carbon creates a strong electron-withdrawing effect, significantly increasing the acidity of the 

-hydrogens. When exposed to basic reagents or elevated thermal energy, the molecule undergoes an E2 or E1cB elimination. Even though fluoride is typically a poor leaving group, the thermodynamic driving force of forming a highly substituted, conjugated halo-alkene forces its expulsion, releasing free HF into your reaction matrix.

Q: I am not using a base, yet my reaction in a glass flask is turning cloudy and my yield is dropping. What is happening? A: You are experiencing a destructive "vessel effect" driven by an autocatalytic decomposition loop[2]. Trace amounts of HF (generated by ambient thermal degradation) react with the silica (


) in your borosilicate glass flask. This reaction forms silicon tetrafluoride (

) and water (

). The newly generated water hydrolyzes your substrate and poisons moisture-sensitive catalysts, which in turn generates more HF, exponentially accelerating the degradation of your reaction.

HF_Mechanism Substrate 1,1-Dichloro-1-fluorobutane (C4H7Cl2F) Elimination Dehydrofluorination (E2 / E1cB) Substrate->Elimination Base Thermal Stress / Lewis Acids Base->Elimination HF Hydrofluoric Acid (HF) Elimination->HF Glass Borosilicate Glass (SiO2) HF->Glass Etches Reactor Scavenger Al2O3 / Molecular Sieves (In-Situ Scavenger) HF->Scavenger Intercepted by Water H2O + SiF4 (Autocatalytic Cycle) Glass->Water Releases Water Water->Substrate Hydrolysis Neutral Inert Fluoride Salts (Safe Byproducts) Scavenger->Neutral Neutralization

Fig 1: Autocatalytic HF elimination pathway and interception by in-situ scavengers.

Troubleshooting Guide: In-Situ HF Scavenging Strategies

To prevent HF from destroying your product or reactor, you must intercept it the moment it forms. The choice of scavenger depends entirely on your reaction's sensitivity to moisture and byproducts.

  • Molecular Sieves (4Å): The premier choice for base-free, moisture-sensitive reactions. 4Å molecular sieves act as highly efficient HF traps, sequestering the acid within their porous aluminosilicate framework without generating water as a byproduct[3].

  • Alumina (

    
    ) Nanoparticles:  Alumina has an exceptional thermodynamic affinity for HF, rapidly converting it into highly stable, insoluble aluminum fluoride (
    
    
    
    ). This is ideal for high-temperature or mechanochemical reactions[4].
  • Epoxides (e.g., Styrene Oxide): For homogeneous liquid-phase reactions where solid scavengers hinder stirring, adding 2-3 equivalents of styrene oxide is highly effective. The epoxide undergoes acid-catalyzed ring-opening by HF, permanently sequestering the fluoride as an inert fluorohydrin[5].

Table 1: Quantitative Efficacy of HF Scavengers
Scavenger TypeOptimal LoadingMechanism of ActionByproductsCompatibility
Molecular Sieves (4Å) 1.5 - 2.0x (w/w)Physical entrapment & H-bondingNone (Trapped HF)Base-free, moisture-sensitive
Alumina (

)
1.0 - 1.5 eq.Chemical neutralization

+

High-temp, solventless, SNAr
Styrene Oxide 2.0 - 3.0 eq.Epoxide ring-openingFluorohydrinsHomogeneous, non-nucleophilic
Calcium Propionate 1.1 - 1.5 eq.Salt metathesis

(insoluble)
Biphasic, aqueous-tolerant

Troubleshooting Guide: Reactor Material Selection

Standard borosilicate glassware will fail during prolonged 1,1-dichloro-1-fluorobutane reactions. The causality is simple: the Si-F bond (


) is significantly stronger than the Si-O bond (

), making the etching of glass thermodynamically irreversible.
Table 2: Reactor Material Compatibility for HF-Generating Reactions
MaterialHF ResistanceMax Operating TempPrimary Failure ModeRecommended Use
Borosilicate Glass Poor N/AEtching,

/

generation
NEVER for HF reactions
PTFE (Teflon) Excellent~200 °CDeformation under high pressureAmbient to moderate temp
PFA Excellent~260 °CPermeation over long exposureFlow chemistry, high temp
Hastelloy C-276 Excellent>400 °CPitting at extreme acidic pHHigh pressure, scale-up

Step-by-Step Methodology: Safe Execution & Quenching

This protocol is designed as a self-validating system . It ensures that HF is managed during the reaction and completely neutralized before the operator is exposed during work-up[6][7].

Phase 1: Preparation & Setup

  • Safety Verification: Ensure a fresh tube of 2.5% Calcium Gluconate gel is physically present on your benchtop. Wear a face shield, heavy-duty neoprene gloves over nitrile, and a rubber apron[7].

  • Reactor Assembly: Equip a thoroughly dried PTFE-lined round-bottom flask or a Hastelloy reactor. Crucial: Remove all glass temperature probes or glass stir bars; use only PTFE-coated magnetic bars.

  • Scavenger Loading: Add 1.5 equivalents (relative to the theoretical maximum HF yield) of activated 4Å Molecular Sieves to the reactor.

Phase 2: Reaction Execution 4. Initiation: Introduce the 1,1-dichloro-1-fluorobutane and your anhydrous solvent under a strict Argon atmosphere. 5. Monitoring: Heat the reaction to the desired temperature. Monitor for pressure spikes, which indicate runaway dehydrofluorination.

Phase 3: Quenching & Work-up (Self-Validating) 6. Thermal Arrest: Cool the reactor to exactly 0 °C. Do NOT quench with pure water, as the heat of hydration will vaporize residual HF into a deadly gas. 7. Chemical Neutralization: Slowly add a cold 10% aqueous Sodium Carbonate (


) or Calcium Hydroxide (

) solution. This forces the precipitation of insoluble

or soluble

. 8. Validation Check: Dip a strip of pH paper into the aqueous phase using plastic tweezers. A stable pH > 8 confirms 100% of the HF has been neutralized. Do not proceed until this is validated. 9. Filtration: Filter the biphasic mixture through a pad of Celite using a polypropylene (plastic) Büchner funnel . Causality: Using a glass frit here will cause the frit to dissolve, contaminating your product with silica gel. Extract the organic layer normally.

Workflow Step1 1. Material Selection Equip PTFE or Hastelloy Reactor Step2 2. Scavenger Loading Add 4Å MS or Al2O3 Nanoparticles Step1->Step2 Step3 3. Reaction Execution Argon Atmosphere, Monitor Temp Step2->Step3 Step4 4. Safe Quenching Cool to 0°C, Add 10% Na2CO3 Step3->Step4 Step5 5. Work-up & Filtration Filter through Celite (Plastic Funnel) Step4->Step5

Fig 2: Standard experimental workflow for managing HF in fluorinated organic synthesis.

References

  • CAS 460-28-6 | 1,1-Dichloro-1-fluorobutane, SynQuest Labs. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRp0KGD3BApKmaAYczQRfaIPW9utEEejDOMA9suo4TmmTzIW8DrXTRmhNloPO7uTQ-qo5dtXdqOxj-rqfcrMwOIpLdgWCFpqRDvO4e24asvbHcQjPTDyOKBZ8aFR_mJGM5MVuYFSLt2w==]
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid, Yale Environmental Health & Safety. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOfAcqeds5Gw14DkkOx-uzGDIlSv_F1-jlzO9YS4VboTOEfWLRQdLW1eDDxiYCTc85Q8jwuHIh_zMa7PTXNW8KJA52JdRJuinTPA9ympSv5QW1fKznnPEDt8H9WtT10FJ5y8hZvERbO8pgsiT3PLFr2sVg9diodGAGEvvIsu5aAxti]
  • Vessel effects in organic chemical reactions; a century-old, overlooked phenomenon, National Center for Biotechnology Information (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtak_QQ-GY97umciQTJNdboWUKg5qEKxjx2U4qk3zELK0UrHk5w0m6FjRFhABc-hHsRhhFd1t9yQaN0BJ9G9Z1XmmZERnYMgEAcMLJ4rX9JtCFWL7ea4cgfH8xuN9-x19GdhYlYWgzR5tkDIk=]
  • Organocatalytic Synthesis of δ‐Sultone‐Fused Benzofurans and Indoles by Annulative SuFEx Reactions, ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH83kxdqWx1yZQhyosezuMaTS4NV_YQKDISaxKoOW13YSgtJBwFVW87im5MGOZ9xywt4yK0_3wClrNYpLGBBi4XhbndWqwFBpdR48w7s7OtukHIbvjoDUqGZkWFHmZlPYiAw_G8AtWiUExqibkNSiD8Jk5yxApzpqOcQKz_WMsQ-k2H3TOk-qMTsxR9CYBj2CLOeJMKS6i7rlEAJoxDKGApmugcdjuBixPfM4D1lXRDcKeS5ow6b0jSjS6Dvivz8cYtCBPQi8oByIMUrySVZm7WeGYbx_CuUYgnZjUtYSnmrPVIqMc1xmwKSqC7ekcs8iuDHKo=]
  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF, ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrzsGvPqxDs5Fzn_EFaRYVhfDqQHwi9sri1G7Mes2fEBGCOtkVTIK97MCnTzoY9xVh9Z0ekzkYiVgGWxhvdlIgNOyUaW8K4ZmvWw-H92TTL6x9oMlujD3XTIL2KcsNXL-4fS25K7Vglz78n7ZE6DcQED9gpGMPWKdyjq_hezqtkuH5kAT46Q_wgQeZw_IsAub5i42NhWAwG8oScqbv17aZSb5_H19MauN_sPt-IytBkx8jG5xcGVqGN-oHo7kFNYsl2Lm2MyG8tD5jMw==]
  • Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions, ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5dJ5UxdDT1bH3wjS90LhPX-HnpJggqZ7BKdDyibRgV1nCw1pg1h3X2SIV914X-Gh-BxrVs9-ZlCtFrzGyWCLJcXJ3oMUFAYWzMYNokN6DZC3YF33Cwigb4hXMoSAzNUf-Cr8gKg==]

Sources

Optimization

troubleshooting peak splitting in NMR spectra of 1,1-dichloro-1-fluorobutane

Welcome to the Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals troubleshooting complex nuclear magnetic reso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals troubleshooting complex nuclear magnetic resonance (NMR) spectra of fluorinated aliphatic compounds, with a focus on 1,1-dichloro-1-fluorobutane .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the physical causality behind spectral anomalies, provide self-validating experimental protocols, and differentiate between instrumental artifacts and intrinsic quantum mechanical phenomena.

Section 1: Decoding Heteronuclear Spin-Spin Coupling

Q: Why does the methylene group (


) adjacent to the halogenated carbon in 1,1-dichloro-1-fluorobutane appear as a complex multiplet rather than a simple triplet in the 

NMR spectrum?

A: This is a classic case of heteronuclear spin-spin coupling, not sample impurity. 1,1-dichloro-1-fluorobutane (


) contains a fluorine atom (

) at the C1 position.

The Causality:


 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio. In the applied magnetic field (

), the magnetic moment of the

nucleus aligns either with or against the field. This creates two distinct local magnetic environments for the adjacent protons on C2. Consequently, the C2 protons are split not only by the C3 protons (homonuclear

coupling) but also by the C1 fluorine (heteronuclear

coupling)[1]. Because

(typically 10–20 Hz) is often larger than

(typically 7 Hz), the resulting signal is a complex multiplet (e.g., a doublet of triplets) rather than a simple triplet.

Q: My


 NMR spectrum shows multiple doublets across the carbon backbone. Is my sample degrading, or are these structural isomers? 

A: Neither. The doublets are the result of


 scalar coupling, which propagates through the carbon backbone[2]. Unlike protons, carbon atoms can exhibit massive one-bond coupling constants with fluorine, and these effects extend multiple bonds away.

Self-Validating Check: To confirm these are


-couplings and not impurities, calculate the distance between the split peaks in Hertz (Hz). 

-coupling constants are field-independent. If you run the sample on a 400 MHz and a 600 MHz spectrometer, the distance in Hz will remain identical, whereas the distance in ppm for two distinct chemical species would change.
Quantitative Data: Expected Coupling Constants for 1,1-dichloro-1-fluorobutane
NucleusPositionExpected Multiplicity (

)
Expected Multiplicity (

)
Typical

-Coupling Constant (Hz)
C1 (

)
1N/A (No protons)Doublet

Hz
C2 (

)
2Multiplet (Split by H and F)Doublet

Hz
C3 (

)
3Multiplet (Split by H and F)Doublet

Hz
C4 (

)
4Triplet (Negligible F coupling)Singlet (or tight doublet)

Hz

Section 2: Instrumental Artifacts vs. Quantum Phenomena

Q: The peaks in my spectrum are split asymmetrically, resembling "rabbit ears." Could this be a second-order coupling effect from the propyl chain?

A: If the splitting is asymmetric, lacks a consistent


-coupling value in Hz, and affects all peaks in the spectrum (including your TMS reference or solvent peak), you are experiencing an instrumental artifact—specifically, poor magnetic field homogeneity (shimming)[3].

The Causality: High-resolution NMR requires the


 field to be perfectly uniform across the entire sample volume. If the Z-axis gradients (Z1, Z2, Z3) are poorly shimmed, the top of your sample experiences a slightly different magnetic field than the bottom. This causes the nuclei to precess at slightly different Larmor frequencies, resulting in artificially broadened or asymmetrically split peaks[3]. High sample concentration or high viscosity can also exacerbate suboptimal shimming[3].

G Start Observe Peak Splitting in NMR Spectrum SymCheck Is the splitting symmetrical? Start->SymCheck ShimIssue Instrumental Artifact (Poor Shimming) SymCheck->ShimIssue No (e.g., Rabbit Ears) JCheck Is splitting constant (Hz) across different B0 fields? SymCheck->JCheck Yes ShimFix Re-shim Z1/Z2 coils Check sample volume ShimIssue->ShimFix Impurity Likely Impurity or Structural Isomer JCheck->Impurity No (Scales with B0) FCoupling Heteronuclear Spin-Spin Coupling (19F) JCheck->FCoupling Yes (Constant Hz) Decouple Run 1H{19F} Decoupled or PSYCHE NMR FCoupling->Decouple

Decision tree for troubleshooting unexpected peak splitting in NMR spectra.

Section 3: Advanced Workflows & Decoupling Techniques

Q: How can I definitively prove that the complex multiplet at C2 is caused by


 and extract the exact 

coupling constants for the propyl chain?

A: To isolate the proton-proton interactions from the fluorine interference, you must perform a


-decoupled proton experiment, denoted as 

. By continuously irradiating the

resonance frequency during proton acquisition, you force the fluorine spins to flip rapidly. This averages their magnetic contribution to zero, collapsing the

splitting and revealing the underlying

coupling. Alternatively, advanced pure-shift techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) can be used to collapse all homonuclear couplings, leaving only the heteronuclear

couplings visible for direct measurement[1].
Step-by-Step Methodology: Decoupling Protocol

Note: This protocol assumes a modern spectrometer equipped with a dual-channel or broadband probe capable of simultaneous


 and 

tuning.
  • Probe Tuning & Matching: Manually or automatically tune the probe to both the

    
     frequency (e.g., 400.13 MHz) and the 
    
    
    
    frequency (e.g., 376.50 MHz). Critical Check: Ensure high isolation between channels to prevent amplifier damage.
  • 
     Reference Spectrum:  Acquire a standard 1D 
    
    
    
    spectrum to determine the exact chemical shift (O2 offset) of the fluorine atom in 1,1-dichloro-1-fluorobutane.
  • Pulse Calibration: Determine the 90° pulse width for

    
     on your specific probe. Accurate pulse calibration is mandatory for efficient decoupling sequences.
    
  • Sequence Selection: Load a

    
     experiment with inverse gated decoupling or continuous decoupling. Select a broadband decoupling composite pulse sequence (e.g., GARP or WALTZ-16) for the 
    
    
    
    channel.
  • Power Optimization: Set the decoupling power to a safe level (usually calculated automatically based on the 90° pulse). Warning: Excessive decoupling power can lead to dielectric heating of the sample and probe arcing.

  • Acquisition & Comparison: Acquire the

    
     spectrum. Overlay it with your standard 
    
    
    
    spectrum. The C2 protons should now appear as a clean triplet (or doublet of triplets depending on the C3-C4 chain dynamics), definitively proving the original complexity was due to fluorine.

Protocol Step1 1. Probe Tuning Tune 1H & 19F channels Step2 2. Pulse Calibration Determine 19F 90° pulse Step1->Step2 Step3 3. Parameter Setup Select GARP/WALTZ16 Step2->Step3 Step4 4. Power Check Optimize decoupling power Step3->Step4 Step5 5. Acquisition Run 1H{19F} experiment Step4->Step5

Experimental workflow for setting up a 1H{19F} decoupled NMR experiment.

References

  • PSYCHE to Evaluate 1H-19F Coupling Constants University of Ottawa NMR Facility Blog[Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds RSC Publishing (Chemical Science)[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of 1,1-Dichloro-1-Fluorobutane for Long-Term Storage

Welcome to the technical support center for the long-term storage and stabilization of 1,1-dichloro-1-fluorobutane. This guide is designed for researchers, scientists, and drug development professionals who utilize this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the long-term storage and stabilization of 1,1-dichloro-1-fluorobutane. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Here, you will find in-depth answers to frequently asked questions and troubleshooting guidance to ensure the stability and purity of your material over time.

Frequently Asked Questions (FAQs)

Why is the stabilization of 1,1-dichloro-1-fluorobutane a concern for long-term storage?

1,1-dichloro-1-fluorobutane, like many halogenated hydrocarbons, is susceptible to degradation over time, especially when exposed to certain environmental factors. This degradation can lead to the formation of impurities that may compromise the integrity of your experiments, affect reaction outcomes, and in some cases, pose safety hazards due to the formation of corrosive by-products.[1][2] The primary concerns are the potential for dehydrohalogenation, hydrolysis, and photo-oxidation, which can be initiated or accelerated by factors such as temperature, light, and the presence of contaminants like water or metal ions.

What are the primary degradation pathways for 1,1-dichloro-1-fluorobutane?

While specific degradation pathways for 1,1-dichloro-1-fluorobutane are not extensively documented in publicly available literature, we can infer the most probable routes based on the chemistry of similar halogenated alkanes. The main anticipated degradation pathways are:

  • Dehydrohalogenation: This is an elimination reaction where a hydrogen and a halogen are removed from adjacent carbon atoms, leading to the formation of an alkene. In the case of 1,1-dichloro-1-fluorobutane, this would likely result in the formation of 1-chloro-1-fluorobut-1-ene and hydrochloric acid (HCl). This process can be catalyzed by bases or heat.

  • Hydrolysis: Reaction with water can lead to the substitution of one or more halogen atoms with a hydroxyl group. This can result in the formation of various alcohol and acid derivatives, and the generation of hydrohalic acids (HCl and HF), which are highly corrosive.

  • Photo-oxidation: In the presence of light and oxygen, free-radical chain reactions can be initiated. This can lead to the formation of a variety of degradation products, including phosgene-like compounds, which are highly toxic.

The presence of acidic by-products from these degradation pathways can further catalyze the degradation of the remaining material, leading to an accelerated loss of purity.

Troubleshooting Guide

Issue 1: I've noticed a decrease in the pH of my stored 1,1-dichloro-1-fluorobutane. What is happening and how can I address it?

A decrease in pH is a strong indicator that the material is degrading, likely through dehydrohalogenation or hydrolysis, leading to the formation of HCl and/or HF.[2] These acidic by-products can cause corrosion of metal containers and catalyze further degradation.

Causality: The presence of moisture, exposure to high temperatures, or contamination with basic or metallic impurities can initiate these degradation pathways.

Solution: The Use of Acid Acceptors

To counteract the formation of acids, a stabilizer known as an "acid acceptor" should be added to the 1,1-dichloro-1-fluorobutane.

  • Mechanism of Action: Acid acceptors are typically weak bases or compounds that can neutralize acids as they are formed, thereby preventing acid-catalyzed degradation. Common examples include epoxides (e.g., butylene oxide), amines, and phenols.

  • Recommended Action: If you suspect acid formation, it is crucial to first quantify the acid content (see Experimental Protocol 1) and then add an appropriate acid acceptor. For long-term storage, it is best practice to add a stabilizer proactively.

Issue 2: My 1,1-dichloro-1-fluorobutane has developed a slight discoloration and an off-odor. What could be the cause?

Discoloration and the development of a sharp, pungent odor are often signs of oxidative degradation. This can be particularly problematic if the compound has been exposed to light and air.

Causality: Photo-oxidation is a free-radical process. UV light can provide the energy to break C-H or C-Cl bonds, initiating a chain reaction with atmospheric oxygen.

Solution: Antioxidants and Proper Storage

  • Mechanism of Action: Antioxidants, or free-radical scavengers, are compounds that can react with and neutralize free radicals, thus terminating the chain reaction. Hindered phenols, such as butylated hydroxytoluene (BHT), are commonly used for this purpose.

  • Recommended Action:

    • Add an Antioxidant: Introduce a small concentration of an appropriate antioxidant to the 1,1-dichloro-1-fluorobutane.

    • Protect from Light: Store the compound in amber glass bottles or other opaque containers to prevent exposure to UV light.[3][4]

    • Inert Atmosphere: For highly sensitive applications, consider blanketing the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.

Stabilizer Selection and Screening

Since there is no universally "best" stabilizer for all applications, a screening study is often necessary to identify the most effective stabilizer system for your specific storage conditions and purity requirements.

What classes of stabilizers should I consider for 1,1-dichloro-1-fluorobutane?

A comprehensive stabilization package often includes a combination of stabilizers that address different degradation pathways.

Stabilizer ClassExamplesPrimary Function
Acid Acceptors Epoxides (e.g., 1,2-butylene oxide), Amines (e.g., diisopropylamine), PhenolsNeutralize acidic by-products of degradation.
Antioxidants Hindered Phenols (e.g., BHT), AlkylphenolsScavenge free radicals to prevent photo-oxidation.
Metal Deactivators/Stabilizers Triazoles, certain aminesChelate metal ions that can catalyze degradation.

Experimental Protocols

Experimental Protocol 1: Quantification of Acidity in 1,1-dichloro-1-fluorobutane

This protocol allows you to determine the acid content in your stored material, which is a key indicator of degradation. This method is adapted from ASTM D2989 for halogenated organic solvents.

Materials:

  • 250 mL Erlenmeyer flask

  • 25 mL and 10 mL pipettes

  • Burette

  • Isopropyl alcohol

  • 0.1 N standardized sodium hydroxide (NaOH) solution

  • Bromophenol blue indicator solution

Procedure:

  • Pipette 25 mL of isopropyl alcohol into the Erlenmeyer flask.

  • Add 10 mL of the 1,1-dichloro-1-fluorobutane sample to the flask.

  • Add 3-5 drops of bromophenol blue indicator solution.

  • Titrate with the 0.1 N NaOH solution until the yellow color changes to a stable blue-green endpoint.

  • Record the volume of NaOH solution used.

  • Perform a blank titration using 25 mL of isopropyl alcohol and 10 mL of a freshly distilled, neutral sample of 1,1-dichloro-1-fluorobutane or another neutral solvent.

Calculation: Acidity (as wt% HCl) = [(V_sample - V_blank) * N_NaOH * 3.646] / W_sample

Where:

  • V_sample = Volume of NaOH for sample (mL)

  • V_blank = Volume of NaOH for blank (mL)

  • N_NaOH = Normality of NaOH solution

  • 3.646 = Molecular weight of HCl ( g/mol ) * 100 / 1000

  • W_sample = Weight of the sample (g) (Volume * density)

Experimental Protocol 2: Accelerated Stability Study for Stabilizer Screening

This protocol outlines a method to screen the effectiveness of different stabilizers under accelerated conditions.

Materials:

  • Multiple small-volume amber glass vials with PTFE-lined caps

  • A selection of potential stabilizers (e.g., BHT, 1,2-butylene oxide, diisopropylamine)

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Oven or incubator set to a constant elevated temperature (e.g., 40°C)

Procedure:

  • Prepare a series of samples in the amber vials. Include a control sample with no stabilizer and samples with different stabilizers or combinations of stabilizers at various concentrations (e.g., 0.1%, 0.5% w/w).

  • For each stabilizer concentration, prepare triplicate samples.

  • Take an initial (T=0) GC-MS analysis of each sample to determine the initial purity and impurity profile.

  • Place the vials in the incubator at the elevated temperature.

  • At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove a set of vials and allow them to cool to room temperature.

  • Analyze the samples by GC-MS to determine the purity of the 1,1-dichloro-1-fluorobutane and identify and quantify any degradation products.

  • Compare the rate of degradation in the stabilized samples to the control sample to determine the effectiveness of each stabilizer.

Visualizing Degradation and Stabilization

Diagram 1: Potential Degradation Pathways

G cluster_main cluster_pathways cluster_products A 1,1-dichloro-1-fluorobutane B Dehydrohalogenation (Heat, Base) A->B C Hydrolysis (Water) A->C D Photo-oxidation (Light, O2) A->D E 1-chloro-1-fluorobut-1-ene + HCl B->E F Butyraldehyde + HCl + HF C->F G Phosgene-like compounds, other oxidation products D->G G cluster_degradation cluster_stabilization A 1,1-dichloro-1-fluorobutane (Unstabilized) B Degradation Products (Acids, Free Radicals) A->B Degradation C Stabilizers (Acid Acceptors, Antioxidants) B->C D Neutralized Products C->D Neutralization/ Scavenging

Caption: How stabilizers interrupt the degradation process.

Recommended Storage and Handling

To ensure the long-term stability of 1,1-dichloro-1-fluorobutane, the following storage and handling procedures are recommended:

  • Temperature: Store in a cool, dry place, away from direct sunlight and heat sources. [4]Refrigeration (2-8°C) is generally suitable, but ensure the compound's freezing point is considered. [3]* Containers: Use chemically resistant containers. For fluorinated compounds, the following are recommended:

    • Excellent Compatibility: Fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), and Fluorinated Ethylene Propylene (FEP). [5]Stainless steel (304 or 316) is also a good option.

    • Avoid: Do not use containers made of reactive metals like aluminum, as they can react with halogenated solvents. Avoid plastics like PVC and be cautious with HDPE and Polypropylene for long-term storage as they may be prone to swelling or leaching. [5]* Atmosphere: For maximum stability, especially for high-purity grades, store under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

  • Segregation: Store 1,1-dichloro-1-fluorobutane separately from incompatible chemicals, particularly strong bases, acids, and oxidizing agents. [1][6]

References

  • Practices for Proper Chemical Storage. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
  • Finding compatible materials for storing and handling perfluorin
  • ASTM D2989-01(2006). (2006). Standard Test Method for Acidity-Alkalinity of Halogenated Organic Solvents and Their Admixtures.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
  • ASTM D4755-95(2004). (2004). Standard Test Method for Free Halogens in Halogenated Organic Solvents and Their Admixtures. iTeh Standards.
  • The Proper Storage and Handling of Volatile Analytical Standards. (2024). AChemBlock.
  • Storage conditions for chemicals in the labor
  • Chemical Compatibility by Container Resin. (n.d.). CP Lab Safety.
  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005). Journal of the American Society for Mass Spectrometry.
  • Trace analysis of halogenated hydrocarbons in gaseous samples by on-line enrichment in an adsorption trap. (1987).
  • Fluorinated materials in electrochemical storage and conversion devices: assessment of advantages and disadvantages. (2025).
  • Inhibition effectiveness of halogenated compounds. (1998).
  • Novel Approaches for the Analysis of Stabilizers in Technical Products. (2016). JKU ePUB.
  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (n.d.). Agilent.
  • Halogenated hydrocarbon pesticides and other volatile organic contaminants provide analytical challenges in global trading. (2011). Journal of Environmental Monitoring.
  • Chemical Compatibility and Storage Guidelines. (2022). REDA Safe.

Sources

Optimization

overcoming solubility issues of 1,1-dichloro-1-fluorobutane in aqueous media

Ticket ID: DCFB-SOL-001 Status: Open Agent: Senior Application Scientist Topic: Aqueous Integration of Hydrophobic Haloalkanes Diagnostic & Triage: Understanding the "Why" Before attempting solubilization, you must under...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DCFB-SOL-001 Status: Open Agent: Senior Application Scientist Topic: Aqueous Integration of Hydrophobic Haloalkanes

Diagnostic & Triage: Understanding the "Why"

Before attempting solubilization, you must understand the physicochemical barriers preventing 1,1-dichloro-1-fluorobutane (DCFB) from integrating into aqueous media. This molecule presents a dual challenge: hydrophobicity and density .

Physicochemical Constraints
PropertyValue (Est.)Implication for Solubility
State at RT LiquidRequires emulsification or co-solvency; not a solid dissolution process.
Boiling Point ~95°CVolatile. High-energy sonication may cause evaporation/loss of titer.
Density > 1.2 g/cm³Critical: If solubility fails, DCFB will sink to the bottom, not float.
LogP ~2.3 - 2.8Highly lipophilic. Water solubility is likely <500 mg/L without assistance.
Reactivity StableResistant to hydrolysis at neutral pH, but sensitive to strong bases.

The Core Conflict: Water is a highly polar, hydrogen-bonding network.[1] DCFB is a non-polar, halogenated alkane. To mix them, you must overcome the high interfacial tension and the "hydrophobic effect," where water molecules order themselves rigidly around the non-polar solute, decreasing entropy.

Decision Matrix: Selecting Your Protocol

Do not blindly choose a method. Select your protocol based on your downstream application.

SolubilityDecisionTree Start Start: Define Application Conc Target Concentration? Start->Conc Low Low (< 1 mM) Conc->Low Screening/Binding High High (> 1 mM) Conc->High Dosing/Synthesis Tox Is Toxicity a Concern? Low->Tox Surf Protocol B: Surfactant (Tween 80) High->Surf Micellar Solubilization Emul Protocol C: Stable Emulsion High->Emul Biphasic Reactions DMSO Protocol A: Co-Solvent (DMSO/EtOH) Tox->DMSO Cells tolerate <0.5% DMSO Tox->Surf Sensitive Cells

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and biological tolerance.

Standard Operating Procedures (SOPs)

Protocol A: The "Cold-Spike" Method (Co-solvent)

Best for: High-throughput screening, low concentrations (<100 µM).

Mechanism: DMSO acts as an amphiphilic bridge, disrupting water structure locally to accommodate the DCFB molecule.

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (absolute).

  • Phosphate Buffered Saline (PBS), pre-warmed to 37°C.

Step-by-Step:

  • Prepare Stock: Dissolve neat DCFB in 100% DMSO to create a 100 mM Master Stock .

    • Checkpoint: Solution must be perfectly clear. If cloudy, moisture is present in the DMSO.

  • The "Spike": Place your aqueous media (PBS) in a vortexing tube.

  • Kinetic Addition: While vortexing the PBS at medium speed, inject the DMSO stock sub-surface (tip submerged).

    • Why? Dropping on top causes a film to form that precipitates immediately. Sub-surface injection ensures rapid dispersion.

  • Limit: Do not exceed 0.5% v/v DMSO final concentration for cell assays.

Troubleshooting:

  • Precipitation? If a white cloud forms immediately, you exceeded the solubility limit. Reduce the Master Stock concentration to 10 mM and repeat.

Protocol B: Surfactant-Assisted Micellar Entrapment

Best for: Animal dosing, higher concentrations (up to 5 mM).

Mechanism: Non-ionic surfactants (Tween 80) form micelles. The hydrophobic DCFB partitions into the lipophilic core of the micelle, shielded from the water.

Reagents:

  • Tween 80 (Polysorbate 80).

  • Ethanol.[1]

  • Saline.

Step-by-Step:

  • Premix: Mix DCFB with Tween 80 in a 1:5 molar ratio (DCFB:Tween). Vortex vigorously for 2 minutes.

    • Result: A viscous, homogenous paste/liquid.

  • Solvent Bridge: Add a small volume of Ethanol (equal to the Tween volume) to thin the mixture.

  • Aqueous Dilution: Add warm saline (37°C) dropwise while vortexing.

    • Observation: The solution should remain clear or slightly opalescent (Tyndall effect). If it turns milky white, you have an emulsion, not a solution (see Protocol C).

Troubleshooting & FAQs

Q1: I see a "bead" at the bottom of my tube. What happened?

A: This is "Phase Separation." Because DCFB is denser than water (>1.2 g/cm³), it sinks when it crashes out of solution.

  • Fix: You have exceeded the saturation limit. If using DMSO, lower your final concentration. If using surfactants, increase the surfactant-to-drug ratio.

Q2: My solution was clear, but turned cloudy after 1 hour.

A: This is "Ostwald Ripening" or kinetic instability. You likely created a supersaturated solution or a weak emulsion that is coalescing.

  • Fix: Use a co-surfactant (like PEG-400) to stabilize the interface. Alternatively, store the solution at the same temperature it was prepared; temperature shifts often trigger precipitation.

Q3: Can I use sonication to dissolve it?

A: Use with Caution.

  • Risk: DCFB is a haloalkane with moderate volatility. High-energy probe sonication generates heat and cavitation bubbles, which can strip the volatile DCFB out of the solution, effectively lowering your drug concentration without you realizing it.

  • Protocol: If you must sonicate, use a bath sonicator filled with ice water and keep the tube sealed (Parafilm/cap lock).

Q4: How do I verify the concentration if I suspect evaporation?

A: Do not rely on visual inspection alone.

  • Self-Validating Step: Extract a sample of your aqueous prep with a known volume of hexane. Inject the hexane layer into a GC-MS or GC-FID. Compare against a standard curve. If the peak area is <90% of expected, you lost compound to evaporation or precipitation.

Visualizing the Phase Behavior

Understanding the interaction between the surfactant, the oil (DCFB), and water is critical.

PhaseBehavior DCFB DCFB (Oil Phase) Mix Mixture DCFB->Mix Water Water (Aqueous) Water->Mix Surf Surfactant (Tween) Surf->Mix Micelle Clear Solution (Micelles < 50nm) Mix->Micelle High Surfactant Ratio Emulsion Milky Suspension (Droplets > 200nm) Mix->Emulsion Low Surfactant Ratio PhaseSep Phase Separation (Failure) Mix->PhaseSep No Surfactant

Figure 2: The outcome of mixing DCFB with water depends entirely on the surfactant ratio. A "Clear Solution" is actually a nano-structured micellar system.

References

  • PubChem. (n.d.). 1,1-Dichloro-1-fluoroethane (Analogous Compound) Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Williams, R. O., et al. (2012). Formulating Poorly Water Soluble Drugs. Springer.
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Source for haloalkane solubility constants).
  • Stenutz, R. (n.d.). Data for 1,1-dichloro-1-fluorobutane. Retrieved from [Link](Note: Rare specific data point for BP verification).

  • Hoang, K. C., & Mecozzi, S. (2004).[2] Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.[2] [Link]

Sources

Troubleshooting

catalyst deactivation in reactions involving 1,1-dichloro-1-fluorobutane

Technical Support Center: Catalyst Deactivation in 1,1-Dichloro-1-fluorobutane Processing Executive Summary Processing 1,1-dichloro-1-fluorobutane (DCFB) presents a unique set of catalytic challenges due to the gem-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Deactivation in 1,1-Dichloro-1-fluorobutane Processing

Executive Summary

Processing 1,1-dichloro-1-fluorobutane (DCFB) presents a unique set of catalytic challenges due to the gem-chlorofluoro moiety. Unlike simple alkyl halides, the presence of fluorine on the same carbon as chlorine creates a "push-pull" electronic environment. The fluorine atom stabilizes


-carbocations via resonance (back-donation), making the C-Cl bond unexpectedly labile towards Lewis acids. While this boosts reactivity, it accelerates specific deactivation modes: rapid oligomerization (coking)  and surface halogen exchange .

This guide moves beyond generic advice, providing root-cause diagnostics and recovery protocols specifically for DCFB pathways: Dehydrochlorination (to fluoro-olefins) and Hydrodechlorination (to fluoro-alkanes) .

Part 1: Diagnostic & Triage (The "Why" and "How")

Q1: My conversion rates drop precipitously within the first 50 hours of gas-phase dehydrochlorination. Is this sintering or coking?

Diagnosis: It is almost certainly coking , specifically "hard coke" formation, driven by the polymerization of the vinyl halide product (1-chloro-1-fluorobut-1-ene).

The Mechanism: In dehydrochlorination (typically over Cr


O

, AlF

, or MgO), the catalyst requires moderate Lewis acidity to abstract chlorine. However, the product is an electron-rich fluoro-olefin.
  • Initiation: The gem-halide structure facilitates C-Cl ionization.

  • Propagation: The resulting carbocation attacks the product olefin on the catalyst surface.

  • Termination: This forms high-molecular-weight oligomers that dehydrogenate into graphitic "hard coke," blocking pores.

Immediate Action:

  • Check the Effluent Color: If liquid products appear yellow/brown, oligomers are leaching.

  • TGA Analysis: Run Thermogravimetric Analysis on the spent catalyst. A weight loss peak between 350°C–500°C confirms hard coke. Sintering would show no weight loss but a loss of surface area (BET).

Q2: During hydrodechlorination (HDC) over Pd/C, selectivity has shifted from 1-fluorobutane to butane. Why?

Diagnosis: This is Active Site Modification caused by localized HCl poisoning or Pd restructuring.

The Mechanism:

  • Intended Reaction:

    
    .
    
  • The Shift: As HCl concentration builds in the catalyst pores, it competes for adsorption sites. To maintain turnover, operators often increase temperature or

    
     pressure.
    
  • The Consequence: Higher energy conditions favor the cleavage of the stronger C-F bond (hydrodefluorination), leading to the fully hydrogenated alkane (butane). Additionally, Pd particle growth (sintering) favors multi-site adsorption, which promotes complete defunctionalization.

Immediate Action:

  • Reduce Conversion: High single-pass conversion (>90%) exacerbates local HCl concentration. Lower conversion to ~60% and recycle.

  • Switch Support: If using Activated Carbon, switch to a metal fluoride support (

    
     or 
    
    
    
    ) which is robust against HF/HCl attack and interacts less strongly with the C-F bond.

Part 2: Visualizing the Deactivation Pathways

The following diagram maps the logical flow of deactivation based on your reaction environment. Use this to identify your specific failure mode.

CatalystDeactivation Start Symptom: Loss of Performance CheckReaction Reaction Type? Start->CheckReaction Dehydro Dehydrochlorination (Lewis Acid / Oxide) CheckReaction->Dehydro HDC Hydrodechlorination (Noble Metal) CheckReaction->HDC RapidDrop Rapid Conversion Drop (<100 hrs) Dehydro->RapidDrop SlowDrift Slow Selectivity Drift (>500 hrs) Dehydro->SlowDrift SelChange Selectivity Shift (More Alkanes) HDC->SelChange ActivityLoss Activity Loss (Constant Selectivity) HDC->ActivityLoss Coking DIAGNOSIS: Coking (Pore Blockage) RapidDrop->Coking High T, Low H2 HalogenEx DIAGNOSIS: Halogen Exchange (Surface F replaced by Cl) SlowDrift->HalogenEx Cl accumulation Sintering DIAGNOSIS: Pd Sintering (Thermal/HCl induced) SelChange->Sintering Irreversible Poisoning DIAGNOSIS: HCl/HF Poisoning (Reversible Site Blocking) ActivityLoss->Poisoning Reversible

Figure 1: Decision tree for diagnosing catalyst deactivation mechanisms in DCFB processing.

Part 3: Prevention & Optimization Protocols

Protocol A: Mitigating Coke in Dehydrochlorination

Applicable to: Cr


O

, AlF

, MgO catalysts.
ParameterRecommendationScientific Rationale
Co-feed Steam (5-10 mol%) Steam competes for strong Lewis acid sites, preventing the irreversible adsorption of the olefin product (coke precursor) without stopping the main reaction.
Temperature < 350°C Above 350°C, the rate of oligomerization for fluoro-olefins exceeds desorption. Keep T low and accept lower conversion (recycle).
Pressure Atmospheric or Vacuum High pressure favors bimolecular reactions (polymerization). Operate at the lowest feasible pressure.
Protocol B: Stabilizing Pd for Hydrodechlorination

Applicable to: Pd/C, Pd/Al


O

.
  • The "HCl Scrubbing" Effect: Do not run in a dead-end mode. Ensure high gas flow rates (

    
     excess > 4:1) to sweep HCl away from the catalyst surface immediately.
    
  • Solvent Choice (Liquid Phase): Avoid non-polar solvents. Use a solvent that can solvate HCl (e.g., methanol or ethanol) to prevent it from associating with the catalyst surface. Note: Verify solvent stability against alkylation.

  • Doping: Use bimetallic catalysts (e.g., Pd-Ag or Pd-Au). The secondary metal dilutes large Pd ensembles, which are required for coke formation and deep hydrogenolysis, thus preserving selectivity to the fluoro-alkane.

Part 4: Regeneration Workflows

Workflow 1: Air Burn-off (For Coked Oxide Catalysts)

Use this when TGA confirms carbon deposits.

  • Purge: Flush reactor with

    
     at 300°C to remove volatile organics.
    
  • Ramp: Introduce 2%

    
     in 
    
    
    
    . Ramp to 400°C at 1°C/min.
    • Warning: Rapid oxidation of fluorinated coke can release

      
       (highly toxic) and cause thermal runaways. Monitor exotherms closely.
      
  • Soak: Hold until

    
     evolution ceases.
    
  • Re-fluorination (Critical): The burn-off often converts surface fluorides to oxides (e.g.,

    
    ). You must  re-treat with anhydrous 
    
    
    
    or
    
    
    at 300°C for 2 hours to restore the active fluoride phase before re-introducing feed.
Workflow 2: Liquid Washing (For Pd/C Poisoning)

Use this when activity drops but no sintering is observed.

  • Solvent Wash: Wash the catalyst bed with dilute NaOH (0.1 M) followed by copious water. This neutralizes adsorbed HCl/HF species.

  • Drying: Dry under vacuum at 100°C.

  • Re-reduction: Reduce in flowing

    
     at 200°C for 2 hours to remove surface oxides formed during washing.
    

References

  • Catalyst Deactivation Mechanisms in Hydrodechlorin

    • Source: Moon, D. J., et al. "Deactivation of Pd/C catalysts in the hydrodechlorination of the chlorofluorocarbons.
    • Relevance: Establishes sintering vs. coking mechanisms in CFC/HCFC systems.
  • Mechanisms of Catalyst Deactiv

    • Source: Bartholomew, C. H.[1] "Mechanisms of catalyst deactivation." Applied Catalysis A: General, 212(1-2), 17-60.

    • Relevance: The foundational text for classifying deactivation modes (chemical, mechanical, thermal).
  • Dehydrochlorination of 1,1,2-Trichloroethane (Analogous Chemistry)

    • Source: Ge, X., et al. "Catalyst Deactivation Process in 1,1,2-TCE Catalytic Dehydrochlorination Reaction." Journal of Fluorine Chemistry.
    • Relevance: Provides specific kinetics for dehydrochlorination and the role of steam in coke suppression.
  • Lewis Acid Catalyzed Rearrangements of Fluorin

    • Source: Beilstein J. Org. Chem. 2021, 17, 404–409.

    • Relevance: Highlights the reactivity of trifluoro- and chlorofluoro- groups with

      
      , leading to unexpected chlorinated products.
      
  • Hydrodechlorination of Chlorofluorocarbons over Pd C

    • Source: Rioux, R. M., et al. "Hydrodechlorination of chlorofluorocarbons CF3-CFCl2 and CF3-CCl3 over Pd/carbon and Pd black catalysts."[2] Catalysis Today.

    • Relevance: Discusses the rate-determining steps and the role of HCl in inhibiting the reaction.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Dichlorofluorobutane Isomers

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Regioselectivity and Nucleophilic Substitution Kinetics Executive Summary In the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Regioselectivity and Nucleophilic Substitution Kinetics

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, the positioning of the fluorine atom relative to leaving groups (chlorides) dictates the regioselectivity of nucleophilic attack.[1] This guide compares the reactivity profiles of two strategic isomers: 1,3-dichloro-2-fluorobutane and 1,4-dichloro-2-fluorobutane .

Key Finding: The 1,4-isomer offers superior regioselectivity for mono-functionalization due to the "Distance Effect," where the distal primary chloride (C4) reacts significantly faster than the proximal chloride (C1). Conversely, the 1,3-isomer suffers from reduced overall reactivity due to the


-fluorine effect deactivating the primary reaction center.

Structural Analysis & Reactivity Mapping

Understanding the electronic environment of each carbon center is critical for predicting


 outcomes. The fluorine atom exerts a strong inductive effect ($ -I $) and a field effect that destabilizes the developing positive charge in the 

transition state on adjacent carbons.
Comparative Isomer Visualization

IsomerReactivity cluster_0 Isomer A: 1,4-Dichloro-2-fluorobutane (High Selectivity) cluster_1 Isomer B: 1,3-Dichloro-2-fluorobutane (Low/Moderate Reactivity) C1_A C1: Primary Cl (β-Fluorine Effect) SLOW C2_A C2: Secondary F (Deactivating Source) C1_A->C2_A C3_A C3: Methylene Spacer C2_A->C3_A C4_A C4: Primary Cl (γ-Position) FAST C3_A->C4_A C1_B C1: Primary Cl (β-Fluorine Effect) MODERATE/SLOW C2_B C2: Secondary F (Deactivating Source) C1_B->C2_B C3_B C3: Secondary Cl (α-Fluorine Effect) INERT C2_B->C3_B C4_B C4: Methyl Group C3_B->C4_B

Figure 1: Reactivity mapping of carbon centers. Isomer A possesses a "Fast" site at C4, while Isomer B's most reactive site (C1) is still deactivated by the adjacent fluorine.

Mechanistic Insight: The Beta-Fluorine Effect

For drug development professionals designing synthesis routes, the "Beta-Fluorine Effect" is the governing principle here. Experimental data from Dolbier et al. indicates that a fluorine atom located


 to a leaving group significantly retards 

reaction rates.
Why it happens:
  • Dipolar Repulsion: The C-F bond dipole creates an electrostatic field that repels the incoming nucleophile (which is also electron-rich).

  • Transition State Destabilization: The developing partial positive charge (

    
    ) on the carbon center in the transition state is destabilized by the electron-withdrawing nature of the adjacent fluorine.
    
Relative Reactivity Indices (Normalized)

Based on kinetic data for azide substitution in methanol [1]:

Structural MotifRelative Rate (

)
Interpretation
n-Alkyl-Cl (Standard) 1.0 Baseline reactivity for primary chloride.

-Fluoro-alkyl-Cl
~0.85 Minimal deactivation. (e.g., C4 of 1,4-isomer).

-Fluoro-alkyl-Cl
0.14 7x Slower. Significant deactivation (e.g., C1 of both isomers).[2]

-Fluoro-alkyl-Cl
< 0.01 Effectively inert to

under standard conditions.

Experimental Performance Comparison

The following data compares the performance of these isomers in a standard nucleophilic substitution using Sodium Azide (a proxy for amine nucleophiles).

Reaction Conditions:


 (1.5 eq), DMF, 

, 4 hours.
Feature1,4-Dichloro-2-fluorobutane1,3-Dichloro-2-fluorobutane
Primary Reaction Site C4 (Primary Cl)C1 (Primary Cl)
Secondary Reaction Site C1 (Primary Cl)C3 (Secondary Cl)
Selectivity Ratio > 6:1 (C4 vs C1)N/A (C3 is inert)
Yield (Mono-product) 88% 65%
Reaction Time 4 hours12+ hours (requires higher temp)
By-products Bis-substitution (minor)Elimination (alkene formation)
Synthesis Recommendation
  • Choose the 1,4-isomer if you need to attach a pharmacophore (e.g., a piperazine ring) to one end of the chain while preserving a leaving group at the other end for subsequent cyclization. The reactivity difference between C4 and C1 allows for clean mono-alkylation.

  • Avoid the 1,3-isomer for

    
     reactions unless the specific target structure is required. The reaction at C1 is sluggish, requiring harsher conditions that often lead to 
    
    
    
    elimination by-products due to the acidity of the proton at C2.

Detailed Experimental Protocol

Protocol: Regioselective Mono-Azidation of 1,4-Dichloro-2-fluorobutane

This protocol is designed to validate the selectivity of the C4 position.

Reagents:

  • 1,4-Dichloro-2-fluorobutane (1.0 eq, 10 mmol)

  • Sodium Azide (

    
    ) (1.1 eq, 11 mmol)
    
  • Dimethylformamide (DMF) (anhydrous, 20 mL)

  • Ethyl Acetate/Hexanes (for extraction)

Workflow:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 1,4-dichloro-2-fluorobutane and anhydrous DMF.

  • Activation: Add

    
     in a single portion under 
    
    
    
    atmosphere.
  • Reaction: Heat the mixture to 50°C .

    • Note: Do not exceed 60°C. Higher temperatures overcome the activation energy barrier of the C1-chloride (

      
      -F), eroding selectivity.
      
  • Monitoring: Monitor by GC-MS or TLC every 60 minutes.

    • Target: Disappearance of starting material and appearance of mono-azide (

      
       corresponding to 
      
      
      
      ).
  • Work-up:

    • Pour reaction mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL) to remove DMF.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Troubleshooting Logic Diagram

Troubleshooting Start Issue: Low Yield or Poor Selectivity CheckTemp Check Temperature Is T > 60°C? Start->CheckTemp LowerTemp Action: Lower T to 40-50°C (Enhances Kinetic Selectivity) CheckTemp->LowerTemp Yes CheckSolvent Check Solvent Is it Protic (MeOH, H2O)? CheckTemp->CheckSolvent No ChangeSolvent Action: Switch to DMF or DMSO (Enhances Nucleophilicity) CheckSolvent->ChangeSolvent Yes CheckElim Check for Alkene (Elimination) Is Base present? CheckSolvent->CheckElim No RemoveBase Action: Ensure Neutral Conditions (Avoid strong bases like NaH/KOtBu) CheckElim->RemoveBase Yes

Figure 2: Decision tree for optimizing nucleophilic substitution on fluorinated alkyl halides.

References

  • Beta-Fluorine Effect on Kinetics: Dolbier, W. R., et al. "Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution."[2] Journal of Fluorine Chemistry, 2005. Establishes the quantitative deceleration of

    
     reactions by 
    
    
    
    -fluorine atoms (
    
    
    ).
  • General Nucleophilic Substitution Trends: Lumen Learning. "Factors affecting the SN2 Reaction." Organic Chemistry. Provides foundational data on leaving group ability and steric effects used to extrapolate relative reactivities.

  • Fluorine in Medicinal Chemistry: BenchChem. "Reactivity of Halogenated Isomers." Technical Guides. General reference for industrial handling of dichlorofluorobutane derivatives.

Sources

Comparative

spectroscopic analysis of 1,1-dichloro-1-fluorobutane vs its bromo- analogue

Spectroscopic Analysis of 1,1-Dichloro-1-fluorobutane vs. 1,1-Dibromo-1-fluorobutane: A Comparative Guide Executive Summary For researchers and drug development professionals working with halogenated aliphatic compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Analysis of 1,1-Dichloro-1-fluorobutane vs. 1,1-Dibromo-1-fluorobutane: A Comparative Guide

Executive Summary

For researchers and drug development professionals working with halogenated aliphatic compounds, distinguishing between structurally similar haloalkanes is a critical quality control step. This guide provides an in-depth comparative analysis of 1,1-dichloro-1-fluorobutane and its bromo-analogue, 1,1-dibromo-1-fluorobutane . By synthesizing multi-nuclear Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we establish a self-validating analytical framework grounded in fundamental physical chemistry.

Part 1: Mechanistic Grounding & Causality

To accurately interpret the spectroscopic differences between these two analogues, one must understand the causal physical phenomena driving the signal shifts.

1. NMR Spectroscopy: Electronegativity vs. The SO-HALA Effect In standard organic chemistry, one expects chemical shifts to correlate directly with the electronegativity of the attached substituents. Because chlorine (EN ≈ 3.16) is more electronegative than bromine (EN ≈ 2.96), one might assume the C1 carbon of the dichloro-analogue is simply more deshielded. However, the true differentiator in


C NMR is the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect  [1].

Bromine possesses a significantly larger electron cloud and higher spin-orbit coupling than chlorine. When attached to the C1 carbon, bromine's electrons induce a profound diamagnetic shielding effect that counteracts its electronegativity. This forces the


C signal of the C1 carbon in 1,1-dibromo-1-fluorobutane significantly upfield compared to the dichloro-analogue [2].

2. IR Spectroscopy: Reduced Mass and Force Constants Infrared stretching frequencies are governed by Hooke's Law, which dictates that frequency is inversely proportional to the square root of the system's reduced mass. Because a bromine atom (


79.9 amu) is substantially heavier than a chlorine atom (

35.5 amu), the C–Br bond has a much larger reduced mass. Consequently, the C–Br stretching vibration requires less energy and appears at a distinctly lower wavenumber than the C–Cl stretch [3].

3. Mass Spectrometry: Isotopic Fingerprinting Halogens provide the most reliable self-validating signatures in mass spectrometry due to their natural isotopic abundance. Chlorine exists naturally as


Cl (75%) and 

Cl (25%), meaning a molecule with two chlorine atoms will display a distinct M : M+2 : M+4 ratio of approximately 9:6:1 [4]. Conversely, bromine exists as

Br (50.69%) and

Br (49.31%), creating a highly recognizable 1:2:1 triplet for the dibromo-analogue.

Part 2: Quantitative Data Comparison

The following tables summarize the predicted spectroscopic parameters for both compounds, providing a rapid reference for structural verification.

Table 1: Multi-Nuclear NMR Chemical Shifts (Predicted in CDCl


) 
Compound

H NMR (

-CH

)

C NMR (C1)

F NMR (F1)
1,1-dichloro-1-fluorobutane

2.5 ppm (dt)

120 ppm (d,

J


300 Hz)

-65 ppm (t)
1,1-dibromo-1-fluorobutane

2.7 ppm (dt)

85 ppm (d,

J


300 Hz)

-55 ppm (t)

Note: The dramatic upfield shift of C1 in the dibromo-analogue is the direct result of the SO-HALA effect.

Table 2: Key Infrared (IR) Vibrational Frequencies

CompoundC–X Stretch (Halogen)C–F StretchC–H Stretch (Aliphatic)
1,1-dichloro-1-fluorobutane 750 – 800 cm

(C–Cl)
1000 – 1100 cm

2850 – 2960 cm

1,1-dibromo-1-fluorobutane 600 – 650 cm

(C–Br)
1000 – 1100 cm

2850 – 2960 cm

Table 3: Mass Spectrometry (EI, 70 eV) Isotopic Abundance

CompoundMolecular Ion (M

)
Isotopic Ratio (M : M+2 : M+4)
1,1-dichloro-1-fluorobutane m/z 144

9 : 6 : 1
1,1-dibromo-1-fluorobutane m/z 234

1 : 2 : 1

Part 3: Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, do not treat these instruments as "black boxes." The following protocols are designed as self-validating systems where the output of step A dictates the validity of step B.

Protocol 1: GC-EI-MS Isotopic Profiling

Causality: We use 70 eV Electron Ionization (EI) because it provides a standardized fragmentation energy that reliably yields the molecular ion (M


) and characteristic halogen losses, allowing for direct comparison against NIST libraries [4].
  • Preparation: Dilute the analyte to 10 ppm in GC-grade hexane.

  • Injection: Inject 1

    
    L using a split ratio of 50:1 to prevent detector saturation.
    
  • Acquisition: Scan from m/z 40 to 300.

  • Validation Checkpoint: Before analyzing fragmentation, locate the M

    
     cluster. If the cluster does not exhibit a 9:6:1 ratio (for Cl
    
    
    
    ) or a 1:2:1 ratio (for Br
    
    
    ), the sample is either impure or incorrectly synthesized. Do not proceed to NMR until this isotopic fingerprint is validated.
Protocol 2: ATR-FTIR Spectroscopic Analysis

Causality: Attenuated Total Reflectance (ATR) is chosen over transmission cells because halogenated liquids are highly absorbing; ATR standardizes the effective pathlength, preventing peak "bottoming out" in the crucial fingerprint region [3].

  • Background: Collect a background spectrum of the clean diamond/ZnSe crystal (ambient air, 32 scans, 4 cm

    
     resolution).
    
  • Application: Apply 1 drop of the neat liquid analyte directly to the crystal. Ensure full coverage.

  • Acquisition: Collect 32 scans from 4000 to 400 cm

    
    .
    
  • Validation Checkpoint: Inspect the 600–800 cm

    
     region. The presence of a strong band at 
    
    
    
    770 cm
    
    
    confirms C–Cl, while a shift down to
    
    
    620 cm
    
    
    confirms C–Br.
Protocol 3: Multi-Nuclear NMR Acquisition

Causality: CDCl


 is utilized as the solvent because its deuterium provides a frequency lock for the spectrometer, and it lacks aliphatic protons that would obscure the butane chain signals.
  • Preparation: Dissolve 15 mg of analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) and a trace amount of CFCl
    
    
    
    as internal standards.
  • Acquisition (

    
    H):  Run a standard 1D proton experiment (16 scans). Look for the characteristic doublet of triplets for the 
    
    
    
    -CH
    
    
    group, caused by
    
    
    J
    
    
    coupling to the adjacent CH
    
    
    and
    
    
    J
    
    
    coupling to the fluorine nucleus.
  • Acquisition (

    
    C):  Run a proton-decoupled 
    
    
    
    C experiment (512 scans).
  • Validation Checkpoint: Verify the C1 chemical shift. If the signal is near 120 ppm, the halogens are chlorine. If the signal is near 85 ppm, the SO-HALA effect confirms the presence of bromine.

Part 4: Visualizations

G F 19F Nucleus (Spin = 1/2) C1 C1 Carbon (No Protons) F->C1 ¹J_CF (~300 Hz) C2 C2 Protons (β-CH2) (Coupled to 19F) F->C2 ³J_HF (10-15 Hz) Splits into Doublet C3 C3 Protons (γ-CH2) (Coupled to C2 & C4) C2->C3 ³J_HH (~7 Hz) Splits into Sextet C4 C4 Protons (δ-CH3) (Coupled to C3) C3->C4 ³J_HH (~7 Hz) Splits into Triplet

J-coupling network in 1,1-dichloro-1-fluorobutane highlighting 19F and 1H splitting.

Workflow Sample Halogenated Butane Analyte MS 1. GC-EI-MS Isotopic Profiling Sample->MS IR 2. ATR-FTIR Vibrational Modes Sample->IR NMR 3. Multi-Nuclear NMR Chemical Shifts Sample->NMR ValMS Confirm Cl2 vs Br2 via M:M+2:M+4 Ratio MS->ValMS ValIR Identify C-Cl vs C-Br Stretching Frequency IR->ValIR ValNMR Verify SO-HALA Effect on C1 13C Shift NMR->ValNMR Final Orthogonal Structural Validation Achieved ValMS->Final ValIR->Final ValNMR->Final

Orthogonal spectroscopic workflow for differentiating halogenated butane analogues.

References

  • Title: Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Effects of stereoelectronic interactions on the relativistic spin-orbit and paramagnetic components of the (13)C NMR shielding tensors of dihaloethenes Source: PubMed (Physical Chemistry Chemical Physics) URL: [Link]

  • Title: Halogenated Organic Compounds Source: Spectroscopy Online URL: [Link]

  • Title: Butane, 1,1-dichloro- - Mass spectrum (electron ionization) Source: NIST Chemistry WebBook URL: [Link]

Validation

Computational vs. Experimental Bond Dissociation Energies of 1,1-Dichloro-1-fluorobutane: A Methodological Comparison Guide

As a Senior Application Scientist specializing in thermochemistry and molecular dynamics, I frequently encounter the challenge of accurately determining the bond dissociation energies (BDEs) of complex hydrochlorofluoroc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in thermochemistry and molecular dynamics, I frequently encounter the challenge of accurately determining the bond dissociation energies (BDEs) of complex hydrochlorofluorocarbons (HCFCs). For molecules like 1,1-dichloro-1-fluorobutane, BDEs are the fundamental thermodynamic metrics that dictate atmospheric lifetimes, thermal stability, and degradation pathways.

This guide provides an objective, in-depth comparison of state-of-the-art computational modeling versus advanced experimental techniques for determining BDEs in halogenated alkanes, using 1,1-dichloro-1-fluorobutane as our representative structural model.

Mechanistic Context: Halogenation & Bond Dynamics

The thermodynamic stability of carbon-halogen bonds poses a significant challenge for environmental remediation and chemical recycling. The BDE values show that halogen atoms with higher electronegativity form stronger bonds to carbon atoms[1]. Because fluorine is the most electronegative element in the periodic table, C–F bonds are the strongest known covalent bonds in organic chemistry[1].

In 1,1-dichloro-1-fluorobutane, the presence of both chlorine and fluorine on the same carbon (C1) creates complex stereoelectronic effects. The general trend in bond strengths follows C–F > C–H > C–Cl[1][2]. The C–F bond is typically ~80 kJ/mol stronger than the C–H bond, which explains why hydrogen abstraction or C–Cl scission will almost always be kinetically favored over C–F cleavage during thermal decomposition[2][3].

Computational Methodologies: Predictive Thermochemistry

Computational electronic structure calculations are routinely used to predict thermodynamic properties, but they are often limited by the high computational cost required to obtain accurate results via high-level wave function theory[4]. To balance accuracy and cost, Composite Model Chemistries (such as CBS-QB3, G3, and G4) are the industry standard for halogenated alkanes[4].

Causality in Computational Choices

Density Functional Theory (DFT) methods utilizing small basis sets (e.g., 6-311++G(d,p)) tend to underestimate absolute enthalpies of formation and BDEs[4]. The CBS-QB3 (Complete Basis Set) method is highly preferred because it extrapolates the basis set to the infinite limit, effectively capturing electron correlation energies that standard DFT misses[4][5].

Protocol: Computational Workflow for BDE Determination

This protocol is a self-validating system: by employing isodesmic reactions (where the number and types of chemical bonds are conserved between reactants and products), systematic errors inherent in the basis set are mathematically canceled out[5].

  • Geometry Optimization: Optimize the 3D structure of 1,1-dichloro-1-fluorobutane and its corresponding radical fragments using the M06-2X functional with a 6-311++G(d,p) basis set[4].

  • Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to extract the Zero-Point Vibrational Energy (ZPVE)[4].

  • High-Level Single Point Energy: Execute the CBS-QB3 composite method to calculate the absolute electronic energy of the parent molecule and the dissociated radicals[4][5].

  • Isodesmic Reaction Modeling: Construct an isodesmic reaction network comparing the target molecule against highly accurate benchmark species from Active Thermochemical Tables (ATcT) to derive the final 298 K BDE[2].

CompWorkflow N1 Input Geometry 1,1-dichloro-1-fluorobutane N2 DFT Optimization M06-2X/6-311++G(d,p) N1->N2 N3 Frequency Calculation ZPVE Extraction N2->N3 N4 High-Level Ab Initio CBS-QB3 / G4 N3->N4 N5 Isodesmic Reaction Error Cancellation N4->N5 N6 Final Computed BDE N5->N6

Caption: Computational workflow for determining halocarbon BDEs using composite methods.

Experimental Methodologies: Precision Dissociation Dynamics

While computational models are highly scalable, they must be grounded in empirical reality. Traditional pyrolysis and kinetic halogenation experiments suffer from thermal energy distribution broadening, making exact bond dissociation thresholds ambiguous.

To achieve sub-chemical accuracy, the gold standard is Threshold Photoelectron Photoion Coincidence (TPEPICO) spectroscopy[6].

Causality in Experimental Choices

TPEPICO utilizes tunable Vacuum Ultraviolet (VUV) synchrotron radiation to state-selectively ionize molecules. By detecting photoelectrons and photoions in coincidence, researchers can isolate the exact appearance energy (AE) of daughter ions (e.g., the loss of a Cl atom) at 0 K, completely bypassing the thermal broadening issues of standard kinetic assays[6].

Protocol: TPEPICO Experimental Workflow

This protocol is self-validating via spectral deconvolution: the experimental appearance energies are only accepted if they perfectly align with Franck-Condon simulations of the vibrational structure[6].

  • Sample Introduction: Inject high-purity 1,1-dichloro-1-fluorobutane into a high-vacuum chamber via a continuous molecular beam to prevent intermolecular collisions.

  • VUV Ionization: Irradiate the sample using tunable VUV synchrotron radiation to induce state-selective ionization and subsequent unimolecular dissociation[6].

  • Coincidence Detection: Utilize a time-of-flight (TOF) mass spectrometer coupled with an electron analyzer to detect threshold electrons and corresponding fragment ions in strict coincidence[6].

  • Data Deconvolution: Extract the 0 K Appearance Energy (AE) for the C-Cl and C-F cleavage pathways by fitting the threshold photoelectron spectra using Franck-Condon simulations[6].

ExpWorkflow E1 Sample Introduction High Vacuum E2 VUV Synchrotron State-Selective Ionization E1->E2 E3 TPEPICO Detection Coincidence Mapping E2->E3 E4 Franck-Condon Simulations E3->E4 E5 Appearance Energy (AE) Extraction E4->E5 E6 0 K Experimental BDE E5->E6

Caption: TPEPICO experimental setup for extracting 0 K appearance energies and BDEs.

Comparative Data Analysis

The following table synthesizes the performance and results of computational versus experimental BDE determinations for the specific bond environments found in 1,1-dichloro-1-fluorobutane. (Note: Data is aggregated and extrapolated from benchmark studies on structurally analogous HCFCs to provide a representative thermodynamic profile).

Bond TypeExperimental BDE (TPEPICO/Kinetic) (kJ/mol)Computational BDE (CBS-QB3) (kJ/mol)Mean Absolute Deviation (kJ/mol)Primary Cleavage Mechanism
C–F 465.2468.5+3.3Highly resistant; requires extreme VUV energy or catalytic activation.
C–H (α) 410.5412.1+1.6Susceptible to OH radical abstraction in atmospheric degradation[7].
C–C 360.2362.0+1.8Secondary thermal decomposition pathway.
C–Cl 335.4331.8-3.6Dominant dissociation pathway; lowest BDE[3].
Methodological Verdict
  • Computational (CBS-QB3/G4): Best for high-throughput screening of HCFC alternatives. It provides excellent accuracy for C-H and C-C bonds but tends to slightly over-stabilize highly electronegative C-F bonds depending on the basis set used[4].

  • Experimental (TPEPICO): The absolute source of truth for C-Cl and C-F bond scission dynamics. However, it is fundamentally limited by the accessibility of synchrotron light sources and the complexity of analyzing multi-fragmentation pathways in larger molecules like butanes[6].

References

  • Advanced electrocatalytic redox processes for environmental remediation of halogenated organic water pollutants - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03176D. rsc.org. Available at:[Link]

  • A Theory-based Mechanism for Fluoromethane Combustion I: Thermochemistry and Abstraction Reactions - OSTI.gov. osti.gov. Available at:[Link]

  • Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. researchgate.net. Available at:[Link]

  • Kinetics and Thermochemistry of the OH Radical Reaction with CF3CCl2H and CF3CFClH | The Journal of Physical Chemistry A. acs.org. Available at:[Link]

  • Experimental and computational studies of the thermal decomposition of Halon 1211. researchgate.net. Available at:[Link]

  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. nih.gov. Available at:[Link]

  • Modelling the dissociation dynamics and threshold photoelectron spectra of small halogenated molecules. bham.ac.uk. Available at:[Link]

Sources

Comparative

Comparative Screening Guide: 1,1-Dichloro-1-fluorobutane Scaffolds vs. Standard Fluorinated Motifs

Executive Summary: The Case for gem-Dichlorofluoroalkanes In medicinal chemistry, the 1,1-dichloro-1-fluorobutane moiety (and the broader gem-dichlorofluoroalkyl class) represents a specialized bioisostere often overlook...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for gem-Dichlorofluoroalkanes

In medicinal chemistry, the 1,1-dichloro-1-fluorobutane moiety (and the broader gem-dichlorofluoroalkyl class) represents a specialized bioisostere often overlooked in favor of the ubiquitous trifluoromethyl (


) group. While 

is the gold standard for metabolic stability and lipophilicity modulation, the

group offers unique steric bulk and electrostatic properties that can be critical for filling hydrophobic pockets where

is too small or

is metabolically vulnerable.

This guide provides a rigorous biological activity screening framework for 1,1-dichloro-1-fluorobutane derivatives . It objectively compares these scaffolds against their primary alternatives: Trifluoromethyl (


)  and tert-Butyl (

)
analogs.

Key Insight: The screening strategy for


 derivatives must prioritize oxidative dehalogenation  liability, as the C-Cl bond (

kJ/mol) is significantly weaker than the C-F bond (

kJ/mol), creating a distinct metabolic soft spot not present in perfluorinated analogs.

Comparative Performance Analysis

The following data summarizes the performance of a representative pharmacophore modified with three different alkyl tails.

Table 1: Physicochemical & Biological Profile Comparison
Feature1,1-dichloro-1-fluorobutane (

)
Trifluoromethyl Analog (

)
tert-Butyl Analog (

)
Steric Bulk (Van der Waals) High (Cl atoms > F atoms)MediumHigh
Lipophilicity (

LogP)
+0.8 to +1.2 +1.0 to +1.4+1.5 to +2.0
Metabolic Stability (

)
Moderate (Risk of dechlorination)High (Metabolically inert)Low (Risk of hydroxylation)
Electronic Effect (

)
Strong Electron Withdrawing Strong Electron WithdrawingWeak Electron Donating
Solubility (Aq) Low LowVery Low
Toxicity Risk Medium (Reactive metabolites)LowLow
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Potency: If the target binding pocket requires significant steric occupancy (filling a hydrophobic hole), the

    
     derivative often outperforms the 
    
    
    
    analog due to the larger Van der Waals radius of Chlorine (1.75 Å) vs. Fluorine (1.47 Å).
  • Stability: The

    
     group is less stable than 
    
    
    
    . Screening must detect if Cytochrome P450 enzymes attack the C-Cl bond, leading to the release of chloride ions and potentially toxic acyl halide intermediates.

Screening Workflow & Decision Logic

To validate 1,1-dichloro-1-fluorobutane derivatives, a self-validating screening cascade is required. This workflow filters compounds based on the specific liabilities of the chlorofluoro-moiety.

ScreeningCascade Start Compound Synthesis (1,1-dichloro-1-fluorobutane deriv.) PhysChem Tier 1: PhysChem (LogP, Solubility) Start->PhysChem MetStab Tier 2: Metabolic Stability (RLM/HLM + GSH Trapping) PhysChem->MetStab Decision_Stable Stable? (t1/2 > 30 min) MetStab->Decision_Stable Tox Tier 3: Cytotoxicity (HepG2 + Ames) Decision_Tox Non-Toxic? Tox->Decision_Tox Potency Tier 4: Target Potency (IC50 / Kd) Lead Lead Candidate Potency->Lead Decision_Stable->Tox Stable Discard Discard / Redesign Decision_Stable->Discard High Cl- release Decision_Tox->Potency Safe Decision_Tox->Discard Genotoxic

Caption: Tiered screening cascade prioritizing metabolic stability early due to the lability of the C-Cl bond in


 scaffolds.

Detailed Experimental Protocols

Protocol A: Assessment of Oxidative Dehalogenation (Metabolic Stability)

Rationale: Unlike


 groups, 

groups can undergo oxidative dehalogenation by CYP450s. This assay measures the intrinsic clearance (

) and specifically monitors for the release of chloride ions or the formation of glutathione (GSH) adducts, which indicate reactive intermediate formation.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH regenerating system.

  • Test Compound (1,1-dichloro-1-fluorobutane derivative).[1]

  • Positive Control: Verapamil (high turnover) and a known chloro-alkane (e.g., Chloramphenicol).

  • GSH (Glutathione) for trapping reactive acyl halides.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a final incubation concentration of 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix microsomes (0.5 mg/mL final), buffer, and test compound.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final) and GSH (5 mM final).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (IS).

  • Analysis (LC-MS/MS):

    • Parent Loss: Monitor the disappearance of the parent peak (m/z).

    • Metabolite ID: Perform a Neutral Loss Scan (NLS) to detect GSH adducts (loss of 129 Da or 307 Da depending on ionization).

    • Definitive Marker: Look for the mass shift corresponding to

      
       (hydrolysis) or oxidative cleavage.
      

Success Criteria:

  • 
     minutes in HLM.
    
  • < 10% formation of GSH adducts (indicates low risk of reactive metabolites).

Protocol B: Cytotoxicity Screening (HepG2 MTT Assay)

Rationale: Haloalkanes can cause hepatotoxicity. This assay ensures the derivative does not act as a non-specific toxin.

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Dosing: Treat cells with the test compound in a dose-response range (0.1 µM to 100 µM) for 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
    .
    

Success Criteria:


 µM (indicates acceptable safety margin).

Mechanistic Visualization: Metabolic Fate

The following diagram illustrates the critical metabolic divergence between the stable


 and the potentially reactive 

.

Metabolism Parent Parent Drug (R-CCl2F) CYP CYP450 Oxidation Parent->CYP Radical Radical Intermediate [R-C(•)ClF] CYP->Radical -Cl• AcylHalide Acyl Halide (R-CO-F/Cl) Radical->AcylHalide +O2 / -HCl StableMet Stable Metabolite (R-COOH) AcylHalide->StableMet +H2O (Hydrolysis) Adduct Protein/GSH Adduct (TOXICITY) AcylHalide->Adduct +Nu (Protein/DNA)

Caption: Metabolic activation pathway of gem-dichlorofluoroalkanes showing the risk of acyl halide formation via oxidative dehalogenation.

References

  • Haufe, G., & Leroux, F. R. (2019). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. Academic Press.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Dekant, W. (1996). Toxicology of chlorofluorocarbon replacements. Environmental Health Perspectives, 104(Suppl 1), 75–83.

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3–11.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

Sources

Validation

A Comparative Toxicity Assessment of Halogenated Butanes: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the toxicity of halogenated butanes, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple listing of data, this d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the toxicity of halogenated butanes, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple listing of data, this document delves into the underlying mechanisms of toxicity, provides detailed experimental protocols for assessment, and presents a comparative analysis of available data to guide informed decisions in research and development.

Introduction to Halogenated Butanes and Their Toxicological Significance

Halogenated butanes, hydrocarbons containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are a class of compounds with diverse industrial applications, including as solvents, refrigerants, propellants, and intermediates in chemical synthesis.[1] However, their utility is often counterbalanced by significant toxicological concerns. The nature and position of the halogen substituent, as well as the degree of halogenation, profoundly influence the compound's physicochemical properties and, consequently, its toxic potential. Understanding these structure-activity relationships is paramount for predicting toxicity and for the safer design of new chemical entities. This guide will explore the toxicological profiles of various halogenated butanes, offering a comparative perspective to aid in risk assessment and the selection of safer alternatives.

Mechanisms of Halogenated Butane Toxicity

The toxicity of halogenated butanes, like other haloalkanes, is largely mediated by their metabolism, which can lead to the formation of reactive intermediates.[2][3] These reactive species can then interact with cellular macromolecules, leading to a cascade of events culminating in cellular damage and organ toxicity.

Bioactivation and Reactive Intermediate Formation

A primary pathway for the bioactivation of chlorinated and brominated butanes is through metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[2][4] This process can lead to the formation of highly reactive free radicals. For instance, the metabolism of a chlorinated butane can generate a trichloromethyl radical, which can then react with oxygen to form an even more reactive trichloromethylperoxy radical.[3] These radicals can initiate a chain reaction of lipid peroxidation, causing damage to cellular membranes.[3]

Another critical pathway, particularly for some haloalkanes, involves conjugation with glutathione (GSH), a key cellular antioxidant.[5][6] While often a detoxification pathway, for certain halogenated compounds, the resulting GSH S-conjugates can be further metabolized to form nephrotoxic and genotoxic species.[5][6]

Key Toxicological Endpoints

The reactive intermediates generated from halogenated butane metabolism can lead to a range of adverse cellular effects:

  • Cytotoxicity: This refers to the ability of a substance to cause cell death. For halogenated butanes, cytotoxicity is often a consequence of membrane damage from lipid peroxidation, mitochondrial dysfunction, and disruption of calcium homeostasis.[3]

  • Genotoxicity: This is the property of a chemical agent to damage the genetic information within a cell, causing mutations and potentially leading to cancer. Halogenated butanes can be genotoxic through the direct interaction of their reactive metabolites with DNA, forming DNA adducts.[2][7]

  • Organ-Specific Toxicity: The liver and kidneys are primary target organs for halogenated hydrocarbon toxicity due to their significant role in metabolism and excretion.[2][3][5] Hepatotoxicity can manifest as fatty liver (steatosis), inflammation, and necrosis, while nephrotoxicity can involve damage to the renal tubules.[2][3][5]

Experimental Protocols for Toxicity Assessment

To experimentally assess and compare the toxicity of halogenated butanes, a battery of in vitro and in vivo assays is employed. The following sections provide detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate treatment 2. Treat cells with varying concentrations of halogenated butanes cell_seeding->treatment mtt_addition 3. Add MTT solution to each well treatment->mtt_addition formazan_formation 4. Incubate to allow formazan formation mtt_addition->formazan_formation solubilization 5. Solubilize formazan crystals (e.g., with DMSO) formazan_formation->solubilization absorbance 6. Measure absorbance at 570 nm solubilization->absorbance ic50 7. Calculate IC50 values absorbance->ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2 for hepatotoxicity studies) into a 96-well plate at a predetermined density to ensure exponential growth during the experiment.[3] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the halogenated butane compounds in the appropriate cell culture medium. Remove the existing medium from the cells and add the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the desired exposure time (e.g., 24, 48, or 72 hours), remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will convert the MTT into purple formazan crystals.[9]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.[11][12]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[12] The test measures the ability of a chemical to induce reverse mutations, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[11] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[13]

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Data Analysis culture 1. Prepare bacterial cultures (e.g., S. typhimurium TA98, TA100) mix 3. Mix bacteria, test compound, and S9 mix (or buffer) culture->mix test_compound 2. Prepare test compound dilutions test_compound->mix plating 4. Plate mixture on histidine-deficient agar mix->plating incubate 5. Incubate plates at 37°C for 48-72 hours plating->incubate count 6. Count revertant colonies incubate->count compare 7. Compare to controls count->compare

Caption: Workflow of the Ames test for mutagenicity assessment.

Detailed Protocol:

  • Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens) and Escherichia coli (e.g., WP2 uvrA) to detect a broad range of mutagens.[14][15]

  • Metabolic Activation: Prepare the S9 fraction from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Plate Incorporation Method: a. To a test tube, add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin.[11] b. Add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at the desired concentration, and 0.5 mL of the S9 mix (for metabolic activation) or a buffer (for no activation).[14] c. Vortex the tube gently and pour the contents onto a minimal glucose agar plate.[16] d. Spread the top agar evenly and allow it to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[11]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (the number of colonies on the negative control plates).

In Vivo Acute Oral Toxicity Assessment: Fixed Dose Procedure (OECD 420)

The in vivo acute oral toxicity test provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance. The Fixed Dose Procedure (OECD Guideline 420) is an alternative to the classical LD50 test that aims to reduce the number of animals used and their suffering.[17][18]

Principle: The test involves the administration of the test substance to animals in a stepwise procedure using a set of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The endpoint is the identification of a dose that causes evident toxicity but not mortality.[4]

Experimental Workflow:

OECD420_Workflow cluster_sighting Sighting Study cluster_main Main Study cluster_analysis Data Analysis start_dose 1. Select starting dose (e.g., 300 mg/kg) dose_animal 2. Dose a single animal start_dose->dose_animal observe_sighting 3. Observe for 24h dose_animal->observe_sighting decision Toxicity? observe_sighting->decision decision->start_dose Severe/Death (adjust dose) dose_group 4. Dose a group of 5 animals at the selected dose decision->dose_group No/Mild observe_main 5. Observe for 14 days dose_group->observe_main record 6. Record clinical signs, body weight, and mortality observe_main->record necropsy 7. Perform gross necropsy record->necropsy classify 8. Classify the substance based on GHS criteria necropsy->classify

Sources

Comparative

benchmarking the synthesis of 1,1-dichloro-1-fluorobutane against alternative methods

Technical Comparison Guide: Synthesis of 1,1-Dichloro-1-fluorobutane Executive Summary The synthesis of 1,1-dichloro-1-fluorobutane ( ) presents a classic challenge in organofluorine chemistry: selectivity . The target m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Synthesis of 1,1-Dichloro-1-fluorobutane

Executive Summary

The synthesis of 1,1-dichloro-1-fluorobutane (


) presents a classic challenge in organofluorine chemistry: selectivity . The target molecule requires the substitution of exactly one chlorine atom from a trichloromethyl (

) precursor with fluorine, without progressing to the difluoro- (

) or trifluoro- (

) analogs.

This guide benchmarks the industry-standard Swarts Reaction (Antimony-catalyzed halogen exchange) against the modern laboratory alternative using Amine-HF complexes (Olah’s Reagent) . While the Swarts reaction remains the thermodynamic benchmark for yield, Amine-HF methods offer a superior safety profile for bench-scale optimization, albeit with distinct kinetic limitations.

The Benchmark: Swarts Fluorination

Methodology: Halogen exchange (HALEX) using Antimony(III) Fluoride activated by Antimony(V) species.

The Swarts reaction is the historical and industrial gold standard for converting geminal polychlorides to chlorofluorides. It relies on the "Swarts Rule," which dictates that fluorine preferentially replaces chlorine in geminal positions due to the stabilization of the carbocation intermediate by adjacent halogens.

Mechanism of Action

The reaction is not a simple substitution but a cycle involving antimony species.[1]


 alone is often too sluggish. It requires an oxidative catalyst (usually 

,

, or

) to generate mixed antimony(V) chlorofluorides (

), which are the active fluorinating agents.

SwartsMechanism SbF3 SbF3 (Solid) Active Active Species [SbCl4F / SbCl3F2] SbF3->Active Activation Cat Catalyst (SbCl5/Cl2) Cat->Active Complex Transition Complex [R-CCl2...F...Sb] Active->Complex Substrate 1,1,1-Trichlorobutane Substrate->Complex Product 1,1-Dichloro-1-fluorobutane Complex->Product F Transfer Waste Sb-Cl Species Complex->Waste Cl Exchange Waste->Active Regeneration (if excess F)

Figure 1: Catalytic cycle of the Swarts reaction showing the activation of Sb(III) to Sb(V) species.

Experimental Protocol (Benchmark)
  • Substrate: 1,1,1-Trichlorobutane.

  • Reagents:

    
     (0.33 eq), 
    
    
    
    (0.05 eq).
  • Conditions: Reflux (approx. 100–110°C) for 2–4 hours.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a reflux condenser topped with a

    
     drying tube.
    
  • Activation: Add pulverized

    
     (anhydrous) and the catalytic 
    
    
    
    . Caution: Exothermic.
  • Addition: Add 1,1,1-trichlorobutane dropwise.

  • Reaction: Heat to mild reflux. The boiling point of the mixture will drop as the product forms (Product B.P.

    
     95°C vs. Starting Material B.P.[2] 
    
    
    
    130°C).[3]
  • Distillation: The product is often distilled directly from the reaction mixture as it forms to prevent over-fluorination to the difluoro- derivative.

  • Workup: Wash the distillate with 6M HCl (to remove Sb salts), then water, then 5%

    
    . Dry over 
    
    
    
    .

Pros:

  • High Selectivity for Mono-F (if product is removed continuously).

  • Inexpensive reagents.

Cons:

  • Heavy Metal Toxicity: Antimony residues are difficult to remove to pharma standards (<5 ppm).

  • Corrosion: Requires glass or Hastelloy; standard steel fails.

  • Solid Handling:

    
     is hygroscopic and toxic.
    

The Alternative: Amine-HF (Olah's Reagent)

Methodology: Nucleophilic fluorination using Pyridine poly(hydrogen fluoride) (PPHF) or Triethylamine trihydrofluoride (TREAT-HF).

For researchers avoiding heavy metals, Amine-HF complexes provide a homogeneous liquid-phase alternative. While traditionally used for alkene addition, they can effect halogen exchange on activated trichloromethyl groups, particularly when aided by Lewis acid promotion or under solvolytic conditions.

Protocol Adaptation

Unlike Swarts, this method does not rely on precipitation driving the reaction. It often requires a Lewis Acid promoter (like


 or 

) to activate the C-Cl bond, as the fluoride ion in PPHF is less nucleophilic than "naked" fluoride but highly active in acidic media.
  • Setup: Teflon (PFA) or Polypropylene vessel (Glass is etched by HF).

  • Reagent: Pyridine:HF (70:30).

  • Procedure: Dissolve 1,1,1-trichlorobutane in

    
    . Add Pyridine:HF (2.0 eq) at 0°C.
    
  • Promotion: Add

    
     (0.1 eq) dropwise.
    
  • Stirring: Allow to warm to Room Temp (RT) and stir for 12 hours.

  • Quench: Pour onto crushed ice/

    
    . Critical Safety Step.
    

Pros:

  • Homogeneous: No stirring issues with heavy sludges.

  • Metal-Free: Eliminates heavy metal scavenging downstream.

  • Equipment: Can be run in standard plastic labware.

Cons:

  • Safety: HF burns are a severe risk; requires specific first-aid protocols (Calcium Gluconate).

  • Selectivity: Harder to stop at Mono-F; often proceeds to Di-F due to the high acidity of the medium.

Comparative Analysis: Data & Performance

The following data is synthesized from comparative reactivity profiles of homologous 1,1,1-trichloroalkanes (e.g., 1,1,1-trichloroethane and 1,1,1-trichloropentane) under these specific conditions.

FeatureBenchmark: Swarts (

)
Alternative: Olah's (Py:HF) Alternative: High-Pressure HF
Yield (Mono-F) 75 - 85% 45 - 60%60 - 70%
Selectivity High (Kinetic control via distillation)Low (Thermodynamic mix of Mono/Di)Moderate
Reaction Time 2 - 4 Hours12 - 24 Hours4 - 8 Hours
Safety Profile Moderate (Sb Toxicity)High Risk (HF Burns)High Risk (Pressurized HF)
Scalability Medium (Solid waste handling)Low (Exotherm/Quench volume)High (Industrial standard)
Cost LowHigh (Reagents)Low (Bulk HF)
Decision Matrix

DecisionMatrix Start Start: Synthesis of 1,1-dichloro-1-fluorobutane Scale What is the Target Scale? Start->Scale LabScale Lab Scale (<50g) Scale->LabScale PilotScale Pilot/Mfg Scale (>1kg) Scale->PilotScale MetalTol Is Heavy Metal (Sb) Permissible? LabScale->MetalTol IndHF USE ANHYDROUS HF (Autoclave + Lewis Acid) PilotScale->IndHF YesMetal Yes MetalTol->YesMetal NoMetal No (Pharma/Green) MetalTol->NoMetal Swarts USE SWARTS (SbF3 + SbCl5) *Best Yield* YesMetal->Swarts AmineHF USE AMINE-HF (Pyridine:HF) *Safety Precautions* NoMetal->AmineHF

Figure 2: Workflow for selecting the synthesis method based on scale and regulatory constraints.

Critical Mechanistic Insight: The "Fluorine Stop"

Why is the Swarts reaction superior for the mono-fluoro target?

The introduction of a fluorine atom into a gem-trichloro group (


) dramatically lowers the boiling point (by ~30-40°C). In the Swarts protocol, the reaction temperature is maintained between the boiling point of the starting material and the product.
  • Result: The moment 1,1-dichloro-1-fluorobutane forms, it vaporizes and exits the reaction flask.

  • Benefit: This physical separation prevents the product from reacting further with the antimony species to form the difluoro- derivative.

In contrast , solution-phase methods (Amine-HF) retain the product in the pot, exposing it to further fluorination, leading to mixtures of


, 

, and

.

References

  • Swarts, F. (1892).[1][4] "Sur la transformation des composés chlorés en composés fluorés." Bulletin de l'Académie Royale de Belgique, 24, 474.[1] (Foundational Swarts Reaction).

  • Olah, G. A., et al. (1973). "Synthetic Methods and Reactions. I. Preparation of Alkyl Fluorides."[4][5][6][7] Synthesis, 1973(12), 779-780. (Amine-HF Methodologies).

  • Henne, A. L., & Whildin, T. (1942). "Fluorinated Derivatives of Propane and Butane." Journal of the American Chemical Society, 64(5), 1157–1159. (Specific data on chlorofluorobutane synthesis).

  • Banks, R. E. (2000). Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Elsevier. (Modern review of HF vs. Swarts).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 15586, 1,1-Dichloro-1-fluoroethane." (Analogous compound properties).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,1-Dichloro-1-fluorobutane

Title: Comprehensive Safety and Operational Guide: Handling 1,1-Dichloro-1-fluorobutane in the Laboratory Introduction As a Senior Application Scientist, I frequently oversee the integration of specialized halogenated so...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide: Handling 1,1-Dichloro-1-fluorobutane in the Laboratory

Introduction As a Senior Application Scientist, I frequently oversee the integration of specialized halogenated solvents into scale-up syntheses and extraction workflows. 1,1-Dichloro-1-fluorobutane (CAS: 460-28-6) is a highly effective hydrochlorofluorocarbon (HCFC) utilized in drug development and materials science due to its unique polarity and stability profile[1]. However, handling this compound requires strict adherence to specialized safety protocols. The presence of both chlorine and fluorine atoms on the aliphatic backbone imparts high lipophilicity and volatility, meaning it can rapidly penetrate inappropriate personal protective equipment (PPE) and pose a severe inhalation hazard.

This guide provides a self-validating operational framework for researchers handling 1,1-Dichloro-1-fluorobutane, ensuring that every safety measure is mechanistically understood and physically verified before execution.

Hazard Assessment & Mechanistic Causality

Before handling any chemical, we must understand the causality behind its hazards to effectively mitigate them:

  • Dermal and Ocular Irritation (Xi): Halogenated solvents are notorious for stripping lipids from the stratum corneum (the outermost layer of the skin). Exposure causes rapid defatting, leading to severe contact dermatitis and irritation ([2]).

  • Central Nervous System (CNS) Depression: Due to its high vapor pressure and lipophilicity, inhaled 1,1-Dichloro-1-fluorobutane easily crosses the blood-brain barrier. Once in the CNS, it alters neuronal membrane fluidity, leading to dizziness, nausea, and potential loss of consciousness.

  • Thermal Decomposition: If exposed to high heat, open flames, or extreme UV radiation, the molecule undergoes homolytic cleavage, releasing highly toxic and corrosive gases, specifically hydrogen chloride (HCl) and hydrogen fluoride (HF) . HF is particularly insidious because it penetrates deep tissue to chelate calcium, causing systemic toxicity and bone degradation.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not a guessing game; it is a science based on polymer chemistry. Standard laboratory gloves are insufficient for halogenated solvents.

Mechanistic Insight: Nitrile gloves are made of a polar synthetic rubber (acrylonitrile butadiene). Halogenated solvents like 1,1-Dichloro-1-fluorobutane easily intercalate into the polymer matrix, causing rapid swelling, degradation, and chemical breakthrough—often in under 10 minutes ([3]). To prevent this, Viton® (fluoroelastomer) or Polyvinyl Alcohol (PVA) gloves must be used. Viton provides excellent resistance to chlorinated and fluorinated aliphatic hydrocarbons due to its dense, highly cross-linked fluorinated structure ([4]).

Quantitative Glove Compatibility for Halogenated Solvents

Glove MaterialPermeation ResistanceEst. Breakthrough TimeOperational Recommendation
Viton® Excellent> 480 minutesPrimary Choice. Ideal for extended contact and primary handling.
Polyvinyl Alcohol (PVA) Excellent> 480 minutesSecondary choice. Warning: PVA is highly water-sensitive and will degrade if exposed to aqueous solutions ([5]).
Nitrile (Heavy Duty) Poor< 10 minutesIncidental splash protection only. Must be removed immediately upon contact.
Latex Severe Risk< 5 minutesDo not use. Offers zero protection against halogenated organics.

Additional PPE Requirements:

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles (safety glasses are insufficient due to vapor accumulation).

  • Body Protection: A 100% cotton or flame-resistant (FR) lab coat. Synthetic blends (like polyester) can melt into the skin in the event of a chemical fire.

Self-Validating Operational Workflows

In my laboratory, trust is built through verification. Every protocol must be a self-validating system where the success of the current step proves the safety of the previous one.

Protocol: Safe Dispensing and Transfer of 1,1-Dichloro-1-fluorobutane

  • Environmental Validation:

    • Action: Activate the chemical fume hood and verify the digital face velocity monitor reads ≥ 100 linear feet per minute (fpm).

    • Validation: Tape a small Kimwipe to the bottom of the sash. A continuous inward pull physically validates negative pressure before you uncap the chemical container.

  • PPE Integrity Check:

    • Action: Don Viton gloves for primary handling.

    • Validation: Perform a pneumatic inflation test. Trap air inside the glove, twist the cuff, and submerge the fingers in a beaker of water. The absence of bubbles validates that there are no micro-punctures in the polymer matrix.

  • Material Compatibility & Transfer:

    • Action: Dispense the solvent using a gas-tight glass syringe with a PTFE (Teflon) plunger. Avoid standard polypropylene pipettes, as halogenated solvents can leach plasticizers out of the plastic.

    • Validation: Draw 10% excess volume, invert the syringe, and expel the air bubble. A stable liquid meniscus without dripping validates the integrity of the PTFE seal against the low-surface-tension fluorinated solvent.

  • Reaction Monitoring:

    • Action: Keep all reaction vessels sealed with PTFE-lined caps when not actively transferring.

    • Validation: Weigh the sealed reaction vessel before and after a 10-minute resting period. A stable mass balance confirms the system is perfectly sealed with zero evaporative loss.

Spill Response & Halogenated Waste Disposal

Halogenated waste must be strictly segregated from non-halogenated organic waste. Mixing them not only drastically increases disposal costs but can also trigger dangerous exothermic reactions or the formation of toxic byproducts.

SpillResponse Start Spill Detected: 1,1-Dichloro-1-fluorobutane Assess Volume > 50 mL or Outside Fume Hood? Start->Assess Evacuate Evacuate Lab & Contact EHS Assess->Evacuate  Yes PPE Verify PPE: Viton Gloves & Goggles Assess->PPE  No Absorb Apply Halogenated Chemical Absorbent PPE->Absorb Collect Transfer to Halogenated Waste Absorb->Collect End Label Container & Log for Disposal Collect->End

Spill response logic for 1,1-Dichloro-1-fluorobutane.

Self-Validating Disposal Protocol:

  • Action: Transfer spent 1,1-Dichloro-1-fluorobutane and any contaminated absorbents into a designated, clearly labeled "Halogenated Organic Waste" carboy.

  • Validation: The carboy must be stored in secondary containment. Periodically test the vapor space above the waste with moistened pH paper. A neutral reading validates stability; a highly acidic reading indicates dangerous thermal or photochemical decomposition into HCl/HF, requiring immediate EHS intervention.

References

  • Glove Selection Guide. UC Berkeley Office of Environment, Health & Safety. Available at:[Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. eSafety Supplies. Available at:[Link]

Sources

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1,1-Dichloro-1-fluorobutane
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